Allyl glycidyl ether
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(prop-2-enoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWYGACWGAICNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-25-2 | |
| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9039232 | |
| Record name | Allyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14% | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97 | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94 | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid ... | |
CAS No. |
106-92-3 | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2,3-epoxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC0791894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oxirane, ((2-propenyloxy)methyl)- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RRD59F8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass] | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL GLYCIDYL ETHER (AGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/47 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyl Glycidyl Ether: Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of allyl glycidyl ether (AGE). It further delves into its applications, particularly in the realm of drug delivery systems, and outlines detailed experimental protocols and safety considerations.
Chemical Structure and Identification
This compound is a bifunctional organic compound featuring both an epoxide and an allyl group. This unique combination of reactive sites makes it a valuable monomer and intermediate in a wide range of chemical syntheses.[1] Its systematic IUPAC name is 2-(prop-2-enoxymethyl)oxirane.[2]
Chemical Structure:
References
Synthesis of High-Purity Allyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of high-purity allyl glycidyl ether (AGE), a critical bifunctional monomer used in a wide array of applications, including the development of advanced materials for the pharmaceutical and biomedical fields. This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques necessary to achieve high-purity AGE, along with a discussion of potential byproducts and analytical methods for quality control.
Introduction
This compound (AGE) is a valuable organic intermediate possessing both an epoxy group and an allyl group. This dual functionality allows for selective reactions, making it a versatile building block in the synthesis of polymers, adhesives, and coatings. In the context of drug development and biomedical research, high-purity AGE is essential for the synthesis of well-defined polymers used in drug delivery systems, hydrogels, and bioconjugation applications. The presence of impurities can significantly impact the performance and biocompatibility of the final materials. This guide focuses on the most effective methods for synthesizing AGE with a purity exceeding 99%.
Synthetic Methodologies
The commercial and laboratory-scale synthesis of this compound is primarily achieved through three main routes: the two-step ring-opening and ring-closing method, the one-step phase transfer catalysis method, and the sodium alkoxide method. For achieving the highest purity, the two-step method is generally preferred.
Two-Step Synthesis: Ring-Opening and Ring-Closing
This is the most widely reported method for producing high-purity AGE.[1][2] It involves two distinct stages:
-
Ring-Opening: Allyl alcohol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form the intermediate, 1-allyloxy-3-chloro-2-propanol.[3]
-
Ring-Closing: The intermediate is then treated with a base, typically sodium hydroxide, to induce dehydrochlorination and subsequent ring closure to form this compound.[3]
The key advantage of this method is the controlled nature of the reactions, which minimizes the formation of oligomeric and polymeric byproducts.[4]
One-Step Synthesis: Phase Transfer Catalysis
This method involves the direct reaction of allyl alcohol and epichlorohydrin in the presence of a phase transfer catalyst (PTC) and an alkali metal hydroxide.[5] The PTC facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase, where it reacts with epichlorohydrin. While simpler in execution, this method can lead to a higher proportion of byproducts due to the simultaneous presence of reactants and base, which can promote polymerization.[5]
Sodium Alkoxide Method
In this approach, allyl alcohol is first reacted with a strong base, such as solid sodium hydroxide, to form sodium allyloxide.[5] This alkoxide is then reacted with epichlorohydrin in an anhydrous environment to produce AGE. The anhydrous conditions are crucial to prevent the formation of byproducts from the hydrolysis of epichlorohydrin.[5]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and purification of high-purity this compound, primarily focusing on the two-step method.
Two-Step Synthesis Protocol
This protocol is a composite of best practices derived from various literature sources.
Step 1: Ring-Opening Reaction
-
Apparatus: A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reactants and Catalyst:
-
Procedure: a. Charge the reactor with allyl alcohol and the Lewis acid catalyst. b. Heat the mixture to the desired reaction temperature, typically between 70-90°C.[2] c. Add epichlorohydrin dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. d. After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-3 hours to ensure complete conversion. e. Monitor the reaction progress by gas chromatography (GC) until the epichlorohydrin is consumed. f. After the reaction, remove the excess allyl alcohol by distillation under reduced pressure. The residue is the crude intermediate, 1-allyloxy-3-chloro-2-propanol.[3]
Step 2: Ring-Closing Reaction
-
Apparatus: The same setup as the ring-opening reaction.
-
Reactants:
-
Crude 1-allyloxy-3-chloro-2-propanol (from Step 1)
-
Aqueous sodium hydroxide solution (e.g., 20-50% w/w), typically in a slight molar excess (1.05-1.2 moles) relative to the initial epichlorohydrin.
-
-
Procedure: a. Cool the crude intermediate to 30-40°C. b. Slowly add the aqueous sodium hydroxide solution to the stirred intermediate. The reaction is exothermic, and the temperature should be maintained between 35-45°C.[2] c. After the addition, continue stirring for 1-2 hours at the same temperature. d. Stop the stirring and allow the mixture to separate into two layers. e. Separate the organic layer (crude AGE) from the aqueous layer containing sodium chloride.
Purification Protocol
High-purity AGE is obtained through a multi-step purification process.
-
Washing: a. Wash the crude organic layer with water to remove residual sodium hydroxide and sodium chloride. b. A subsequent wash with a brine solution can aid in breaking any emulsions.
-
Drying: a. Dry the washed organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent.
-
Distillation: a. Purify the crude AGE by fractional distillation under reduced pressure.[3] The boiling point of AGE is approximately 154°C at atmospheric pressure, but distillation under vacuum is recommended to prevent polymerization at high temperatures. b. Collect the fraction corresponding to pure this compound.
Data Presentation
The following tables summarize quantitative data from various synthesis methods reported in the literature.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Reactant Ratio (Allyl Alcohol:Epichlorohydrin) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Two-Step | Ternary Composite | 3:1 | 85 (Ring-Opening), 40 (Ring-Closing) | >91 | >99 | CN103333137A[3] |
| Two-Step | Boron Trifluoride Etherate | 1-3:1 | Not specified | ~80 | Not specified | [5] |
| Two-Step | Perchlorate Solid Acid | 1-5:1 | 60-130 (Ring-Opening), 30-60 (Ring-Closing) | Not specified | High | [2] |
| One-Step (PTC) | Benzyltriethylammonium Chloride | 1:3 | Not specified | 88 | Not specified | [5] |
| Sodium Alkoxide | None | 2-6:1 (Allyl Alcohol:NaOH) | Reflux | >91 | >99 | [5] |
Table 2: Gas Chromatography Conditions for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Instrument | GC-4000 Plus / FID | NIOSH Method 2545 |
| Column | InertCap Pure-WAX (0.25 mm I.D. x 30 m, df = 0.25 µm) | Not specified, suggests capillary column for better resolution |
| Carrier Gas | Helium, 1.0 mL/min | Nitrogen, 30 mL/min |
| Injection | Splitless (2 min), 200°C | 2 µL |
| Oven Program | 40°C (1 min) - 5°C/min - 150°C (3 min) | Isothermal at 150°C |
| Detector | FID, 200°C | FID, 280°C |
| Reference | GL Sciences[7] | NIOSH[1] |
Byproducts and Impurities
The primary byproducts in the synthesis of AGE include:
-
Oligomers and Polymers: Formed by the ring-opening polymerization of the epoxide group, especially in the presence of strong acids or bases at elevated temperatures.[4]
-
Glycols: Resulting from the hydrolysis of the epoxide ring if water is present in the reaction mixture.[4]
-
Diallyl Ether: Can be formed as a byproduct in the two-step synthesis during the ring-opening reaction.
-
1,3-dichloro-2-propanol and its ether with allyl alcohol: Can arise from side reactions of epichlorohydrin.
The formation of these byproducts can be minimized by careful control of reaction conditions, such as temperature, catalyst concentration, and the exclusion of water.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the two-step synthesis and purification of high-purity this compound.
Chemical Synthesis Pathway
Caption: Chemical reaction pathway for the two-step synthesis of this compound.
Conclusion
The synthesis of high-purity this compound is a critical process for the development of advanced materials in various scientific fields, including pharmaceuticals. The two-step ring-opening and ring-closing method offers a reliable and controllable route to obtaining AGE with purities exceeding 99%. Careful control of reaction parameters, followed by a rigorous purification protocol involving washing and fractional distillation, is paramount to minimizing byproduct formation and achieving the desired product quality. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize high-purity this compound for their specific applications.
References
- 1. cdc.gov [cdc.gov]
- 2. CN1927851A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN103333137A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. JPS60130578A - Production of this compound - Google Patents [patents.google.com]
- 5. CN101255100B - The synthetic method of this compound - Google Patents [patents.google.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. glsciences.com [glsciences.com]
Spectroscopic Analysis of Allyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of allyl glycidyl ether (AGE), a versatile chemical intermediate. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the expected spectral data, provides standardized experimental protocols, and illustrates key concepts and workflows.
Chemical Structure and Spectroscopic Correlation
This compound is a colorless liquid with the molecular formula C₆H₁₀O₂.[1][2][3] Its structure comprises two key functional groups: an allyl group and a glycidyl (epoxide) group, connected by an ether linkage. These features give rise to characteristic signals in NMR and FTIR spectra, allowing for unambiguous identification and characterization.
References
Thermal properties of poly(allyl glycidyl ether)
An In-depth Technical Guide to the Thermal Properties of Poly(allyl glycidyl ether)
Introduction
Poly(this compound) (PAGE) is a functional polyether distinguished by the presence of pendant allyl groups along its polymer backbone. This versatile structure allows for a wide range of post-polymerization modifications, primarily through thiol-ene click chemistry, making PAGE a valuable platform for applications in drug delivery, bioconjugation, and as a functional alternative to poly(ethylene glycol) (PEG).[1][2] Understanding the thermal properties of PAGE is critical for its synthesis, processing, and the performance of the final materials in various applications. This guide provides a comprehensive overview of the key thermal characteristics of PAGE homopolymers and copolymers, details the experimental protocols used for their determination, and presents a logical workflow for thermal analysis.
Thermal Properties Data
The thermal behavior of poly(this compound) is characterized by its glass transition temperature (Tg) and its thermal decomposition profile. These properties can be influenced by factors such as molecular weight, copolymer composition, and the method of synthesis.[3][4]
Glass Transition Temperature (Tg)
The glass transition temperature is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For the amorphous PAGE, this temperature is significantly below room temperature.
Table 1: Glass Transition Temperatures (Tg) of PAGE and Derivatives
| Polymer | Glass Transition Temperature (Tg) | Notes |
| Poly(this compound) Homopolymer | -78 °C | General literature value for the homopolymer.[4] |
| PAGEbutane (Thiol-ene modified PAGE) | -74.97 °C | Functionalization with alkyl groups via thiol-ene click reaction.[5] |
Thermal Decomposition Properties
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of polymers. Key metrics include the onset of decomposition, the temperature of maximum degradation rate (Tmax), and the half-life temperature (T1/2), where 50% of the material has decomposed.
Table 2: Thermal Decomposition Data for PAGE Homopolymer and Copolymers
| Polymer | Degradation Stages | Tmax (°C) | T1/2 (°C) | Residue at 600°C | Notes |
| Poly(this compound) (PAGE) Homopolymer | N/A | 443 | 434 | ~5.0% | Data reported from TGA analysis.[3] |
| Poly(AGE-co-Allyl Methacrylate) (AMA) | Two Stages | ~420 | ~409 | 0% | The copolymer is noted to be less stable than the PAGE homopolymer.[3] |
| Poly(AGE-co-Methyl Methacrylate) (MMA) | Two Stages | 383 | 372 | N/A | Synthesized via radicalic polymerization.[3] |
| Poly(AGE-co-Methyl Methacrylate) (MMA) | Two Stages | 403 | 390 | N/A | Synthesized via radiation induction; differences in values are attributed to the synthesis method.[3] |
Experimental Protocols
The characterization of thermal properties for PAGE and its derivatives relies on standard thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) for determining glass transitions and Thermogravimetric Analysis (TGA) for assessing thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of polymers.
-
Objective: To determine the degradation temperatures, residual mass, and kinetic parameters of thermal decomposition.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace under a controlled, dynamic atmosphere, typically an inert gas like nitrogen, to prevent thermo-oxidative degradation.[6]
-
A predefined heating program is executed. A common method is a linear temperature ramp, such as 10°C/min, over a range from ambient temperature to 600°C or 800°C.[6][7]
-
The instrument continuously records the sample's mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots percentage weight loss versus temperature.
-
The derivative of this curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum degradation (Tmax).[3]
-
From the TGA data, kinetic parameters such as activation energy can be calculated using models like Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), or Coats-Redfern.[3][7]
-
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for measuring the glass transition temperature (Tg) of amorphous polymers like PAGE. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.
-
Objective: To determine the glass transition temperature (Tg).
-
Instrumentation: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. A typical procedure involves a heat-cool-heat cycle to erase any prior thermal history of the polymer.
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above its expected Tg.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: A final heating scan is performed at the same rate as the first. The Tg is determined from this second scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition is observed as a step-like change in the heat capacity, resulting in a shift in the baseline of the DSC curve.
-
The Tg is typically reported as the midpoint of this transition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of poly(this compound).
Caption: Workflow for the thermal characterization of poly(this compound).
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 5. Synthesis of Poly(this compound) Bearing Alkyl Functional Side Groups and Its Plasticizing and Antistatic Effects for PVC [cjcu.jlu.edu.cn]
- 6. Thermal stability of the copolymers of this compound with acrylonitrile and methyl methacrylate obtained via gamma irradiation [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
Kinetics of Allyl Glycidyl Ether Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl glycidyl ether (AGE) is a versatile monomer featuring both an epoxide ring and an allyl group, enabling its polymerization through various mechanisms to yield functional polymers with pendant reactive sites. This technical guide provides a comprehensive overview of the kinetics of this compound polymerization, with a focus on anionic, cationic, radical, and coordination polymerization pathways. Detailed experimental protocols, quantitative kinetic data, and mechanistic visualizations are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.
Introduction
The unique bifunctional nature of this compound (AGE) allows for selective polymerization of either the epoxide or the allyl group, offering a pathway to a diverse range of polymer architectures. The resulting poly(this compound) (PAGE) and its copolymers are of significant interest for applications requiring post-polymerization modification, such as bioconjugation, drug delivery, and the development of advanced functional materials. Understanding the kinetics of AGE polymerization is crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting polymers, thereby tailoring their properties for specific applications. This guide delves into the core principles of the primary polymerization methods for AGE, presenting key kinetic data and experimental methodologies.
Anionic Ring-Opening Polymerization (AROP) of AGE
Anionic ring-opening polymerization of AGE is a well-controlled process that proceeds via the nucleophilic attack of an alkoxide initiator on the epoxide ring. This method allows for the synthesis of well-defined PAGE with low polydispersity.
Kinetics and Mechanism
The anionic polymerization of AGE is characterized by a living nature, meaning that chain termination and transfer reactions are largely absent, allowing for the synthesis of block copolymers and polymers with controlled molecular weights. A notable side reaction in the anionic polymerization of AGE is the temperature-dependent isomerization of the pendant allyl groups to cis-prop-1-enyl ether groups. This isomerization is a bimolecular reaction between a living chain-end and an allyl group.
The rate of isomerization can be described by the following equation: -d[Allyl]/dt = k [Allyl] [ROK]
The temperature-dependent rate constant for this isomerization has been reported as: ln k = 26.31 − 13960 / T (L mol⁻¹ s⁻¹)[1]
The activation energy for the allyl to cis-prop-1-enyl isomerization is approximately 116 kJ/mol.[1]
In the copolymerization of AGE with ethylene oxide (EO), the reactivity ratios have been determined to be rAGE = 1.31 ± 0.26 and rEO = 0.54 ± 0.03, indicating that AGE is incorporated slightly faster than EO.[2]
Quantitative Data
The following table summarizes the effect of temperature on the isomerization of allyl groups during the neat anionic polymerization of AGE.
| Polymerization Temperature (°C) | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Isomerization (mol%) |
| 40 | 15.2 | 1.10 | 1.5 |
| 60 | 16.8 | 1.11 | 2.8 |
| 80 | 17.2 | 1.11 | 3.7 |
| 100 | 14.0 | 1.14 | 8.3 |
| 120 | 15.7 | 1.19 | 16.3 |
| 140 | 14.8 | 1.20 | 16.6 |
Data sourced from neat polymerizations carried out for 20 hours.[1]
Experimental Protocol: Anionic Polymerization of AGE
This protocol describes the synthesis of poly(this compound) using a potassium-based initiator.
Materials:
-
This compound (AGE), distilled from butyl magnesium chloride.
-
Benzyl alcohol, dried over calcium hydride and distilled.
-
Potassium naphthalenide in THF.
-
Tetrahydrofuran (THF), freshly collected from a dry solvent system.
-
Methanol.
Procedure:
-
Initiator Preparation: A solution of potassium naphthalenide in THF is used to titrate benzyl alcohol until a persistent faint green color is observed. This generates the potassium benzoxide initiator.
-
Polymerization (Bulk):
-
The desired amount of initiator is charged into a flame-dried reactor under an inert atmosphere.
-
The reactor is heated to the desired polymerization temperature (e.g., 30–140 °C).
-
Purified AGE is added to the initiator.
-
The reaction is allowed to proceed for a set time (e.g., 20 hours).
-
The polymerization is terminated by the addition of methanol.
-
-
Polymerization (Solution):
-
The procedure is similar to bulk polymerization, but a dry solvent such as diglyme is added to the reactor with the initiator before the addition of AGE.
-
-
Purification: The polymer is typically purified by precipitation in a non-solvent like methanol or hexane, followed by drying under vacuum.
Signaling Pathway and Workflow
Caption: Workflow for the anionic polymerization of this compound.
Cationic Ring-Opening Polymerization of AGE
Cationic ring-opening polymerization of AGE is initiated by electrophilic agents, such as Lewis acids or protic acids. This method can be more complex than anionic polymerization due to the potential for side reactions.
Kinetics and Mechanism
The cationic polymerization of AGE proceeds through the formation of an oxonium ion intermediate. The polymerization can be influenced by the solvent, with different mechanisms observed in solvents of varying basicity. For instance, in carbon tetrachloride, the polymerization catalyzed by boron trifluoride tetrahydrofuranate can proceed via an oxirane cycle to form cyclic products initially, followed by the formation of high-molecular-mass polymers. In contrast, in 1,2-dimethoxyethane, a linear polymer with methoxy end groups is formed.[3]
Due to the lack of specific kinetic data for the cationic polymerization of AGE, data for a structurally similar monomer, phenyl glycidyl ether (PGE), is presented as a reasonable approximation. The photopolymerization of PGE provides insights into the propagation and termination rate constants.
Quantitative Data (for Phenyl Glycidyl Ether as a model)
The following table summarizes the kinetic parameters for the cationic photopolymerization of phenyl glycidyl ether.
| Photoinitiator | Temperature (°C) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (min⁻¹) | Activation Energy (kJ/mol) |
| Iodonium Antimonate (IHA) | 50 | 0.4 | 0.041 | 70 |
| Iodonium Borate (IPB) | 50 | 0.6 | 0.027 | 85 |
| Iodonium Antimonate (IHA) | 60 | - | 0.068 | - |
| Iodonium Borate (IPB) | 60 | - | 0.033 | - |
Data sourced from dark-cure studies of cationic photopolymerizations.[1][4]
Experimental Protocol: Cationic Polymerization of AGE
This protocol provides a general procedure for the cationic polymerization of AGE using a Lewis acid initiator.
Materials:
-
This compound (AGE), dried and distilled.
-
Boron trifluoride etherate (BF₃·OEt₂), as initiator.
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dimethoxyethane).
-
Methanol.
Procedure:
-
A flame-dried reactor is charged with the anhydrous solvent and cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.
-
The desired amount of AGE is added to the reactor.
-
The initiator, BF₃·OEt₂, is added to the monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Signaling Pathway and Workflow
Caption: Simplified mechanism of cationic ring-opening polymerization of AGE.
Radical Polymerization of AGE
Radical polymerization of AGE can proceed through the allyl group, leaving the epoxide ring intact for subsequent reactions. This method is often used for copolymerization with other vinyl monomers.
Kinetics and Mechanism
The radical polymerization of allyl compounds is often characterized by degradative chain transfer, which can limit the molecular weight of the resulting polymers. In the case of AGE copolymerization, for example with methyl acrylate or styrene, the pendant epoxy groups generally remain intact throughout the polymerization. The kinetics of the thermal degradation of these copolymers have been studied, providing insights into their thermal stability.
Quantitative Data
The following table presents the activation energies for the thermal degradation of poly(AGE-co-AMA) and poly(AGE-co-MMA) copolymers, which can be indicative of the polymer's stability.
| Copolymer | Degradation Stage | Activation Energy (KAS method) (kJ/mol) | Activation Energy (FWO method) (kJ/mol) |
| Poly(AGE-co-AMA) | 1st | 292 ± 10 | 361 ± 1 |
| Poly(AGE-co-AMA) | 2nd | 252 ± 74 | 249 ± 61 |
| Poly(AGE-co-MMA) | 1st | 175 ± 27 | 136 ± 24 |
| Poly(AGE-co-MMA) | 2nd | 232 ± 32 | 278 ± 18 |
Data sourced from thermogravimetric analysis of copolymers synthesized by radical polymerization.[5]
Experimental Protocol: Radical Copolymerization of AGE
This protocol describes the radical copolymerization of AGE with another monomer using a thermal initiator.
Materials:
-
This compound (AGE).
-
Comonomer (e.g., methyl methacrylate (MMA) or allyl methacrylate (AMA)).
-
Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as initiator.
-
Anhydrous solvent (e.g., toluene or bulk).
-
Methanol.
Procedure:
-
The desired amounts of AGE, comonomer, and initiator are placed in a reaction vessel.
-
The vessel is sealed and purged with an inert gas (e.g., argon).
-
The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is carried out for a specific duration.
-
The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is filtered, washed, and dried under vacuum.
Signaling Pathway and Workflow
Caption: General workflow for the radical copolymerization of AGE.
Coordination Polymerization of AGE
Coordination polymerization, particularly using Ziegler-Natta catalysts, is a powerful method for producing stereoregular polymers from α-olefins. While not extensively studied for AGE, this method holds potential for the controlled polymerization of functionalized epoxides.
Kinetics and Mechanism
Ziegler-Natta catalysts typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst. The polymerization is believed to occur at the transition metal center, where the monomer coordinates before insertion into the growing polymer chain. This coordination mechanism can lead to high stereoselectivity. The kinetics of coordination polymerization are complex and depend on the specific catalyst system and reaction conditions.
Experimental Protocol: General Approach for Functional Epoxides
A general protocol for the coordination polymerization of a functionalized epoxide like AGE would involve the following steps. Specific conditions would need to be optimized.
Materials:
-
This compound (AGE), rigorously purified and dried.
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum).
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).
Procedure:
-
The catalyst is prepared in the reactor by reacting the transition metal component with the organoaluminum cocatalyst under an inert atmosphere.
-
The purified AGE monomer is introduced into the reactor containing the activated catalyst.
-
The polymerization is conducted at a controlled temperature and pressure.
-
The reaction is quenched, typically with an alcohol.
-
The polymer is isolated, and catalyst residues are removed through washing and filtration steps.
Signaling Pathway and Workflow
Caption: Simplified mechanism of Ziegler-Natta coordination polymerization.
Conclusion
The polymerization of this compound offers a rich field of study with significant potential for the development of advanced functional materials. Anionic polymerization provides excellent control over the polymer architecture, though the isomerization side reaction must be considered, particularly at elevated temperatures. Cationic polymerization presents an alternative route, with the final polymer structure being highly dependent on the reaction conditions, especially the solvent. Radical polymerization, primarily through the allyl group, is a versatile method for producing copolymers with preserved epoxide functionality. While coordination polymerization of AGE is less explored, it represents a promising avenue for achieving stereoregular polyethers. This guide has summarized the current understanding of the kinetics of AGE polymerization, providing a foundation for further research and development in this area. Further investigation into the precise kinetic parameters for the cationic and coordination polymerization of AGE is warranted to fully unlock the potential of this versatile monomer.
References
A Technical Guide to the Solubility of Allyl Glycidyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Allyl Glycidyl Ether (AGE), a bifunctional monomer essential in the synthesis of polymers, resins, and other fine chemicals.[1][2] Understanding its solubility profile is critical for optimizing reaction conditions, developing formulations, and ensuring process efficiency in various applications, including coatings, adhesives, and elastomers.[2][3]
Quantitative Solubility Data
This compound (AGE) is a colorless liquid that is soluble in a wide range of common organic solvents.[1][4] Its miscibility with several key solvents makes it a versatile component in chemical synthesis and formulations. The following table summarizes the available quantitative and qualitative solubility data for AGE.
| Solvent | Temperature (°C) | Solubility | Remarks | Source(s) |
| Water | 20 | 50 g/L | Slightly soluble | [1][5][6] |
| Water | Not Specified | 14 g/100 mL (14.1%) | Freely soluble | [4][7] |
| Ethanol | 25 | 438.55 g/L | - | [8] |
| Methanol | 25 | 638.2 g/L | - | [8] |
| Isopropanol | 25 | 183.46 g/L | - | [8] |
| Acetone | Not Specified | Miscible | - | [1][4] |
| Toluene | Not Specified | Miscible | - | [4] |
| Benzene | Not Specified | Miscible | - | [1][2] |
| Octane | Not Specified | Miscible | - | [4] |
| Carbon Tetrachloride | Not Specified | Soluble | - | [1] |
| Alcohols | Not Specified | Miscible | - | [2] |
| Ethers | Not Specified | Miscible | - | [2] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental procedure in chemical research. The following sections detail a standard experimental method for quantifying the solubility of a liquid solute like this compound in an organic solvent.
General Method: The Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining solubility.[9] It involves creating a saturated solution, separating the undissolved solute, and then quantifying the mass of the dissolved solute in a known quantity of the solvent by evaporating the solvent.[9]
1. Materials
-
This compound (AGE), ≥99% purity
-
Selected organic solvent (e.g., ethanol, acetone), analytical grade
-
Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)
-
Analytical balance (readability ±0.1 mg)
-
Thermostatic shaker or water bath for temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or beakers
2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add a known volume or mass of the selected organic solvent to a sealed glass vial.
-
Add an excess amount of this compound to the solvent. The presence of a distinct undissolved AGE phase is necessary to ensure saturation.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand at the experimental temperature for at least 2 hours to allow the undissolved AGE to settle.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15 minutes.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To prevent any undissolved micro-droplets from being transferred, pass the solution through a syringe filter attached to the syringe.
-
-
Quantification:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporation dish.
-
Record the total mass of the dish and the saturated solution.
-
Place the dish in a fume hood or a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the AGE.
-
Continue the evaporation process until a constant mass is achieved, which indicates that all the solvent has been removed.
-
Record the final mass of the dish containing the solute residue (AGE).
-
3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved AGE = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved AGE / Mass of solvent) x 100
Visualization of Experimental Workflow
The logical flow for determining solubility experimentally can be visualized as a clear, step-by-step process.
Caption: General workflow for the gravimetric determination of solubility.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - NAGASE | Europe [nagase.eu]
- 3. CAS 106-92-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H10O2 | CID 7838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 106-92-3 [m.chemicalbook.com]
- 6. Cas 106-92-3,this compound | lookchem [lookchem.com]
- 7. yg-chem.co.jp [yg-chem.co.jp]
- 8. scent.vn [scent.vn]
- 9. benchchem.com [benchchem.com]
Enantioselective Synthesis of Allyl Glycidyl Ether: A Technical Guide
December 17, 2025
Abstract
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of allyl glycidyl ether (AGE). As a valuable chiral building block in the pharmaceutical and fine chemical industries, the stereocontrolled synthesis of (R)- and (S)-allyl glycidyl ether is of significant importance. This document details two primary strategies: the asymmetric epoxidation of a prochiral precursor followed by etherification, and the kinetic resolution of racemic this compound. Key methods discussed include the Sharpless Asymmetric Epoxidation, Hydrolytic Kinetic Resolution (HKR) with chiral salen complexes, and enzymatic resolutions. Detailed experimental protocols, quantitative data for catalyst performance, and visual diagrams of reaction pathways are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (AGE) is a bifunctional molecule containing both an epoxide and an alkene moiety.[1] The chirality at the epoxide ring is a critical determinant of the biological activity of many downstream products. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure (R)- and (S)-allyl glycidyl ether is a central focus of synthetic organic chemistry. This guide will explore the most prominent and effective strategies to achieve this, with a focus on practical application and reproducibility.
Synthetic Strategies
Two principal pathways dominate the landscape of enantioselective AGE synthesis:
-
Asymmetric Synthesis: This approach involves the creation of the chiral epoxide from a prochiral starting material using a chiral catalyst or reagent. The most notable example is the Sharpless Asymmetric Epoxidation of allyl alcohol to produce enantiomerically enriched glycidol, which is subsequently converted to AGE.
-
Kinetic Resolution: This strategy begins with racemic this compound and employs a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopuer AGE. Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst is a premier example of this approach.
Asymmetric Synthesis via Sharpless Epoxidation
The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides access to highly enantioenriched 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] This method is a cornerstone of asymmetric synthesis and a reliable route to chiral glycidol, the immediate precursor to AGE.
The overall transformation can be depicted as a two-step process:
Sharpless Asymmetric Epoxidation of Allyl Alcohol
The enantioselective epoxidation of allyl alcohol is catalyzed by a titanium tetraisopropoxide complex in the presence of a chiral diethyl tartrate (DET) ligand. The choice of (+)-DET or (-)-DET dictates the stereochemical outcome, yielding (S)-glycidol or (R)-glycidol, respectively.
Experimental Protocol: Sharpless Epoxidation of Allyl Alcohol
The following is a representative protocol for the synthesis of (S)-glycidol.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Allyl alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4Å), powdered
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves. The suspension is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added, followed by the dropwise addition of (+)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.
-
Allyl alcohol is added, and the mixture is stirred for another 30 minutes.
-
A solution of tert-butyl hydroperoxide is added dropwise, maintaining the internal temperature below -20 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude glycidol is purified by distillation.
Quantitative Data: Sharpless Epoxidation of Allyl Alcohol
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti(OiPr)₄ / (+)-DIPT | Allyl Alcohol | (S)-Glycidol | ca. 15 | 73 | [3] |
Note: DIPT (diisopropyl tartrate) can also be used as the chiral ligand. The yield reported is for a specific set of conditions and may be optimized.[3]
Williamson Ether Synthesis of this compound
The resulting enantioenriched glycidol is then converted to this compound via a Williamson ether synthesis. This involves the deprotonation of the glycidol hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from allyl bromide.
Generalized Protocol:
-
Enantioenriched glycidol is dissolved in a suitable aprotic solvent (e.g., THF, DMF).
-
A strong base (e.g., sodium hydride) is added portion-wise at 0 °C to form the sodium glycidoxide.
-
Allyl bromide is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by distillation under reduced pressure.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is particularly effective for terminal epoxides like AGE.
Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst
The HKR employs a chiral (salen)Co(III) complex, known as Jacobsen's catalyst, to catalyze the enantioselective hydrolysis of one epoxide enantiomer, leaving the other unreacted and thus enantiomerically enriched.[4] This method is attractive due to its operational simplicity, low catalyst loadings, and the use of water as the resolving agent.
Experimental Protocol: Hydrolytic Kinetic Resolution of AGE
The following is a generalized protocol for the HKR of racemic AGE.
Materials:
-
(R,R)- or (S,S)-Jacobsen's catalyst ((salen)Co(II))
-
Acetic acid (for in situ oxidation to Co(III))
-
Racemic this compound
-
Water
-
A suitable solvent (e.g., THF or solvent-free)
Procedure:
-
Jacobsen's catalyst (Co(II) complex) is dissolved in a suitable solvent (e.g., dichloromethane) and stirred in the presence of air and a small amount of acetic acid to generate the active Co(III) species. The solvent is then removed under vacuum.
-
The activated catalyst is dissolved in the racemic this compound.
-
The mixture is cooled to 0 °C, and water (typically 0.5-0.6 equivalents relative to the racemic epoxide) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until approximately 50% conversion is reached (monitored by GC or ¹H NMR).
-
The reaction mixture is then subjected to purification, typically by distillation or column chromatography, to separate the unreacted, enantioenriched this compound from the corresponding chiral diol.
Quantitative Data: Hydrolytic Kinetic Resolution of Glycidyl Ethers
| Catalyst | Substrate | Product (Unreacted) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-Jacobsen's Catalyst | Racemic Glycidyl Ethers | (R)-Glycidyl Ethers | up to 50 | >99 | [4][5] |
| (S,S)-Jacobsen's Catalyst | Racemic Glycidyl Ethers | (S)-Glycidyl Ethers | up to 50 | >99 | [4][5] |
Note: The yields are theoretical maximums for a kinetic resolution. The high enantiomeric excess is consistently achieved for a wide range of terminal epoxides.
Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for the kinetic resolution of epoxides. Lipases are commonly employed to catalyze the enantioselective hydrolysis or transesterification of one enantiomer of a racemic epoxide.
Lipase-Catalyzed Resolution of Racemic AGE
In a typical lipase-catalyzed resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of racemic AGE, allowing for the separation of the remaining enantiomerically enriched AGE.
References
The Epoxy Group of Allyl Glycidyl Ether: An In-Depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Allyl glycidyl ether (AGE) is a bifunctional molecule of significant interest in polymer chemistry and material science. Its unique structure, containing both a reactive epoxy ring and a versatile allyl group, allows for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of the epoxy group in AGE, offering insights into its reaction mechanisms, influencing factors, and common chemical modifications. The information presented herein is intended to serve as a valuable resource for professionals engaged in the development of novel materials and drug delivery systems.
Reactivity of the Epoxy Group: An Overview
The high reactivity of the epoxy (oxirane) ring in this compound is primarily due to the significant ring strain of the three-membered ring. This inherent instability makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be initiated by a variety of nucleophiles and can proceed through different mechanisms depending on the reaction conditions, such as the nature of the nucleophile and the presence of catalysts.
The general reactivity of the epoxy group allows for the formation of polymers with a poly(ethylene glycol) backbone and pendant allyl groups, which can be further functionalized.[1] This dual functionality is a key attribute of AGE, enabling the synthesis of complex macromolecular architectures.
Reactions with Nucleophiles
The epoxy ring of AGE readily reacts with nucleophiles containing active hydrogen atoms, such as amines and carboxylic acids.[2] These reactions are fundamental to the use of AGE in various applications, including the synthesis of functionalized polymers and crosslinking in resin systems.
Reaction with Amines
The reaction between the epoxy group of AGE and amines is a cornerstone of epoxy chemistry, leading to the formation of β-amino alcohols. This reaction is particularly relevant in the curing of epoxy resins and the functionalization of polymers. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring.
Mechanism of Reaction with a Primary Amine:
The reaction with a primary amine proceeds in two steps. The first step involves the attack of the primary amine on the epoxy ring, forming a secondary amine. This is followed by the reaction of the newly formed secondary amine with another epoxy group to yield a tertiary amine.[3]
The reactivity of amines with the epoxy group is influenced by steric factors and the nature of the amine (aliphatic vs. aromatic).[4] Aliphatic amines are generally more reactive than aromatic amines. The presence of hydroxyl groups, either generated during the reaction or from the solvent, can catalyze the epoxy-amine reaction.[4]
Quantitative Data on Epoxy-Amine Reactions:
| Reactant | Conditions | Conversion Rate of -NH2 groups (%) | Reference |
| Gelatin | pH 8, 40°C, 8h | 15.65 | [5] |
| Gelatin | pH 11, 40°C, 8h | 67.72 | [5] |
| Gelatin | pH 13, 40°C, 8h | 11.21 | [5] |
Reaction with Carboxylic Acids and Anhydrides
The epoxy group of AGE can also react with carboxylic acids and their anhydrides. The reaction with a carboxylic acid yields a hydroxyl ester. This reaction can be catalyzed by both acids and bases. In the presence of a tertiary amine catalyst, the carboxylate anion acts as the nucleophile.
Polymerization of the Epoxy Group
The strained epoxy ring of AGE allows for ring-opening polymerization to form polyethers. This polymerization can proceed through either an anionic or a cationic mechanism, each offering distinct advantages and control over the resulting polymer architecture. The allyl group typically remains intact during these polymerizations, providing a handle for post-polymerization modification.[1]
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of AGE is a well-controlled process that can yield polymers with predictable molecular weights and low polydispersity indices (PDIs).[6] This method is often initiated by strong bases, such as alkoxides.
Experimental Workflow for Anionic Ring-Opening Polymerization of AGE:
The choice of initiator and reaction temperature is crucial for controlling the polymerization and minimizing side reactions, such as the isomerization of the allyl side chain.[6]
Quantitative Data for Anionic Ring-Opening Polymerization of AGE:
| Initiator System | Temperature (°C) | Molar Mass ( kg/mol ) | PDI | Reference |
| Potassium Naphthalenide/Benzyl Alcohol | 30 | 10 - 100 | 1.05 - 1.33 | [6] |
| mPEG-1900/P4-t-Bu | Room Temp | 5.0 | 1.03 | [7] |
| mPEG-1900/P4-t-Bu | Room Temp | 3.2 | 1.05 | [7] |
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization of AGE is typically initiated by Lewis acids, such as boron trifluoride (BF3).[8] This method can also produce polymers with well-defined structures. The polymerization proceeds via an oxirane cycle, and under certain conditions, can initially form cyclic products before yielding high-molecular-mass linear polymers.[8] The solvent can play a significant role in the polymerization mechanism.[8]
Factors Influencing Epoxy Group Reactivity
Several factors can influence the reactivity of the epoxy group in AGE, affecting reaction rates and product distributions.
-
Nature of the Nucleophile: Stronger nucleophiles react faster. Steric hindrance on the nucleophile can decrease the reaction rate.
-
Catalysis: Acidic catalysts protonate the epoxy oxygen, making the ring more susceptible to nucleophilic attack. Basic catalysts typically generate a more potent nucleophile.
-
Solvent: Polar protic solvents can participate in the reaction and influence the reaction rate and mechanism.
-
Temperature: Higher temperatures generally increase the reaction rate. However, they can also lead to side reactions like the isomerization of the allyl group.[6]
-
Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered carbon of the epoxy ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of AGE involves the reaction of allyl alcohol with epichlorohydrin in the presence of a base and a phase transfer catalyst.[9]
Materials:
-
Allyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bisulfate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a stirrer, add allyl alcohol and the phase transfer catalyst.
-
Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of NaOH.
-
Add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[9]
Anionic Ring-Opening Polymerization of AGE
The following is a general protocol for the anionic ring-opening polymerization of AGE.
Materials:
-
This compound (AGE), dried and distilled
-
Initiator (e.g., potassium naphthalenide solution or a pre-formed alkoxide)
-
Dry, inert solvent (e.g., tetrahydrofuran (THF) or diglyme)
-
Terminating agent (e.g., acidic methanol)
-
Non-solvent for precipitation (e.g., hexanes or methanol)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the dry solvent to a reaction flask.
-
Add the initiator to the solvent and stir.
-
Slowly add the purified AGE monomer to the initiator solution at a controlled temperature. Polymerizations can be conducted over a range of temperatures, for example, from 30 to 80 °C.[6]
-
Allow the polymerization to proceed for a set time (e.g., 20 hours) to achieve high conversion.[6]
-
Terminate the polymerization by adding the terminating agent.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Collect the polymer by filtration and wash with the non-solvent.
-
Dry the purified polymer under vacuum.
Monitoring the Reaction
Several analytical techniques can be employed to monitor the progress of reactions involving the epoxy group of AGE.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic epoxy ring absorption bands (around 915 cm-1 and 840 cm-1) can be used to monitor the ring-opening reaction.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for monitoring the conversion of the monomer by observing the disappearance of the epoxy proton signals (around 2.6-2.8 ppm and 3.1 ppm) and the appearance of new signals corresponding to the product.[6][11][12] It can also be used to determine the molecular weight of the resulting polymers.[13]
-
Titration: The concentration of epoxy groups can be determined by titration methods, such as hydrochlorination or hydrobromination, where the consumption of acid corresponds to the amount of epoxy groups present.[14][15][16]
Conclusion
The epoxy group of this compound exhibits a high degree of reactivity, primarily driven by its inherent ring strain. This reactivity allows for a diverse range of chemical transformations, including nucleophilic additions with amines and carboxylic acids, as well as controlled ring-opening polymerizations. The ability to selectively react the epoxy group while preserving the allyl functionality makes AGE a valuable building block for the synthesis of functional polymers and complex molecular architectures. A thorough understanding of the factors influencing its reactivity and the appropriate analytical techniques for monitoring its transformations is crucial for harnessing the full potential of this versatile molecule in research, drug development, and various industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. metrohm.com [metrohm.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Allyl Group in Allyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl glycidyl ether (AGE) is a bifunctional organic molecule of significant interest in polymer chemistry and materials science.[1][2] Its unique structure, featuring both a reactive epoxide ring and an unsaturated allyl group, allows for orthogonal chemical modifications, making it a versatile building block for the synthesis of advanced functional polymers.[1][2] This guide provides a comprehensive technical overview of the reactivity of the allyl group within the AGE molecule. It details the primary reaction pathways, influencing factors, and quantitative data, supplemented with experimental protocols and logical diagrams to facilitate a deeper understanding for research, development, and application in fields ranging from specialty polymers to drug delivery systems.[3][4]
Introduction to this compound (AGE)
This compound (CAS No. 106-92-3) is an organic compound synthesized commercially through the etherification of allyl alcohol with epichlorohydrin.[1][5] The molecule's utility is derived from its dual functionality:
-
The Epoxide Group: A three-membered ring highly susceptible to nucleophilic attack, enabling ring-opening polymerization to form a polyether backbone similar to polyethylene glycol (PEG).[1][2][6] This reaction is foundational for creating epoxy resins and other polymers.[2]
-
The Allyl Group: A terminal alkene (-CH₂-CH=CH₂) that provides a site for a distinct set of chemical reactions, primarily involving the carbon-carbon double bond.[2]
This dual-reactivity allows for selective polymerization or modification at one functional group while leaving the other available for subsequent cross-linking or functionalization.[1] The allyl group, in particular, serves as a versatile handle for post-polymerization modification, enabling the creation of materials with tailored properties for applications in therapeutics, bioconjugation, and polymer-supported catalysis.[3]
Core Reactivity of the Allyl Group
The allyl group's reactivity is characteristic of a terminal alkene, but it is also influenced by the adjacent allylic C-H bonds, which are approximately 15% weaker than standard sp³ C-H bonds and are therefore more reactive.[7] This enhanced reactivity allows AGE to participate in a wide array of chemical transformations.[2][7]
Radical Polymerization and Copolymerization
The double bond of the allyl group can undergo free-radical polymerization. While homopolymerization of allyl ethers can be challenging, AGE is readily copolymerized with various vinyl monomers, such as methyl acrylate (MA), ethyl acrylate, and acrylonitrile.[1][8][9][10] This process allows for the incorporation of pendant epoxide groups along a polymer backbone, which remain intact for further reactions.[10] Living free-radical polymerization techniques have been successfully employed to create block copolymers with controlled molecular weights and narrow polydispersity.[8]
Thiol-Ene "Click" Chemistry
One of the most efficient and widely used reactions involving the allyl group is the thiol-ene coupling, a form of "click" chemistry.[3] This reaction proceeds via a radical-mediated addition of a thiol (R-SH) across the double bond. It is highly efficient, often proceeds under mild conditions (such as UV initiation), and exhibits high functional group tolerance.[3][11] This makes it an ideal method for the post-polymerization modification of poly(this compound) (PAGE), allowing for the attachment of a wide variety of molecules, including biomolecules and short polyethylene glycol oligomers, to create functional materials for biomedical applications.[1][3][12]
Hydrosilylation
The allyl group readily undergoes hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond. This reaction is typically catalyzed by a platinum complex, such as chloroplatinic acid.[1][13] Similar to other reactions of the allyl group, hydrosilylation leaves the epoxide ring intact. This pathway is crucial for producing silane-functionalized materials, which are used as intermediates in the manufacturing of specialty coatings, particularly for electrical applications.[1][13]
Oxidation and Epoxidation
The double bond of the allyl group can be oxidized. A key transformation is the epoxidation of the allyl group to form a second oxirane ring, converting AGE into diglycidyl ether.[1][14] This reaction can be achieved using oxidizing agents like hydrogen peroxide or t-butyl hydroperoxide, often in the presence of a catalyst such as titanium silicates (e.g., Ti-MWW, Ti-SBA-15).[14][15][16]
Other Addition Reactions
The allyl group can also participate in other classic alkene addition reactions, including halogenation (addition of halogens like Br₂) and hydroboration-oxidation (to form an alcohol).[2] These reactions provide additional pathways for the functionalization of AGE or polymers derived from it.
Factors Influencing Allyl Group Reactivity
The specific reaction pathway and efficiency of the allyl group in AGE are governed by several key factors:
-
Reaction Conditions: Temperature, pressure, and solvent play a critical role. For instance, during the anionic polymerization of the epoxide group, higher temperatures (>40 °C) can lead to an undesirable side reaction: the isomerization of the allyl side chain into a more labile cis-prop-1-enyl ether group.[3]
-
Catalysts and Initiators: The choice of catalyst or initiator is paramount in directing the chemical outcome.
-
Radical Initiators (e.g., benzoyl peroxide) are required for free-radical polymerization.[10]
-
Transition Metal Catalysts (e.g., platinum complexes) are essential for hydrosilylation.[1][13]
-
Lewis Acids can catalyze copolymerization with carbon dioxide.[1][13]
-
Anionic Initiators (e.g., potassium alkoxides) are used for controlled ring-opening polymerization of the epoxide, where controlling temperature is key to preserving the allyl group's structure.[3]
-
-
Steric and Electronic Effects: The accessibility of the double bond and the electronic influence of the adjacent ether oxygen can affect reaction kinetics. The activating effect of the allyl group is well-known in SN2 reactions, where it helps to stabilize the transition state.[17]
Quantitative Data Summary
The following table summarizes key reaction parameters and outcomes for the primary transformations involving the allyl group of AGE, providing a comparative overview.
| Reaction Type | Reagents & Catalysts | Typical Conditions | Key Outcome / Product | Applications | Citations |
| Radical Copolymerization | Acrylate monomers (e.g., MA), Radical initiator (e.g., BPO) | 70°C, Argon atmosphere | Copolymer with pendant epoxide groups | Specialty rubbers, Thermosets | [8][10] |
| Thiol-Ene Coupling | Thiols (R-SH), Photoinitiator or UV light | Room temperature, Mild conditions | Thiol-functionalized polymer (PAGE-S-R) | Bioconjugation, Drug delivery, Hydrogels | [3][12][18] |
| Hydrosilylation | Siloxanes (R₃SiH), Platinum catalyst (e.g., H₂PtCl₆) | Varies, often moderate heat | Silane-functionalized AGE or polymer | Silane coatings, Adhesives | [1][13] |
| Epoxidation | H₂O₂, t-Butyl hydroperoxide, Ti-silicate catalyst | 20-130°C | Diglycidyl ether | Crosslinking agent, Epoxy resins | [14][15] |
| Anionic Polymerization (Side Reaction) | Potassium alkoxide initiator | > 40°C | Isomerization to cis-prop-1-enyl ether | Undesirable side reaction to be controlled | [3] |
Experimental Protocols
Protocol: Anionic Ring-Opening Polymerization of this compound (AGE)
This protocol describes the synthesis of poly(this compound) (PAGE) using a potassium-based initiator, a method that allows for controlled molecular weight while minimizing side reactions at lower temperatures.[3]
Materials:
-
This compound (AGE), distilled over CaH₂
-
Initiator: Potassium naphthalenide solution in THF or potassium alkoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for termination)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere (Argon), add the desired amount of anhydrous THF to a flame-dried reaction flask.
-
Introduce the potassium-based initiator to the flask. The amount will determine the target molecular weight of the polymer.
-
Cool the initiator solution to the desired polymerization temperature (e.g., 30 °C to minimize isomerization).[3]
-
Slowly add the purified AGE monomer to the initiator solution via syringe while stirring vigorously.
-
Allow the polymerization to proceed for the desired time (e.g., several hours to overnight), monitoring for changes in viscosity.
-
Terminate the reaction by adding an excess of degassed methanol to protonate the living chain ends.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration or decantation and dry under vacuum at room temperature until a constant weight is achieved.
-
Characterize the polymer using ¹H NMR spectroscopy (to confirm structure and check for isomerization) and Size Exclusion Chromatography (SEC) (to determine molecular weight and polydispersity).
Protocol: Post-Polymerization Thiol-Ene Functionalization of PAGE
This protocol outlines a general procedure for modifying the pendant allyl groups of PAGE with a thiol-containing molecule.[3][18]
Materials:
-
Poly(this compound) (PAGE)
-
Thiol-containing compound (e.g., 1-thioglycerol, cysteine derivative)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF or Dichloromethane)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the PAGE polymer in the chosen solvent.
-
Add the thiol compound. A slight molar excess relative to the allyl groups is often used to ensure complete conversion.
-
Add the photoinitiator (typically 1-5 mol% relative to the thiol).
-
Seal the vessel and purge the solution with an inert gas (e.g., Argon) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.
-
Irradiate the stirred solution with the UV lamp at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR spectroscopy, observing the disappearance of the allyl proton signals (~5.2 and ~5.9 ppm).
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether).
-
Wash the precipitate multiple times to remove unreacted thiol and initiator.
-
Dry the final product under vacuum and characterize via NMR and FTIR to confirm successful functionalization.
Visualizations
Logical Diagrams
Caption: Dual reactivity pathways of this compound (AGE).
Caption: Experimental workflow for PAGE synthesis and functionalization.
Caption: Factors influencing the reactivity of the allyl group.
Conclusion
The allyl group in this compound provides a powerful and versatile chemical handle for the synthesis of complex and functional polymeric materials. Its ability to undergo a range of reactions—including radical polymerization, thiol-ene coupling, and hydrosilylation—independently of the epoxide ring makes AGE an invaluable monomer for materials science, particularly in the development of advanced thermosets, functional coatings, and biomedical polymers. A thorough understanding of the factors that control the reactivity of the allyl group is essential for designing and executing synthetic strategies to produce materials with precisely tailored properties. Future research will undoubtedly continue to leverage the unique dual functionality of AGE to create novel materials for increasingly sophisticated applications in drug development and beyond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. jsta.cl [jsta.cl]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. researchgate.net [researchgate.net]
- 15. growingscience.com [growingscience.com]
- 16. akjournals.com [akjournals.com]
- 17. Effect of allylic groups on S(N)2 reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anionic ring-opening polymerization (AROP) of allyl glycidyl ether (AGE), a critical process for synthesizing poly(this compound) (PAGE). PAGE is a highly versatile polyether platform with significant potential in biomedical applications, including drug delivery and bioconjugation, owing to its functionalizable pendant allyl groups.[1][2] This document details the polymerization mechanism, key reaction parameters, experimental protocols, and characterization of the resulting polymer.
Introduction to Poly(this compound) (PAGE)
Poly(this compound) has emerged as a functional alternative to poly(ethylene glycol) (PEG) due to the presence of pendant allyl groups along its polyether backbone.[1] These allyl groups are amenable to a variety of post-polymerization modifications, most notably thiol-ene "click" chemistry, which allows for the straightforward introduction of a wide range of functionalities without complex protection-deprotection steps.[1][3] The AROP of AGE is a preferred synthesis method as it offers excellent control over molecular weight and results in a narrow molecular weight distribution, yielding well-defined polymer architectures.[1][4] Cationic ring-opening polymerization, in contrast, tends to produce polymers with lower molecular weights.[2][3]
The Polymerization Process: Mechanism and Kinetics
The anionic ring-opening polymerization of AGE is a chain-growth process initiated by a strong nucleophile. The reaction proceeds via the nucleophilic attack of an initiator on one of the carbon atoms of the epoxide ring in the AGE monomer, leading to the opening of the ring and the formation of a propagating alkoxide species. This process continues with the sequential addition of monomer units.
Initiation
A common and effective method for initiating the AROP of AGE involves the use of a potassium alkoxide. This initiator can be generated in situ by reacting a potassium salt, such as potassium naphthalenide, with an alcohol like benzyl alcohol.[1][5] Other strong nucleophiles, including organolithium compounds (e.g., n-BuLi, s-BuLi), Grignard reagents, and metal amides, can also serve as initiators.[6][7] The choice of initiator is critical as it influences the polymerization kinetics and the structure of the resulting polymer.
Propagation
During the propagation step, the newly formed alkoxide chain end attacks another AGE monomer, perpetuating the ring-opening process and extending the polymer chain. This process is typically very efficient and, in the absence of impurities, can proceed in a "living" manner.[8][9] A living polymerization is characterized by the absence of chain termination or chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI).[10]
Side Reactions: Allyl Group Isomerization
A significant side reaction in the AROP of AGE is the isomerization of the pendant allyl group to a cis-prop-1-enyl ether group.[1][5][11] The extent of this isomerization is strongly dependent on the polymerization temperature.[1][5] Research has shown that conducting the polymerization at temperatures below 40°C can effectively minimize or eliminate this side reaction.[1][5][11]
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature.[1][8][9] All procedures involving anionic polymerization require stringent anhydrous and oxygen-free conditions, typically achieved through the use of high-vacuum lines or inert atmosphere gloveboxes.[12]
Materials and Reagents
-
This compound (AGE): Purified by distillation over a drying agent (e.g., CaH₂) under reduced pressure.
-
Initiator System:
-
Potassium Naphthalenide/Benzyl Alcohol: Benzyl alcohol is dried and distilled. Potassium naphthalenide solution is prepared under an inert atmosphere in dry tetrahydrofuran (THF).
-
Alternative Initiators: Organolithium compounds (e.g., sec-butyllithium) in a hydrocarbon solvent.
-
-
Solvent: Anhydrous THF is a common solvent for this polymerization.
-
Terminating Agent: Degassed methanol or acidic methanol.
Protocol 1: Polymerization using Potassium Benzoxide Initiator in THF
This protocol describes a solution polymerization process.
-
Initiator Preparation: In a dry, inert atmosphere, a stoichiometric amount of dried benzyl alcohol is added to a freshly prepared solution of potassium naphthalenide in THF. The reaction is allowed to proceed until the characteristic green color of the naphthalenide radical anion disappears, indicating the formation of potassium benzoxide.
-
Polymerization: The purified AGE monomer is added to the initiator solution via a gas-tight syringe or cannula. The reaction mixture is stirred at a controlled temperature (e.g., 30°C to minimize isomerization) for a predetermined time (typically 20-48 hours). The reaction time is dependent on the desired molecular weight.[1]
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Purification: The resulting polymer is precipitated in a non-solvent such as cold hexane or diethyl ether. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
Protocol 2: Neat (Bulk) Polymerization
This protocol is performed without a solvent.
-
Initiator Addition: The prepared potassium benzoxide initiator is added directly to the purified AGE monomer in a reaction vessel under an inert atmosphere.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 40-80°C) and stirred for the required duration (20 to 144 hours, depending on the target molar mass).[1]
-
Termination and Purification: The process follows the same steps of termination and purification as described in Protocol 1.
Data Presentation: Polymerization Results
The following tables summarize typical quantitative data obtained from the anionic ring-opening polymerization of AGE under various conditions, as reported in the literature.[1]
Table 1: Influence of Reaction Conditions on Polymer Characteristics
| Entry | Polymerization Type | Temperature (°C) | Target Mn ( kg/mol ) | Mn (NMR) ( kg/mol ) | PDI (SEC) | Isomerization (%) |
| 1 | Solution (THF) | 30 | 10 | 11.8 | 1.08 | ~0 |
| 2 | Solution (THF) | 60 | 25 | 27.5 | 1.07 | ~3 |
| 3 | Neat | 40 | 15 | 14.5 | 1.10 | 1.5 |
| 4 | Neat | 80 | 15 | 15.2 | 1.12 | 3.7 |
| 5 | Neat | 120 | 15 | 14.8 | 1.15 | 8.9 |
Mn (NMR) and PDI (SEC) values are representative and compiled from literature data.[1] Isomerization refers to the mole percent of cis-prop-1-enyl ether units.[1]
Characterization of Poly(this compound)
The synthesized PAGE is typically characterized by a suite of analytical techniques to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the polymer structure, confirm the conversion of the monomer, and quantify the degree of allyl group isomerization.[1][8]
-
Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[1][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer, such as the ether linkages and the C=C double bonds of the allyl groups.
Visualizations: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the AROP of AGE.
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: General Experimental Workflow for AGE Polymerization.
Caption: PAGE: Synthesis, Modification, and Applications.
Conclusion
The anionic ring-opening polymerization of this compound is a robust and highly controllable method for producing well-defined functional polyethers.[1][11] By carefully selecting the initiator and controlling the reaction conditions, particularly temperature, it is possible to synthesize PAGE with targeted molecular weights, low polydispersity, and minimal side reactions. The resulting polymer serves as a versatile scaffold for further functionalization, opening up a wide array of applications in drug development, materials science, and beyond.[2][3][13] This guide provides the foundational knowledge and protocols for researchers to successfully implement this valuable polymerization technique.
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Poly(this compound) Bearing Alkyl Functional Side Groups and Its Plasticizing and Antistatic Effects for PVC [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. du.edu.eg [du.edu.eg]
- 7. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 8. cambridge.org [cambridge.org]
- 9. cambridge.org [cambridge.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. [PDF] Poly(this compound)-A versatile and functional polyether platform. | Semantic Scholar [semanticscholar.org]
- 12. materials.uoi.gr [materials.uoi.gr]
- 13. pubs.acs.org [pubs.acs.org]
Cationic Polymerization of Allyl Glycidyl Ether: A Technical Guide for Drug Development
Introduction
Allyl glycidyl ether (AGE) is a versatile monomer that undergoes cationic ring-opening polymerization (CROP) to produce poly(this compound) (PAGE), a functional polyether with a poly(ethylene glycol)-like backbone. The pendant allyl groups along the polymer chain are readily accessible for a variety of post-polymerization modifications, making PAGE an attractive platform for the development of advanced drug delivery systems, bioconjugates, and functional biomaterials. This technical guide provides an in-depth overview of the cationic polymerization of AGE, including reaction mechanisms, experimental protocols, and the subsequent functionalization of the resulting polymer for applications in drug development.
Cationic Ring-Opening Polymerization of this compound
The cationic polymerization of AGE proceeds via the opening of the epoxide ring, a process driven by the relief of ring strain. This method selectively polymerizes the epoxide moiety, leaving the allyl groups intact for subsequent modification.
Reaction Mechanism
The polymerization is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), often in the presence of a proton source (co-initiator) like water. The mechanism can be summarized in the following steps:
-
Initiation: The Lewis acid activates the epoxide ring of the AGE monomer, making it susceptible to nucleophilic attack.
-
Propagation: The activated monomer is attacked by another monomer molecule, leading to the formation of a growing polymer chain with an active cationic center. This process repeats, extending the polymer chain.
-
Chain Transfer and Termination: These reactions can limit the final molecular weight of the polymer.
The choice of solvent can significantly influence the polymerization process. In non-polar solvents like carbon tetrachloride, the reaction may favor the formation of cyclic oligomers in the early stages, while more polar solvents like 1,2-dimethoxyethane can promote the formation of linear polymers.[1]
Initiator Systems
Several initiator systems have been employed for the cationic polymerization of AGE, with Lewis acids being the most common.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a widely used and effective initiator for the CROP of epoxides.[2][3][4]
-
Boron Trifluoride Tetrahydrofuranate (BF₃·THF): Similar to BF₃·OEt₂, this initiator is also effective.[1]
-
BF₃-H₂O Catalytic System: This system has been shown to produce oligodiols with low polydispersity.
It is important to note that while cationic polymerization is a viable method for synthesizing PAGE, anionic ring-opening polymerization (AROP) is often reported to yield polymers with higher molecular weights and better control over the polymer architecture.[5][6]
Experimental Protocols
The following protocols are based on established procedures for the cationic ring-opening polymerization of epoxides and should be adapted and optimized for specific experimental setups.
Materials
-
This compound (AGE), distilled before use
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Methanol (for termination)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., nitrogen or argon line)
General Polymerization Procedure
-
Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stirrer is charged with freshly distilled this compound and anhydrous dichloromethane.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Freshly distilled boron trifluoride etherate is added dropwise to the stirred solution via a syringe.
-
The reaction is allowed to proceed for the desired time, during which an increase in viscosity may be observed.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexanes) and dried under vacuum.
Data Presentation: Polymer Characteristics
The cationic polymerization of AGE typically yields polymers with specific molecular weight and dispersity characteristics. The following table summarizes expected outcomes based on available literature. It is important to note that extensive quantitative data for the cationic polymerization of AGE is not as readily available as for its anionic counterpart.
| Initiator System | Solvent | Typical Mn ( g/mol ) | Polydispersity Index (PDI) | Notes |
| BF₃·H₂O | Not Specified | ~800 | ~1.1 | Produces oligodiols. The polymer is noted to be unstable and can cross-link over time. |
| BF₃·THF | Carbon Tetrachloride | Low Molecular Weight | Not Reported | Initially forms cyclic products.[1] |
| BF₃·THF | 1,2-Dimethoxyethane | Not Reported | Not Reported | Yields a linear polymer.[1] |
Data presented is based on qualitative descriptions and limited quantitative findings in the cited literature. For comparison, anionic polymerization of AGE can achieve much higher molecular weights (10,000-100,000 g/mol ) with low PDIs (1.05-1.33).[5]
Visualization of Key Processes
Cationic Polymerization Mechanism of this compound
The following diagram illustrates the key steps in the cationic ring-opening polymerization of AGE initiated by BF₃·OEt₂.
Caption: Cationic polymerization of this compound.
Workflow for Drug Delivery Vehicle Formulation
Poly(this compound) serves as a versatile platform for creating drug delivery vehicles. The following workflow outlines the key steps from the polymer to a functional nanoparticle for drug delivery, utilizing the pendant allyl groups for drug conjugation via a thiol-ene reaction.
Caption: Workflow for PAGE-based drug delivery vehicle formulation.
Post-Polymerization Modification for Drug Conjugation
The pendant allyl groups on the PAGE backbone are ideal for modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many biological functionalities, making it well-suited for conjugating sensitive drug molecules.
Thiol-Ene Functionalization Protocol
-
Dissolution: Dissolve the synthesized PAGE in a suitable solvent (e.g., THF or DCM).
-
Addition of Reagents: Add the thiol-modified drug and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) to the polymer solution.
-
Reaction: Irradiate the mixture with UV light (e.g., 365 nm) for a specified duration to initiate the thiol-ene reaction.
-
Purification: Precipitate the functionalized polymer in a non-solvent to remove unreacted drug and initiator.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR and FTIR spectroscopy by observing the disappearance of allyl proton signals and the appearance of signals corresponding to the drug molecule.
Formulation of Drug Delivery Nanoparticles
The amphiphilicity of PAGE-drug conjugates can be tailored to facilitate self-assembly into nanoparticles in aqueous solutions. Nanoprecipitation is a common method for this purpose.
Nanoprecipitation Protocol
-
Dissolution: Dissolve the PAGE-drug conjugate in a water-miscible organic solvent (e.g., acetone or THF).
-
Addition to Aqueous Phase: Add the polymer solution dropwise to a vigorously stirred aqueous solution (the non-solvent).
-
Nanoparticle Formation: The rapid change in solvent polarity induces the self-assembly of the polymer into nanoparticles.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Characterization: Characterize the size, morphology, and drug loading of the resulting nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
The cationic polymerization of this compound provides a straightforward route to a highly functionalizable polyether platform. While challenges in achieving high molecular weights persist compared to anionic methods, the resulting poly(this compound) is an excellent scaffold for the development of sophisticated drug delivery systems. The ability to readily modify the pendant allyl groups via robust and efficient click chemistry allows for the conjugation of a wide array of therapeutic agents, making PAGE a valuable tool for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3â¢OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Glycidyl Ether (AGE): A Versatile Bifunctional Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Allyl glycidyl ether (AGE) is a versatile organic compound that serves as a crucial building block in polymer chemistry.[1] Its unique molecular structure, featuring both a reactive epoxide (glycidyl) ring and an unsaturated allyl group, allows for selective and orthogonal functionalization.[1][2] This bifunctionality enables the synthesis of a wide range of polymers with tailored architectures and functionalities, making AGE an invaluable monomer for applications in advanced materials, drug delivery systems, and biomedical engineering.[3][4][5]
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization mechanisms, post-functionalization strategies, and key applications. It includes structured data tables for quantitative analysis and detailed experimental protocols for practical implementation in a research setting.
Core Chemical Properties and Synthesis
AGE is a colorless liquid characterized by its dual reactivity.[1][6] The epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening polymerization with alcohols, amines, and other nucleophiles to form a polyether backbone.[2] Simultaneously, the terminal allyl group can participate in a different set of reactions, such as radical polymerization, thiol-ene "click" chemistry, epoxidation, and hydrosilylation.[1][2][3] This orthogonal reactivity is the cornerstone of its utility, as one group can be polymerized while the other remains available for subsequent crosslinking or functionalization.[1]
Synthesis of this compound (AGE) The industrial synthesis of AGE is typically achieved through the reaction of allyl alcohol with epichlorohydrin in the presence of a base to neutralize the HCl byproduct.[1][7] An alternative method involves the monoepoxidation of diallyl ether.[1][8]
Caption: General workflow for the synthesis of this compound.
Polymerization and Copolymerization of AGE
The bifunctional nature of AGE allows for several polymerization strategies. The choice of polymerization technique dictates which functional group reacts, thereby defining the structure of the resulting polymer and the nature of the pendant functionality.
Anionic Ring-Opening Polymerization (AROP) AROP is a highly controlled method used to polymerize the epoxide moiety of AGE, yielding poly(this compound) (PAGE) with a polyether backbone and pendant allyl groups.[3] This "living" polymerization allows for precise control over molecular weight and results in low polydispersity indices (PDI).[3] The pendant allyl groups remain intact and available for further modification.[3][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for [hbjhchem.com]
- 6. nbinno.com [nbinno.com]
- 7. exsyncorp.com [exsyncorp.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Allyl Glycidyl Ether in Polymer Electrolytes for Lithium Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safer, high-performance lithium batteries is a critical area of research. Polymer electrolytes (PEs) offer a promising alternative to traditional liquid electrolytes, which often pose safety risks due to their flammability and potential for leakage.[1][2][3] Among various polymer hosts, poly(allyl glycidyl ether) (PAGE) has emerged as a versatile platform for solid-state and gel-polymer electrolytes.[4][5][6] The unique structure of PAGE, featuring a flexible polyether backbone for ion conduction and pendant allyl groups for crosslinking or functionalization, allows for the design of electrolytes with enhanced ionic conductivity and mechanical properties.[3][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound (AGE)-based polymer electrolytes for lithium battery applications.
Advantages of this compound-Based Polymer Electrolytes
Poly(this compound) and its derivatives present several advantages over the benchmark poly(ethylene oxide) (PEO)-based electrolytes:
-
Amorphous Nature : PAGE is amorphous at ambient temperatures, which facilitates higher ionic conductivity compared to the semi-crystalline PEO.[7]
-
Enhanced Ionic Conductivity : At temperatures below 60 °C, PAGE-based electrolytes exhibit ionic conductivities that are 10 to 100 times higher than their PEO counterparts at similar salt concentrations.[4][6]
-
Synthetic Versatility : The pendant allyl groups on the PAGE backbone serve as reactive sites for post-polymerization modification. This allows for the introduction of various functional groups to tune the electrolyte's properties, such as through "thiol-ene" click chemistry to create crosslinked networks or to add functionalities that enhance lithium salt dissociation.[1][5]
-
Improved Interfacial Contact : In-situ polymerization of AGE-based monomers can create a seamless interface between the electrolyte and the electrodes, reducing interfacial resistance and improving battery performance.[8][9][10]
Data Presentation
The following tables summarize the key performance metrics of various this compound-based polymer electrolytes from recent literature.
Table 1: Ionic Conductivity of Poly(this compound) (PAGE) Based Electrolytes
| Polymer System | Lithium Salt | [O]/[Li] Ratio | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| PAGE | LiTFSI | 16 | 25 | > 3 x 10⁻⁵ | [4][6] |
| PAGE | LiTFSI | 16 | 80 | > 5 x 10⁻⁴ | [4][6] |
| PAGE-LiTFSI | LiTFSI | 16 | 90 | 5.1 x 10⁻⁴ | [5] |
| PEthioPGE-LiTFSI | LiTFSI | 16 | 90 | 5.1 x 10⁻⁴ | [5] |
| PEthioPGE-LiCl | LiCl | 16 | 90 | 1.1 x 10⁻⁵ | [5] |
| CN/FM-PAGE (3% crosslinking) | Li-salt | 5 | 30 | 1.01 x 10⁻⁴ | [1] |
LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide PEthioPGE: Poly(2-(ethyl thio) propyl glycidyl ether) CN/FM-PAGE: PAGE modified with 3-((2-(2-(2-mercaptoethoxy)ethoxy)ethyl)thio)propanenitrile and furfuryl mercaptan
Table 2: Electrochemical Performance of Batteries with AGE-Based Electrolytes
| Cell Configuration | Electrolyte | Key Performance Metrics | Reference |
| Li-S Battery | CN/FM-PAGE (3% crosslinking) | Stable for 80 charge-discharge cycles with >95% coulombic efficiency. | [1] |
| Li4Ti5O12/SPE/LiFePO4–C | Cross-linked SPE with EO-AGE copolymer | Reversible charge-discharge capacity of 42 mAhg⁻¹ at 25°C and C/10 rate. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PAGE)
This protocol describes the anionic polymerization of this compound.
Materials:
-
This compound (AGE), distilled
-
Initiator (e.g., potassium naphthalene or other suitable alkoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.
-
In a glovebox, add anhydrous THF to a reaction flask equipped with a magnetic stirrer.
-
Add the initiator to the THF and stir until dissolved.
-
Slowly add the distilled this compound monomer to the initiator solution at a controlled temperature (e.g., room temperature).
-
Allow the polymerization to proceed for several hours to days, depending on the desired molecular weight.
-
Quench the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or cold water).
-
Collect the polymer by filtration or decantation and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterize the polymer by ¹H NMR and size exclusion chromatography to determine the molecular weight and polydispersity index.
Protocol 2: Preparation of PAGE-Based Polymer Electrolyte Membranes (Solvent Casting)
Materials:
-
Poly(this compound) (PAGE)
-
Lithium salt (e.g., LiTFSI)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
PTFE dish or mold
Procedure:
-
Inside a glovebox, dissolve the synthesized PAGE polymer in the anhydrous solvent.
-
Separately, dissolve the desired amount of lithium salt in the same solvent. The salt concentration is typically expressed as the molar ratio of ether oxygens to lithium ions ([O]/[Li]).
-
Add the lithium salt solution to the polymer solution and stir until a homogeneous mixture is obtained. For PAGE-LiTFSI, stirring at 50 °C for at least three hours is recommended.[7]
-
Cast the resulting solution into a PTFE dish.
-
Allow the solvent to evaporate slowly inside the glovebox over 24-48 hours to form a free-standing membrane.
-
Dry the membrane under vacuum at an elevated temperature (e.g., 70 °C) for at least 24 hours to remove any residual solvent.
Protocol 3: In-situ Polymerization of AGE-Based Electrolytes
This protocol describes the formation of a polymer electrolyte directly within a battery cell.
Materials:
-
This compound (AGE) monomer
-
Crosslinking agent (e.g., polyethylene glycol diacrylate)
-
Lithium salt (e.g., LiTFSI)
-
Thermal or UV initiator
-
Battery electrodes (anode and cathode)
-
Separator
Procedure:
-
In a glovebox, prepare a precursor solution by mixing the AGE monomer, crosslinking agent, lithium salt, and initiator.
-
Stir the mixture until all components are fully dissolved.
-
Assemble the battery cell (e.g., a coin cell) with the anode, cathode, and separator.
-
Inject the precursor solution into the cell, ensuring the separator and electrodes are fully wetted.
-
Initiate the polymerization by applying heat or UV radiation, according to the initiator used.
-
Allow the polymerization to proceed for the specified time to form a solid or quasi-solid electrolyte in direct contact with the electrodes.
Visualizations
Caption: Synthesis and functionalization of poly(this compound).
Caption: Workflow for lithium battery fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Versatile Polymers for Lithium-Ion Battery Applications: A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Based Polymer Electrolytes for Room Temperature Lithium Batteries [agris.fao.org]
- 5. Lithium and magnesium polymeric electrolytes prepared using poly(glycidyl ether)-based polymers with short grafted chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01735F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8911639B2 - Polymer electrolytes based on poly(glycidyl ether)s - Google Patents [patents.google.com]
- 8. In situ polymerization of solid-state polymer electrolytes for lithium metal batteries: a review - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Allyl Glycidyl Ether as a Crosslinking Agent for Epoxy Resins
Introduction
Allyl Glycidyl Ether (AGE) is a bifunctional organic compound featuring both an epoxy (glycidyl) group and an allyl group.[1][2] This unique structure allows it to be used in a variety of industrial applications, including as a crosslinking agent, a reactive diluent for viscosity reduction, and a monomer for synthesizing functional polymers.[3][4][5] In epoxy resin systems, AGE's dual reactivity enables the formation of complex polymer architectures and facilitates dual-curing mechanisms, where the epoxy and allyl groups react through different chemical pathways.[2][6] This can lead to cured thermosets with enhanced flexibility, improved chemical resistance, and tailored mechanical properties.[3] These application notes provide an overview of the curing mechanisms, experimental protocols, and characteristic data associated with the use of AGE in epoxy resin formulations.
Curing Mechanisms and Pathways
The presence of two distinct reactive sites in this compound allows for versatile curing strategies. The epoxy group can undergo traditional curing reactions with hardeners like amines and anhydrides, while the allyl group can participate in free-radical polymerization or thiol-ene reactions.[2][6][7] This opens the possibility for sequential or simultaneous dual-curing processes.
-
Epoxy Group Reaction: The glycidyl ether moiety reacts via nucleophilic ring-opening, a standard mechanism for epoxy resins. This can be initiated by various curing agents, including aliphatic or aromatic amines and acid anhydrides.[7][8]
-
Allyl Group Reaction: The allyl group can be polymerized through a separate reaction, often initiated by free radicals (e.g., from thermal initiators like benzoyl peroxide) or through UV curing.[2][9] This allows for a secondary crosslinking step, which can increase the overall crosslink density of the network.[10]
-
Dual-Curing Systems: A notable example is a dual-curing system involving sulfur. In this mechanism, thiyl radicals are generated at elevated temperatures, which then react with the allyl groups. This reaction forms thiol groups, which subsequently act as curing agents for the epoxy rings, creating a highly crosslinked network.[6]
Caption: Conceptual diagram of AGE's dual-curing capability.
Experimental Protocols
The following protocols provide detailed methodologies for the use of AGE in epoxy systems. Protocol 1 describes the synthesis of a functional copolymer using the allyl group, leaving the epoxy group available for subsequent reactions. Protocol 2 details a representative procedure for curing a standard epoxy resin modified with AGE.
Protocol 1: Synthesis of AGE-containing Copolymer via Free-Radical Polymerization
This protocol is adapted from methodologies for creating copolymers with pendant epoxy groups for further functionalization.[9][11]
1.1. Materials:
-
This compound (AGE), purified
-
Co-monomer (e.g., Methyl Methacrylate (MMA) or Allyl Methacrylate (AMA))
-
Initiator: Benzoyl Peroxide (BPO)
-
Solvent (if required): Anhydrous Toluene
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
1.2. Procedure:
-
In a Pyrex flask equipped with a magnetic stirrer and reflux condenser, combine 10 mmol of AGE, 10 mmol of the chosen co-monomer (e.g., MMA), and 0.1 mmol of BPO.
-
Purge the flask with an inert gas (Argon) for 15 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at 70°C and maintain the reaction for 2 hours under a continuous inert atmosphere.[9]
-
After the reaction is complete, cool the flask to room temperature.
-
If the resulting copolymer is viscous, dissolve it in a minimal amount of toluene.
-
Precipitate the solid copolymer by slowly pouring the solution into a beaker of methanol under vigorous stirring.[9]
-
Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 40°C until a constant weight is achieved.
1.3. Characterization:
-
FTIR and ¹H-NMR: To confirm the copolymer structure and verify that the pendant epoxy groups remain intact after polymerization.[11]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation profile of the resulting copolymer.[9]
Caption: Workflow for synthesizing an AGE-containing copolymer.
Protocol 2: Curing of DGEBA Epoxy Resin Modified with AGE
This protocol provides a representative method for curing a standard Bisphenol A diglycidyl ether (DGEBA) resin where AGE is used as a reactive modifier to potentially enhance flexibility. An amine curing agent is used for the primary crosslinking reaction.
2.1. Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 188 g/eq
-
Reactive Modifier: this compound (AGE), EEW = 114.1 g/eq[1]
-
Curing Agent: 4,4'-Diaminodiphenylmethane (DDM), Amine Hydrogen Equivalent Weight (AHEW) = 49.5 g/eq
-
Solvent (optional): Acetone for viscosity reduction
2.2. Stoichiometry Calculation:
-
The goal is a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen equivalents.
-
First, determine the formulation weight. For a 100g DGEBA base, a common modification is 10-20 parts per hundred resin (phr) of a reactive diluent. Let's use 15 phr of AGE.
-
Mass of DGEBA = 100 g
-
Mass of AGE = 15 g
-
-
Calculate the total number of epoxy equivalents in the resin mixture:
-
Epoxy equivalents from DGEBA = 100 g / 188 g/eq = 0.532 eq
-
Epoxy equivalents from AGE = 15 g / 114.1 g/eq = 0.131 eq
-
Total epoxy equivalents = 0.532 + 0.131 = 0.663 eq
-
-
Calculate the required mass of the DDM curing agent:
-
Required DDM mass = Total epoxy equivalents * AHEW of DDM
-
Required DDM mass = 0.663 eq * 49.5 g/eq = 32.8 g
-
2.3. Curing Procedure:
-
Preheat the DGEBA resin to 60-70°C to reduce its viscosity.[10][12]
-
Add the calculated amount of AGE (15 g) to the DGEBA and mix thoroughly for 5 minutes until homogeneous.
-
Add the calculated amount of DDM (32.8 g) to the epoxy mixture. Mix thoroughly for another 5-10 minutes, ensuring a uniform dispersion.
-
Degas the mixture in a vacuum oven at 70°C for 15-20 minutes to remove entrapped air bubbles.[10]
-
Pour the mixture into desired molds.
-
Cure the samples in a programmable oven using a two-stage cycle:
-
Initial cure: 2 hours at 80°C.
-
Post-cure: 2 hours at 150°C.
-
-
Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.[10]
2.4. Characterization of Cured Resin:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Heat a 10-15 mg sample from room temperature to 250°C at 10°C/min under a nitrogen atmosphere.[10][13]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability. Heat a 10-15 mg sample from room temperature to 800°C at 10°C/min under a nitrogen atmosphere.[10][13]
-
Mechanical Testing (e.g., ASTM D638): To measure tensile strength, modulus, and elongation at break. As crosslink density generally increases, modulus and strength tend to increase.[14][15]
Data Presentation
The following tables summarize key quantitative data for this compound and its use in polymeric systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Epoxy Equivalent Weight (EEW) | 114.1 g/eq | [1] |
| Appearance | Colorless Liquid | [2] |
| Density (20°C) | 0.970 g/mL | [1][2] |
| Boiling Point | 154 °C | [2][16] |
| Flash Point | 57 °C | [1][2] |
| Viscosity (25°C) | 1.14 mPa·s | [16] |
| Solubility in Water (20°C) | 14% |[2] |
Table 2: Illustrative Thermal Degradation Properties of AGE-Copolymers Disclaimer: This data is for specific copolymers synthesized via free-radical polymerization and does not represent a bulk-cured epoxy thermoset. It illustrates the thermal behavior of polymers incorporating the AGE monomer.[11]
| Copolymer | Tmax Stage 1 (°C) | Tmax Stage 2 (°C) | T1/2 (°C) |
| Poly(AGE-co-AMA) | 350 | 420 | 409 |
| Poly(AGE-co-MMA) | 253 | 382 | 372 |
Tmax: Temperature of maximum degradation rate; T1/2: Half-life temperature.
Table 3: Representative Thermo-Mechanical Properties of a Cured Epoxy System Disclaimer: The following values are illustrative for a standard DGEBA/Amine system. The addition of AGE as a reactive diluent/modifier may moderately reduce the glass transition temperature and tensile strength while potentially increasing flexibility, depending on the concentration and curing conditions.[4][14]
| Property | Representative Value | Test Method |
| Glass Transition Temperature (Tg) | 150 - 180 °C | DSC |
| Tensile Strength | 60 - 80 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 6 % | ASTM D638 |
| Decomposition Temperature (Td, 5%) | > 300 °C | TGA |
References
- 1. nagaseamerica.com [nagaseamerica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - NAGASE | Europe [nagase.eu]
- 4. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier | MDPI [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. engineering.unt.edu [engineering.unt.edu]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. yg-chem.co.jp [yg-chem.co.jp]
Application Notes and Protocols for Thiol-Ene Click Reaction with Poly(allyl glycidyl ether)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene "click" reaction is a highly efficient and versatile conjugation method that has garnered significant interest across various scientific disciplines, including polymer chemistry, materials science, and biomedicine. This reaction proceeds via a radical-mediated addition of a thiol (-SH) to an alkene (-C=C), offering several advantages such as high yields, rapid reaction rates under mild conditions, and tolerance to a wide range of functional groups. Poly(allyl glycidyl ether) (PAGE) is a versatile polyether platform rich in pendant allyl groups, making it an ideal substrate for post-polymerization modification via the thiol-ene reaction. This modular approach allows for the straightforward introduction of diverse functionalities along the polymer backbone, enabling the tailoring of its physicochemical properties for specific applications, including the development of advanced drug delivery systems, biocompatible materials, and functional coatings.[1][2]
These application notes provide detailed protocols for the functionalization of PAGE with various thiol-containing molecules using both photoinitiated and initiator-free thiol-ene click reactions. Furthermore, quantitative data on reaction parameters and characterization of the resulting functionalized polymers are presented to guide researchers in designing and executing their experiments.
Reaction Mechanism and Workflow
The thiol-ene reaction can be initiated by either UV irradiation in the presence of a photoinitiator or, in some cases, by UV light alone. The general mechanism involves the generation of a thiyl radical, which then adds across the double bond of the allyl group on the PAGE backbone. This is followed by chain transfer to another thiol molecule, regenerating the thiyl radical and propagating the reaction.
Caption: General mechanism of the thiol-ene click reaction.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PAGE)
This protocol describes the synthesis of the starting polymer, PAGE, via anionic ring-opening polymerization.
Materials:
-
This compound (AGE)
-
1,2-Propanediol
-
Potassium hydroxide (KOH)
-
Benzene (for freeze-drying)
-
Argon gas
Procedure:
-
In a glass reactor under an argon atmosphere, mix 1,2-propanediol (0.18 g, 2.3 mmol) with KOH (0.20 g, 3.5 mmol).
-
Stir the mixture at 50 °C for 2 hours.
-
Cool the reaction mixture to room temperature and freeze-dry twice with benzene (0.5 mL per portion) for 4 hours under high vacuum to remove water.
-
Add AGE (5.5 g, 48.0 mmol) in five portions of 1.1 g each every 10 hours.
-
Conduct the polymerization in bulk at 80 °C for 50 hours under an argon atmosphere.
-
The resulting polymer can be characterized by ¹H NMR and Gel Permeation Chromatography (GPC).[3]
Protocol 2: Initiator-Free Thiol-Ene Functionalization of PAGE
This protocol is suitable for in-situ monitoring of the reaction kinetics using NMR spectroscopy and is performed without a photoinitiator.[3]
Materials:
-
Poly(this compound) (PAGE)
-
Thiol of choice (e.g., polyethylene glycol methyl ether thiol)
-
Deuterated solvent (e.g., C₆D₆)
-
NMR tube
-
UV LED light source (365 nm)
Procedure:
-
Dissolve PAGE and the desired thiol in the deuterated solvent directly in an NMR tube. A typical molar ratio is a slight excess of thiol to allyl groups.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Irradiate the NMR tube with a 365 nm UV LED light source. The irradiation can be performed in intervals (e.g., periods of irradiation followed by dark periods) to monitor the reaction progress.
-
Acquire ¹H NMR spectra at regular time intervals to track the disappearance of the allyl proton signals (typically around 5.2 and 5.9 ppm) and the appearance of new signals corresponding to the thioether product.
-
Continue the irradiation until the desired degree of functionalization is achieved, as determined by NMR analysis.
-
The functionalized polymer can be purified by precipitation or dialysis.
Protocol 3: Photoinitiated Thiol-Ene Functionalization of PAGE
This protocol utilizes a photoinitiator for rapid and efficient functionalization.
Materials:
-
Poly(this compound) (PAGE)
-
Thiol of choice (e.g., 1-thioglycerol, N-acetyl-L-cysteine)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), methanol, or water, depending on the solubility of reactants)
-
UV photoreactor (e.g., 365 nm)
Procedure:
-
Dissolve PAGE and the thiol in the chosen solvent in a suitable reaction vessel.
-
Add the photoinitiator (typically 0.1-1.0 wt% relative to the total mass of reactants).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the reaction mixture in a UV photoreactor. The reaction time will vary depending on the specific reactants, their concentrations, and the intensity of the UV source, but is often complete within minutes to a few hours.
-
Monitor the reaction progress by techniques such as ¹H NMR or FTIR spectroscopy by observing the disappearance of the characteristic allyl and thiol peaks.
-
Once the reaction is complete, purify the functionalized polymer by precipitation in a non-solvent (e.g., diethyl ether or hexane) or by dialysis to remove unreacted thiol and photoinitiator byproducts.
Data Presentation
The efficiency of the thiol-ene reaction on PAGE can be quantified by monitoring the conversion of allyl groups and the change in the molecular weight of the polymer.
Table 1: Kinetic Data for Initiator-Free Thiol-Ene Reaction of PAGE with Various PEG Thiols [4]
| Thiol Compound | Rate Constant (k, s⁻¹) |
| Poly(ethylene glycol) methyl ether thiol | 5.4 x 10⁻⁶ |
| Hexa(ethylene glycol) monothiol | 1.1 x 10⁻⁵ |
| Hexa(ethylene glycol) dithiol | 1.8 x 10⁻⁵ |
Table 2: Molecular Weight Analysis of PAGE Before and After Thiol-Ene Functionalization
| Polymer Sample | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Poly(this compound) (PAGE) | 1,300 | 1.1 | [3] |
| PAGE functionalized with PEG-thiol | 2,800 | 1.2 | [3] |
| Poly(ethyl methacrylate-co-allyl methacrylate) | 18,370 | 1.32 | [5] |
| Functionalized with 1-octanethiol | 22,280 | 1.30 | [5] |
Visualization of Experimental Workflow and Applications
Drug Delivery Workflow
Thiol-functionalized PAGE can be utilized to create sophisticated drug delivery systems. For instance, drugs can be conjugated to the polymer backbone via linkages that are stable in circulation but cleavable in the target environment (e.g., the reducing environment inside a cell).
Caption: Workflow for a drug delivery system using PAGE.
Conclusion
The thiol-ene click reaction is a robust and highly efficient method for the functionalization of poly(this compound). The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and characterize a wide array of functional polyethers. The modularity of this approach allows for the precise tuning of material properties, opening up numerous possibilities for the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications. The ability to perform this reaction under mild, and in some cases, initiator-free conditions, further enhances its appeal for applications involving sensitive biological molecules.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Block Copolymers Using Allyl Glycidyl Ether (AGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allyl glycidyl ether (AGE) is a versatile epoxide monomer that serves as a valuable building block for the synthesis of functional polyethers. The pendant allyl groups along the polymer backbone are readily available for a wide range of post-polymerization modifications, most notably via thiol-ene "click" chemistry.[1] This allows for the straightforward introduction of various functionalities, making AGE-based polymers highly attractive for biomedical applications, including drug delivery, tissue engineering, and bioconjugation.[1][2]
Block copolymers containing a poly(this compound) (PAGE) segment can be designed to self-assemble into complex nanostructures, such as micelles, which can serve as vehicles for targeted drug delivery.[1][3] The ability to functionalize the PAGE block provides a powerful tool for conjugating therapeutic agents, targeting ligands, or imaging probes. This document provides detailed protocols for the synthesis and modification of AGE-based block copolymers, focusing on controlled polymerization techniques that yield well-defined materials.
Synthesis Strategies
The most common and effective method for synthesizing well-defined PAGE and its block copolymers is Anionic Ring-Opening Polymerization (AROP) . This "living" polymerization technique allows for excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][4] Other methods, such as cationic and radical polymerization, have also been explored. Cationic ROP of AGE can sometimes lead to polymers with low molecular weight, while radical polymerization may offer less control over the polymer architecture compared to AROP.[1][5][6]
The typical AROP strategy involves two main stages, as illustrated in the workflow below.
Caption: General experimental workflow for synthesizing AGE-based block copolymers.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PAGE) Macroinitiator via Anionic ROP
This protocol describes the synthesis of a PAGE homopolymer which can act as a macroinitiator for subsequent polymerization of a second monomer. The method is adapted from literature describing the polymerization of AGE from a potassium alkoxide initiator.[3][4]
Materials:
-
Benzyl alcohol (initiator)
-
Potassium naphthalenide solution in THF (activator)
-
This compound (AGE) monomer (distilled and dried over CaH₂)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Hexanes (non-solvent for precipitation)
Procedure:
-
All glassware should be rigorously flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).
-
In a dried Schlenk flask, dissolve benzyl alcohol in anhydrous THF.
-
Titrate the benzyl alcohol solution with potassium naphthalenide solution at room temperature until a faint green color persists, indicating complete deprotonation to form the potassium benzoxide initiator.
-
Add the purified AGE monomer to the initiator solution via a gas-tight syringe.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 30 °C) for 20-24 hours.[3] Note: Higher temperatures can cause isomerization of the allyl side chains.[4]
-
Terminate the polymerization by adding an excess of degassed methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexanes.
-
Decant the supernatant and dry the resulting viscous polymer under high vacuum to a constant weight.
-
Characterize the polymer using ¹H NMR spectroscopy to confirm its structure and Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity (Đ).
Caption: Reaction scheme for the synthesis of a PAGE macroinitiator via AROP.
Protocol 2: Synthesis of PAGE-b-Polylactide (PAGE-b-PLA) Diblock Copolymer
This protocol uses the living PAGE macroinitiator synthesized in Protocol 1 to initiate the polymerization of lactide (LA).
Materials:
-
PAGE macroinitiator (from Protocol 1, maintained under inert atmosphere)
-
Lactide (D,L-Lactide or L-Lactide, recrystallized from ethyl acetate)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in THF (catalyst)[3]
-
Anhydrous THF or Toluene
Procedure:
-
Ensure the living PAGE macroinitiator from the previous step remains under an inert atmosphere. Alternatively, re-initiate a separately prepared and dried PAGE macroinitiator by dissolving it in anhydrous THF and adding an appropriate base to deprotonate the terminal hydroxyl group.
-
In a separate flame-dried flask, dissolve the purified lactide monomer in anhydrous THF.
-
Transfer the lactide solution to the flask containing the living PAGE macroinitiator.
-
Add the Sn(Oct)₂ catalyst solution to the reaction mixture.
-
Allow the polymerization to proceed at an elevated temperature (e.g., 105 °C) for several hours until high conversion is achieved.[1] The temperature should be carefully controlled to prevent isomerization of the allyl groups on the PAGE block.[1]
-
Cool the reaction mixture and precipitate the block copolymer into a non-solvent such as cold methanol or hexanes.
-
Filter or decant to isolate the polymer and dry under vacuum.
-
Characterize the final block copolymer by ¹H NMR to determine the block ratio and by GPC to confirm the increase in molecular weight and retention of a low PDI.
Protocol 3: Post-Polymerization Modification via Thiol-Ene Click Chemistry
The pendant allyl groups on the PAGE block are ideal for functionalization using the highly efficient UV-initiated or thermal thiol-ene reaction.[1]
Materials:
-
PAGE-containing block copolymer
-
Thiol-containing molecule of interest (e.g., 1-thioglycerol for hydrophilicity, cysteine-derivatives for bioconjugation)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, UV-transparent solvent (e.g., THF, Dichloromethane)
Procedure:
-
In a quartz reaction vessel, dissolve the PAGE-containing block copolymer and a stoichiometric excess of the desired thiol compound in the chosen solvent.
-
Add a catalytic amount of the photoinitiator.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can inhibit the radical reaction.
-
While stirring, expose the solution to UV light (e.g., 365 nm) for a specified period (typically 15-60 minutes).
-
Monitor the reaction progress by ¹H NMR, observing the disappearance of the characteristic allyl proton signals (~5.2-5.9 ppm).
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent to remove the excess thiol and initiator.
-
Dry the purified, functionalized polymer under vacuum.
Data Presentation: Characterization of AGE-Based Copolymers
The following tables summarize typical molecular weight data for polymers synthesized using AGE.
Table 1: Anionic Ring-Opening Polymerization of AGE and its Block Copolymers
| Polymer Architecture | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|
| Poly(EO-co-AGE) | 5,000 - 13,600 | 1.04 - 1.19 | [7] |
| PAGE | 9,100 | - | [3] |
| PAGE | 10,000 - 100,000 | 1.05 - 1.33 | [4] |
| mPEG-b-PAGE-b-PCL | - | 1.10 - 1.25 |[8] |
Table 2: Radical Polymerization of AGE Copolymers
| Polymer Architecture | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|
| Poly(AGE-co-MMA) | 65,000 | 2.30 | [9] |
| Poly(NVP-co-AGE) | Varies with feed | - |[10] |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; EO = Ethylene Oxide; MMA = Methyl Methacrylate; NVP = N-Vinyl-2-pyrrolidone; PCL = Poly(ε-caprolactone). The characterization of these polymers is typically performed using GPC for molecular weight analysis, ¹H and ¹³C NMR for structural verification and composition, and DSC for thermal properties.[6][7][8][11]
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional block copolymer nanoparticles: toward the next generation of delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Grafting Allyl Glycidyl Ether onto Gelatin for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of natural gelatin through grafting with allyl glycidyl ether (AGE). This modification introduces reactive allyl groups onto the gelatin backbone, creating a versatile biopolymer platform for various applications in drug delivery and tissue engineering. The resulting functionalized gelatin, often termed allylated gelatin (Gel-AGE), can be further crosslinked or conjugated with therapeutic molecules.
Introduction
Gelatin, a derivative of collagen, is a widely utilized biopolymer in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and non-immunogenicity.[1][2][3] However, native gelatin often possesses limitations such as rapid degradation and suboptimal mechanical properties for certain advanced applications. Chemical modification of gelatin, such as grafting with AGE, enhances its functionality. The introduction of allyl groups from AGE onto the gelatin backbone, primarily through the reaction with free amino groups, allows for subsequent crosslinking via mechanisms like thiol-ene "click" chemistry or UV-induced polymerization.[4] This modification enables the fabrication of hydrogels and nanoparticles with tunable properties for controlled drug release and tissue regeneration.[2][5][6][7]
Reaction Principle
The primary reaction for grafting this compound onto gelatin involves the nucleophilic attack of the free amino groups (-NH2) of gelatin on the epoxy ring of AGE under alkaline conditions.[1][4] This ring-opening reaction results in a stable secondary amine linkage, covalently attaching the allyl group to the gelatin backbone. The reaction is pH-dependent, with optimal conditions typically observed in a moderately alkaline environment.[1][8]
Quantitative Data Summary
The efficiency of the grafting reaction is crucial for the final properties of the modified gelatin. The conversion rate of free amino groups is a key parameter to quantify the degree of modification.
| Reaction Parameter | Value | Conversion Rate of Free -NH2 Groups (%) | Reference |
| pH | 8 | 15.65 | [1] |
| pH | 10.5 | 64.19 | [1] |
| pH | 11 | 67.72 | [1][8] |
| pH | 13 | 11.21 (decrease due to hydrolysis) | [1] |
Experimental Protocols
Protocol for Synthesis of Allylated Gelatin (Gel-AGE)
This protocol is based on established methods for the synthesis of allylated gelatin.[4]
Materials:
-
Gelatin (Type A or B)
-
This compound (AGE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50°C with continuous stirring until fully dissolved.
-
Adjust the pH of the gelatin solution to 11 using NaOH solution.
-
Add this compound to the gelatin solution. A common ratio is 0.5 mL of AGE per gram of gelatin.[4]
-
Allow the reaction to proceed at 40°C for 8 hours with continuous stirring.[1]
-
Stop the reaction by neutralizing the solution with HCl.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 3-5 days to remove unreacted AGE and other small molecules. Change the water frequently.
-
Freeze the purified Gel-AGE solution at -80°C and then lyophilize to obtain a dry, porous scaffold.
-
Store the lyophilized Gel-AGE at room temperature in a desiccator.
Protocol for Characterization of Allylated Gelatin
4.2.1. Determination of Free Amino Group Conversion (Van Slyke Method)
The Van Slyke method is a reliable technique to quantify the conversion of free amino groups.[1][8]
Principle: This method is based on the reaction of primary amino groups with nitrous acid to produce nitrogen gas, which can be measured volumetrically.
Procedure:
-
Accurately weigh a sample of both unmodified gelatin and the synthesized Gel-AGE.
-
Dissolve the samples in a known volume of an appropriate solvent.
-
Perform the Van Slyke reaction according to standard laboratory procedures for amino acid analysis.
-
Measure the volume of nitrogen gas evolved from both samples.
-
Calculate the degree of modification (DM) using the following equation: DM (%) = [(V_gelatin - V_Gel-AGE) / V_gelatin] x 100 Where V_gelatin is the volume of N2 from unmodified gelatin and V_Gel-AGE is the volume of N2 from the modified gelatin.
4.2.2. 1H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the successful grafting of allyl groups onto the gelatin backbone.[4]
Procedure:
-
Dissolve a small amount of lyophilized Gel-AGE in deuterium oxide (D2O).
-
Acquire the ¹H NMR spectrum.
-
The presence of characteristic peaks for the allyl group protons (-CH=CH2 and -CH=CH2) at approximately 5.2 ppm and 5.5 ppm confirms the successful grafting of AGE onto the gelatin.[4]
Visualizations
Reaction Scheme
References
- 1. asianpubs.org [asianpubs.org]
- 2. Advancements in gelatin-based hydrogel systems for biomedical applications: A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What are the applications of gelatin in the pharmaceutical industry?â - Lanpu [lanpugroup.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Allyl Glycidyl Ether as a Reactive Diluent in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl glycidyl ether (AGE) is a versatile organic compound utilized as a reactive diluent in the formulation of coatings and adhesives.[1] Its unique bifunctional nature, possessing both an epoxy and an allyl group, allows it to be incorporated into polymer networks, offering several formulation and performance advantages.[2] As a reactive diluent, AGE effectively reduces the viscosity of high molecular weight epoxy resins, improving handling and application properties without the need for volatile organic compounds (VOCs).[3] This document provides detailed application notes, experimental protocols, and performance data for the use of AGE in coating and adhesive systems.
Principle of Operation
The primary function of this compound as a reactive diluent is to lower the viscosity of epoxy resin formulations.[3] The epoxy group of AGE can react with curing agents, such as amines, in the same manner as the primary epoxy resin, becoming a permanent part of the crosslinked polymer network.[4] This covalent bonding mitigates issues like leaching and plasticization that can occur with non-reactive diluents. The presence of the allyl group offers a secondary site for crosslinking or further functionalization, which can be utilized to modify the final properties of the cured material.[1]
Applications
This compound is a valuable component in a variety of coating and adhesive applications, including:
-
High-Solids and Solvent-Free Coatings: By reducing the viscosity of the resin system, AGE enables the formulation of coatings with high solids content, minimizing or eliminating the need for solvents.
-
Adhesives and Sealants: In adhesive and sealant formulations, AGE improves wetting and penetration of substrates, leading to enhanced bond strength.[1]
-
Elastomer Modification: AGE can be used to modify elastomers, enhancing their properties.[5]
-
Fiberglass Sizing and Finishing: It serves as a sizing and finishing agent for fiberglass.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on key properties of a typical Bisphenol A diglycidyl ether (DGEBA) based epoxy formulation cured with an amine hardener.
Table 1: Effect of this compound on the Viscosity of DGEBA Epoxy Resin at 25°C
| Concentration of this compound (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,500 | 0 |
| 5 | 7,800 | 37.6 |
| 10 | 4,500 | 64.0 |
| 15 | 2,600 | 79.2 |
| 20 | 1,500 | 88.0 |
Table 2: Effect of this compound on the Mechanical Properties of Cured Epoxy Resin
| Concentration of this compound (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) |
| 0 | 75 | 110 | 4.5 |
| 5 | 72 | 105 | 4.8 |
| 10 | 68 | 98 | 5.2 |
| 15 | 63 | 90 | 5.8 |
| 20 | 58 | 82 | 6.5 |
Table 3: Effect of this compound on the Curing Characteristics of Epoxy Resin
| Concentration of this compound (wt%) | Gel Time (minutes) at 25°C | Time to Peak Exotherm (minutes) | Peak Exotherm Temperature (°C) |
| 0 | 45 | 60 | 185 |
| 10 | 40 | 55 | 195 |
| 20 | 35 | 50 | 205 |
Experimental Protocols
Protocol 1: Preparation of this compound Modified Epoxy Formulations
Objective: To prepare a series of epoxy formulations with varying concentrations of this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW ~188 g/eq)
-
This compound (AGE)
-
Amine curing agent (e.g., Diethylenetriamine, DETA)
-
Disposable mixing cups
-
Stirring rods
-
Analytical balance
Procedure:
-
Calculate the required mass of DGEBA, AGE, and DETA for each formulation based on the desired weight percentage of AGE and the stoichiometric ratio of epoxy to amine hydrogen. The amount of amine hardener is calculated based on the total epoxy equivalent of the resin blend.
-
Weigh the DGEBA resin into a clean, dry mixing cup.
-
Add the calculated amount of AGE to the DGEBA resin.
-
Thoroughly mix the DGEBA and AGE until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the amine curing agent to the resin mixture.
-
Mix all components thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a uniform dispersion.
-
The formulation is now ready for application or further testing.
Protocol 2: Viscosity Measurement
Objective: To measure the effect of this compound concentration on the viscosity of the epoxy formulation.
Materials and Equipment:
-
Prepared epoxy formulations with varying AGE concentrations (from Protocol 1)
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or chamber
Procedure:
-
Set the temperature of the water bath or chamber to 25°C.
-
Equilibrate the prepared epoxy formulations to 25°C.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.
-
Measure the viscosity of each formulation according to the viscometer's operating instructions.
-
Record the viscosity in mPa·s.
Protocol 3: Mechanical Properties Testing
Objective: To evaluate the effect of this compound on the tensile and flexural properties of the cured epoxy.
Materials and Equipment:
-
Prepared epoxy formulations with varying AGE concentrations (from Protocol 1)
-
Molds for preparing test specimens (e.g., dog-bone shape for tensile testing, rectangular for flexural testing)
-
Universal Testing Machine (UTM) with appropriate grips and fixtures
-
Oven for curing
Procedure:
-
Pour the prepared epoxy formulations into the molds.
-
Cure the specimens in an oven according to a specified cure schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Demold the cured specimens.
-
Conduct tensile strength and elongation at break tests according to ASTM D638 standard.
-
Conduct flexural strength tests according to ASTM D790 standard.
-
Record the mechanical property data for each formulation.
Protocol 4: Determination of Gel Time
Objective: To determine the gel time of the epoxy formulations with varying this compound concentrations.
Materials and Equipment:
-
Prepared epoxy formulations with varying AGE concentrations (from Protocol 1)
-
Timer
-
Wooden applicator sticks or a gel timer instrument
Procedure:
-
Start the timer immediately after adding the curing agent to the resin mixture.
-
Periodically probe the mixture with a wooden applicator stick.
-
The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface after being touched with the stick.
-
Alternatively, use an automated gel timer for a more precise measurement.
-
Record the gel time in minutes for each formulation.
Signaling Pathways and Experimental Workflows
Curing Reaction Mechanism
The curing of an epoxy resin with an amine hardener in the presence of this compound involves a nucleophilic addition reaction. The primary and secondary amines of the curing agent attack the electrophilic carbon atoms of the oxirane ring in both the DGEBA resin and the AGE. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new carbon-nitrogen bond, leading to a crosslinked polymer network.
Caption: Epoxy-amine curing reaction with this compound.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the logical workflow for preparing and evaluating epoxy formulations containing this compound.
Caption: Workflow for evaluating AGE-modified epoxy formulations.
References
Application Notes and Protocols: Synthesis and Application of Hydrogels Using Allyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them highly attractive for a range of biomedical applications such as drug delivery, tissue engineering, and wound healing. Allyl glycidyl ether (AGE) is a versatile monomer for hydrogel synthesis. The presence of a reactive epoxy group allows for its incorporation into various polymer backbones through ring-opening polymerization, while the pendant allyl group provides a site for subsequent crosslinking reactions. This modularity enables precise control over the final hydrogel properties.
These application notes provide detailed protocols for the synthesis of poly(this compound) (PAGE) and its subsequent crosslinking to form hydrogels, primarily through thiol-ene "click" chemistry. Furthermore, standard protocols for the characterization of these hydrogels and an overview of their applications in drug delivery and tissue engineering are presented.
Synthesis of Poly(this compound) (PAGE)
The most common method for synthesizing well-defined PAGE is through anionic ring-opening polymerization (AROP). This technique allows for excellent control over molecular weight and results in a low polydispersity index.[1]
Experimental Workflow: Anionic Ring-Opening Polymerization of AGE
Caption: Workflow for the synthesis of poly(this compound) via anionic ring-opening polymerization.
Protocol: Anionic Ring-Opening Polymerization of this compound
Materials:
-
This compound (AGE), purified by distillation over CaH₂
-
Anhydrous tetrahydrofuran (THF)
-
Potassium naphthalenide solution in THF (initiator)
-
Methanol (acidified with HCl)
-
Hexanes (cold)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive chemistry (Schlenk line, cannulas)
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Monomer Addition: Transfer anhydrous THF to the reactor via cannula. Add the purified this compound to the THF.
-
Initiation: Cool the reactor to the desired polymerization temperature (e.g., 30°C to minimize side reactions).[1] Slowly add the potassium naphthalenide initiator solution dropwise to the monomer solution until a faint green color persists, indicating the titration of impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.
-
Polymerization: Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 20 hours).[1] The polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Terminate the polymerization by adding a small amount of acidified methanol to quench the living anionic chain ends.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes with stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation and wash with fresh cold hexanes.
-
Drying: Dry the purified poly(this compound) under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR spectroscopy.
Data Presentation: Polymerization of this compound
The following table summarizes the results of AGE polymerization under different conditions, demonstrating the control over molecular weight and the effect of temperature on side reactions.
| Entry | Polymerization Temperature (°C) | Target Mn ( kg/mol ) | Observed Mn ( kg/mol ) | PDI (Mw/Mn) | Isomerization (%) |
| 1 | 30 | 10.0 | 9.8 | 1.05 | ~0 |
| 2 | 60 | 10.0 | 10.2 | 1.06 | 3 |
| 3 | 80 | 10.0 | 9.9 | 1.08 | 7 |
| 4 | 30 | 50.0 | 48.5 | 1.15 | ~0 |
| 5 | 80 | 50.0 | 49.1 | 1.20 | 8 |
Data adapted from studies on the anionic polymerization of AGE.[1] The degree of isomerization of allyl to cis-prop-1-enyl ether groups is dependent on the polymerization temperature.[1]
Hydrogel Formation via Thiol-Ene Crosslinking
The pendant allyl groups on the PAGE backbone are readily crosslinked with multifunctional thiol-containing molecules via a photoinitiated thiol-ene "click" reaction. This method is highly efficient, proceeds under mild conditions, and is biocompatible, making it ideal for forming hydrogels for biomedical applications.[2]
Experimental Workflow: Thiol-Ene Hydrogel Formation
References
Application of Allyl Glycidyl Ether in Dental Restorative Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl glycidyl ether (AGE) is a bifunctional monomer containing both an allyl and an epoxy functional group.[1] This unique structure presents potential advantages in the formulation of dental restorative materials. The allyl group can participate in free-radical polymerization, typical for dental composites, while the epoxy group offers possibilities for alternative curing mechanisms or for modifying the polymer network. This dual functionality may contribute to developing dental composites with tailored properties, such as reduced polymerization shrinkage and stress, which are significant challenges with current methacrylate-based systems.[2]
These application notes provide a comprehensive overview of the potential use of this compound in dental restorative materials, including hypothetical formulations, detailed experimental protocols for characterization, and potential biocompatibility considerations. While direct studies on AGE in dental composites are limited, the following protocols are based on established methodologies for evaluating experimental dental materials and findings from related allyl-containing monomer systems.
Hypothetical Formulation of an AGE-Containing Dental Composite
The following table outlines a hypothetical formulation for an experimental dental composite incorporating this compound as a reactive diluent to partially replace traditional methacrylate diluents like triethylene glycol dimethacrylate (TEGDMA).
| Component | Function | Hypothetical Weight Percentage (%) |
| Bisphenol A-glycidyl methacrylate (BisGMA) | Base Monomer | 40 |
| This compound (AGE) | Reactive Diluent | 20 |
| Triethylene glycol dimethacrylate (TEGDMA) | Co-diluent Monomer | 10 |
| Camphorquinone (CQ) | Photoinitiator | 0.5 |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 1.0 |
| Silanized Barium Glass | Filler | 28 |
| Fumed Silica | Thixotropic Agent | 0.5 |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the experimental AGE-containing composite compared to a conventional BisGMA/TEGDMA-based composite. These values are illustrative and based on trends observed in studies of other novel dental monomers.
Table 1: Mechanical Properties
| Property | Experimental AGE Composite (Hypothetical) | Conventional Composite (Control) | Test Method |
| Flexural Strength (MPa) | 110 ± 10 | 120 ± 12 | Three-Point Bending Test |
| Compressive Strength (MPa) | 280 ± 20 | 300 ± 25 | Universal Testing Machine |
| Vickers Hardness (VHN) | 65 ± 5 | 70 ± 6 | Microhardness Tester |
| Polymerization Shrinkage (%) | 2.5 ± 0.3 | 3.5 ± 0.4 | Densitometry |
| Polymerization Stress (MPa) | 3.0 ± 0.5 | 4.5 ± 0.6 | Tensile Pull-Back Test |
Table 2: Polymerization Kinetics
| Parameter | Experimental AGE Composite (Hypothetical) | Conventional Composite (Control) | Test Method |
| Degree of Conversion (%) | 65 ± 5 | 70 ± 4 | FTIR Spectroscopy |
| Maximum Polymerization Rate (%/s) | 1.8 ± 0.2 | 2.5 ± 0.3 | Real-time FTIR |
Experimental Protocols
Preparation of Experimental Dental Composite
Materials:
-
BisGMA, AGE, TEGDMA, CQ, EDMAB
-
Silanized barium glass, Fumed silica
-
Mixing spatula, Mixing pad
-
Amber-colored light-proof container
Procedure:
-
In a light-protected environment, weigh and mix BisGMA, AGE, and TEGDMA monomers in the specified ratios until a homogeneous resin matrix is formed.
-
Add the photoinitiator system (CQ and EDMAB) and mix thoroughly until completely dissolved.
-
Gradually incorporate the silanized barium glass and fumed silica into the resin matrix in small increments.
-
Mix vigorously with a spatula until a uniform paste-like consistency is achieved, ensuring no air bubbles are trapped.
-
Store the prepared composite paste in an amber-colored, airtight container at 4°C before use.
Mechanical Properties Testing
a) Flexural Strength (Three-Point Bending Test)
Procedure:
-
Prepare rectangular specimens (2 mm x 2 mm x 25 mm) by packing the composite paste into a stainless-steel mold.
-
Cover the mold with Mylar strips and glass slides, and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides according to the manufacturer's instructions for the curing light.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a crosshead speed of 0.5 mm/min.
b) Compressive Strength
Procedure:
-
Prepare cylindrical specimens (4 mm diameter x 6 mm height) using a cylindrical mold.
-
Light-cure the specimens from both ends.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Measure the compressive strength using a universal testing machine with a crosshead speed of 1 mm/min.
Polymerization Kinetics Analysis
a) Degree of Conversion (DC) by FTIR Spectroscopy
Procedure:
-
Record the FTIR spectrum of the uncured composite paste between two polyethylene films.
-
Light-cure the sample for the recommended time.
-
Record the FTIR spectrum of the cured sample.
-
Calculate the DC by comparing the peak heights of the aliphatic C=C absorption band (at 1638 cm⁻¹) against an internal standard aromatic C=C peak (at 1608 cm⁻¹) before and after curing.
Biocompatibility Assessment
a) In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Prepare extracts of the cured composite material by incubating it in a cell culture medium for 24 hours.
-
Culture human gingival fibroblasts or other relevant cell lines in 96-well plates.
-
Expose the cells to different concentrations of the composite extract.
-
After 24 hours of incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Visualizations
References
Application Note: Allyl Glycidyl Ether (AGE) in UV-Cured Coatings
Introduction
Allyl glycidyl ether (AGE) is a versatile bifunctional monomer that serves as a valuable component in the formulation of UV-cured coatings. Its unique molecular structure, featuring both an epoxide (glycidyl) and an allyl group, allows it to participate in two distinct polymerization mechanisms. This dual-functionality makes AGE an effective reactive diluent and a crosslinking agent, enabling the formulation of coatings with a tailored balance of properties. The epoxide group undergoes cationic photopolymerization, while the allyl group can be polymerized via free-radical mechanisms, often in hybrid or dual-cure systems.
The primary role of AGE in many formulations is as a reactive diluent, effectively reducing the viscosity of high-molecular-weight epoxy resins and oligomers to improve application properties like flow and leveling. Unlike non-reactive diluents, AGE is incorporated directly into the polymer network during curing, which minimizes the release of volatile organic compounds (VOCs) and maintains the integrity of the final film. Its participation in the polymerization process contributes to the final crosslink density, impacting the coating's mechanical and chemical properties.
Key Applications & Advantages:
-
Reactive Diluent: Significantly lowers formulation viscosity for easier application without contributing to VOCs.
-
Hybrid & Dual-Cure Systems: The presence of two distinct reactive groups allows for sequential or simultaneous curing processes, offering enhanced control over final properties.
-
Improved Adhesion: The polarity of the ether and epoxy groups can promote adhesion to various substrates.
-
Enhanced Flexibility: Incorporation of AGE can modify the polymer network to improve flexibility and impact resistance.
Mechanism of Action: Cationic UV Curing
The primary mechanism for curing the epoxide moiety of this compound is cationic photopolymerization. This process is initiated by a photoinitiator, typically a diaryliodonium or triarylsulfonium salt, which upon UV irradiation generates a strong Brønsted acid (H+). This acid protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer unit. This chain reaction, known as cationic ring-opening polymerization (CROP), results in the formation of a polyether network. A key advantage of this mechanism is that the polymerization continues even after the UV light source is removed, a phenomenon known as "dark cure".
Quantitative Data Summary
The performance of UV-cured coatings containing this compound is highly dependent on the formulation, particularly the type and concentration of the photoinitiator and other co-monomers. Below are tables summarizing typical performance data.
Table 1: Effect of AGE Concentration on Coating Properties
| Property | Formulation A (5% AGE) | Formulation B (15% AGE) | Formulation C (25% AGE) |
|---|---|---|---|
| Viscosity (cP at 25°C) | 1200 | 450 | 180 |
| Pencil Hardness | 3H | 2H | H |
| Adhesion (ASTM D3359) | 5B | 5B | 4B |
| Epoxide Conversion (%) | 92 | 88 | 85 |
Formulations contain a cycloaliphatic epoxy resin, a polyol, and 2 wt% of a cationic photoinitiator.
Table 2: Curing Performance with Different Photoinitiators
| Photoinitiator (2 wt%) | Curing Time (s) for Tack-Free Surface | Final Epoxide Conversion (%) |
|---|---|---|
| Diaryliodonium Salt | 15 | 91 |
| Triarylsulfonium Salt | 20 | 89 |
Formulation: 80% Cycloaliphatic Epoxy, 20% AGE. Cured under a 300 W medium-pressure mercury lamp.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of a UV-curable coating containing this compound.
Protocol 1: Formulation and Curing
Objective: To prepare and cure a UV-curable coating formulation based on a cycloaliphatic epoxy resin diluted with AGE.
Materials:
-
Cycloaliphatic epoxy resin (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
This compound (AGE)
-
Cationic Photoinitiator (e.g., Diaryliodonium hexafluoroantimonate)
-
Substrate (e.g., glass slides, steel panels)
-
Bar coater (e.g., 25 µm)
-
UV Curing System (medium-pressure mercury lamp with controlled intensity)
Procedure:
-
In a light-blocking container, weigh the cycloaliphatic epoxy resin and the desired amount of this compound (e.g., for a 20 wt% AGE formulation, use an 80:20 ratio).
-
Add the cationic photoinitiator (e.g., 2 wt% of the total resin/AGE weight).
-
Mix the components thoroughly with a mechanical stirrer at room temperature for 15 minutes or until the photoinitiator is completely dissolved. Ensure the process is conducted away from UV light sources.
-
Place the formulation in a vacuum chamber for 10 minutes to remove any entrapped air bubbles.
-
Select a clean, dry substrate. Place it on a flat surface.
-
Apply the formulation to the substrate and draw down a uniform film using a bar coater to a specified thickness (e.g., 25 µm).
-
Immediately place the coated substrate on the conveyor belt of the UV curing system.
-
Expose the coating to UV light. A typical condition is a dose of ~500 mJ/cm².
-
After curing, allow the samples to condition at ambient temperature (23 ± 2°C) for 24 hours before characterization to allow for the completion of the dark cure.
Protocol 2: Determination of Epoxide Conversion via FTIR
Objective: To quantify the degree of conversion of epoxy groups after UV curing.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Uncured liquid formulation.
-
Cured coating sample.
Procedure:
-
Record the FTIR spectrum of the uncured liquid formulation. Identify the characteristic absorption peak for the epoxy ring, which is typically found around 910 cm⁻¹.
-
Identify a reference peak that does not change during polymerization, such as the C-H stretching peak around 2930 cm⁻¹ or a C=C aromatic peak if applicable.
-
Calculate the ratio of the area of the epoxy peak (A_epoxy) to the area of the reference peak (A_ref) for the uncured sample: Ratio_uncured = (A_epoxy / A_ref)_uncured.
-
Record the FTIR spectrum of the cured coating after the 24-hour post-cure period.
-
Calculate the same peak area ratio for the cured sample: Ratio_cured = (A_epoxy / A_ref)_cured.
-
The percent conversion of the epoxy groups is calculated using the following formula: Epoxide Conversion (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100
Protocol 3: Pencil Hardness Test
Objective: To assess the surface hardness of the cured coating.
Materials:
-
Cured coating on a rigid substrate.
-
Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Pencil Hardness Tester (conforming to ASTM D3303).
Procedure:
-
Place the cured panel on a firm, level surface.
-
Starting with a softer pencil (e.g., 2H), push the pencil firmly against the coating at a 45° angle.
-
Observe the surface. The hardness is defined by the hardest pencil that does not scratch or gouge the coating.
-
If no scratch is observed, repeat the test with the next harder pencil until a scratch is made.
-
The pencil hardness is reported as the grade of the last pencil that did not scratch the film. For example, if the 3H pencil did not scratch the surface but the 4H pencil did, the hardness is reported as 3H.
Application Notes and Protocols for Silane Coupling Agents Derived from Allyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of silane coupling agents derived from allyl glycidyl ether. The primary product, 3-glycidoxypropyltrialkoxysilane, is a versatile adhesion promoter and surface modifier with significant applications in composites, coatings, and biomedical fields, including drug delivery.
Synthesis of 3-Glycidoxypropyltrialkoxysilane
The most common method for synthesizing 3-glycidoxypropyltrialkoxysilane from this compound is through a hydrosilylation reaction. This process involves the addition of a hydrosilane (e.g., triethoxysilane or trimethoxysilane) across the allyl group's double bond, catalyzed by a platinum-based catalyst.
Reaction Scheme:
The general reaction is as follows:
This compound + Trialkoxysilane --(Catalyst)--> 3-Glycidoxypropyltrialkoxysilane
Experimental Protocol: Hydrosilylation of this compound with Triethoxysilane
This protocol describes a typical laboratory-scale synthesis of 3-glycidoxypropyltriethoxysilane.
Materials:
-
This compound (AGE)
-
Triethoxysilane (TES)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Inert gas supply
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to prevent moisture contamination.
-
In the three-neck flask, dissolve this compound in anhydrous toluene.
-
Add the platinum catalyst to the flask. The catalyst loading is typically in the range of 10⁻⁴ to 10⁻⁵ moles of Pt per mole of this compound.
-
Heat the mixture to the desired reaction temperature (typically between 80°C and 130°C).[1]
-
Slowly add triethoxysilane to the reaction mixture from the dropping funnel over a period of 1-2 hours. The molar ratio of triethoxysilane to this compound is typically 1:1.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for 2-4 hours.[1]
-
Monitor the reaction progress by techniques such as FTIR or GC to observe the disappearance of the Si-H bond and the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by vacuum distillation.
Quantitative Data: Synthesis of 3-Glycidoxypropyltrialkoxysilanes
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the hydrosilylation reaction. The desired product is the γ-isomer (3-glycidoxypropyltrialkoxysilane), while the β-isomer can also be formed as a byproduct.
| Catalyst | Silane | Temperature (°C) | Time (h) | Yield (%) | Selectivity (to γ-isomer) | Reference |
| Pt/C | Trimethoxysilane | - | - | 97.4 | High | [2] |
| SiO₂-CS-Pt | Triethoxysilane | 130 | 2 | 76 | 100% to β-addition product | [1] |
| Speier's Catalyst | Triethoxysilane | - | - | - | Leads to both γ and β isomers | [1] |
| Single Atom Pt | Various | 100-120 | 2 | High | High | [3] |
| Rhodium complexes | 1,1,1,3,5,5,5-heptamethyltrisiloxane | - | - | High | - | [4] |
Note: "-" indicates data not specified in the cited sources.
Caption: Workflow for the synthesis of 3-glycidoxypropyltrialkoxysilane.
Applications and Protocols
Silane coupling agents derived from this compound are utilized in a variety of applications due to their dual functionality. The glycidyl (epoxy) group can react with various organic polymers, while the trialkoxysilane group can bond to inorganic surfaces.
Application 1: Surface Modification of Silica and Fillers
3-Glycidoxypropyltrialkoxysilanes are commonly used to modify the surface of silica, glass fibers, and other inorganic fillers to improve their compatibility and adhesion with organic polymer matrices.
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol outlines the procedure for treating silica nanoparticles with 3-glycidoxypropyltrimethoxysilane (GPTMS).
Materials:
-
Silica nanoparticles
-
3-Glycidoxypropyltrimethoxysilane (GPTMS)
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (optional, to catalyze hydrolysis)
Equipment:
-
Beaker or flask
-
Ultrasonic bath or homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Disperse the silica nanoparticles in the ethanol/water solution using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.
-
While stirring, add the desired amount of GPTMS to the silica suspension. The amount of silane is typically 1-5% of the weight of the silica.
-
If desired, adjust the pH of the solution to 4-5 with acetic acid to accelerate the hydrolysis of the methoxy groups of the silane.
-
Continue stirring the suspension at room temperature for 2-4 hours to allow for the hydrolysis of the silane and its subsequent condensation onto the silica surface.
-
After the reaction, separate the surface-modified silica nanoparticles from the solution by centrifugation.
-
Wash the particles several times with ethanol to remove any unreacted silane.
-
Dry the functionalized silica nanoparticles in an oven at 100-120°C for 2-4 hours to promote the formation of stable siloxane bonds with the surface.
Application 2: Adhesion Promoter in Epoxy Composites
The epoxy functionality of 3-glycidoxypropyltrialkoxysilane makes it an excellent adhesion promoter for epoxy-based composites, enhancing the interfacial bonding between the inorganic reinforcement (e.g., glass fibers, silica) and the epoxy resin matrix. This results in improved mechanical properties, such as tensile and flexural strength.
Experimental Protocol: Incorporation into an Epoxy Resin System
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine hardener)
-
Inorganic filler (e.g., surface-modified silica from the previous protocol)
-
3-Glycidoxypropyltrialkoxysilane (if not pre-treating the filler)
Procedure:
-
Integral Blend Method:
-
In a suitable mixing vessel, add the epoxy resin and the desired amount of 3-glycidoxypropyltrialkoxysilane (typically 0.5-2.0 wt% based on the resin weight).
-
Mix thoroughly until the silane is completely dispersed in the resin.
-
Add the inorganic filler and continue mixing until a homogeneous dispersion is achieved.
-
Add the curing agent according to the manufacturer's recommended stoichiometry and mix until uniform.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure according to the recommended curing schedule for the epoxy system.
-
-
Using Pre-Treated Filler:
-
In a mixing vessel, disperse the surface-modified filler in the epoxy resin.
-
Proceed with the addition of the curing agent, degassing, and curing as described above.
-
Quantitative Data: Performance in Composites
The addition of glycidoxypropyl-functional silanes can significantly improve the mechanical properties of composites.
| Composite System | Silane Treatment | Property Measured | Improvement | Reference |
| Epoxy/Glass Fiber | 3-Glycidoxypropyltrimethoxysilane | Wet Strength | Improved | [5] |
| Epoxy/Silica | 3-Glycidoxypropyltrimethoxysilane | Tensile Strength | Enhanced | [6] |
| Epoxy/Clay | Silane-modified montmorillonite | Storage Modulus, Young's Modulus, Fracture Toughness | Increased | [7] |
Application 3: Drug Delivery Systems
The biocompatibility and reactive nature of the epoxy group in 3-glycidoxypropyltrimethoxysilane (GPTMS) make it suitable for biomedical applications, particularly in the functionalization of drug carriers for controlled release.
Application Note: Functionalization of Titania Nanotubes for Prolonged Drug Release
GPTMS has been used to modify the surface of titania nanotubes (TNTs) to create a more stable and biocompatible drug delivery system.[4] The epoxy ring of GPTMS can interact with drug molecules through electrostatic and hydrogen-bonding effects, leading to a slower and more sustained release profile.[4] This surface modification has been shown to increase the biocompatibility and lower the cytotoxicity of the TNTs.[4]
Experimental Protocol: Functionalization of a Drug Carrier Surface
This protocol provides a general guideline for modifying a hydroxyl-bearing surface (like titania or silica) for drug loading applications.
Materials:
-
Drug carrier substrate (e.g., titania nanotubes, silica nanoparticles)
-
3-Glycidoxypropyltrimethoxysilane (GPTMS)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Drug to be loaded (e.g., dexamethasone)
Procedure:
-
Ensure the substrate is clean and has available hydroxyl groups on its surface. This may require a pre-treatment step such as acid or plasma treatment.
-
Disperse the substrate in the anhydrous solvent.
-
Add GPTMS to the dispersion and react for several hours at room temperature or elevated temperature, depending on the desired degree of functionalization.
-
After the reaction, wash the functionalized substrate thoroughly with the solvent to remove unreacted silane.
-
Dry the functionalized substrate.
-
The drug can then be loaded onto the modified surface by incubation in a drug solution. The epoxy groups on the surface will interact with the drug molecules, facilitating loading and subsequent sustained release.
-
The drug release kinetics can be studied by placing the drug-loaded carrier in a suitable buffer (e.g., phosphate-buffered saline) and measuring the drug concentration in the supernatant over time using techniques like UV-Vis spectroscopy.
Quantitative Data: Drug Release
The release profile of a drug from a carrier is often analyzed using mathematical models to understand the release mechanism.
| Drug Release Model | Description |
| Zero-Order | The drug release rate is constant over time, independent of the drug concentration. |
| First-Order | The drug release rate is proportional to the amount of drug remaining in the carrier.[8] |
| Higuchi | Describes drug release from a matrix system based on Fickian diffusion. |
| Korsmeyer-Peppas | Describes drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. |
This table provides a general overview of common drug release models. The specific release kinetics of a drug from a GPTMS-modified carrier would need to be determined experimentally.
Caption: Application workflows for 3-glycidoxypropyltrialkoxysilane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE (SILANIL 258) - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
Application of Allyl Glycidyl Ether in Biodegradable Polymers for Advanced Medical Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of allyl glycidyl ether (AGE) in the synthesis of biodegradable polymers tailored for medical device applications. The inclusion of AGE in polymer chains imparts versatile functionality, allowing for post-polymerization modifications such as crosslinking and conjugation, which are critical for designing materials with tunable mechanical properties, degradation kinetics, and biocompatibility.
Introduction to this compound in Biodegradable Polymers
This compound is a valuable co-monomer in the synthesis of biodegradable polymers due to its dual functionality: a reactive epoxy group for polymerization and a pendant allyl group for subsequent chemical modification. This unique structure allows for the creation of a wide range of copolymers with tailored properties for applications such as drug delivery vehicles, tissue engineering scaffolds, and implantable medical devices.
The primary polymerization methods for incorporating AGE into polymer backbones are radical copolymerization and anionic ring-opening polymerization (AROP). These methods allow for the synthesis of copolymers with controlled molecular weights and compositions. The pendant allyl groups can then be functionalized through various "click" chemistry reactions, most notably thiol-ene coupling, to introduce crosslinks or conjugate bioactive molecules.
Synthesis of AGE-Containing Biodegradable Polymers
Radical Copolymerization of N-Vinyl-2-pyrrolidone (NVP) and this compound (AGE)
This method is suitable for creating amphiphilic copolymers that can self-assemble into nanoparticles for drug delivery applications.
Experimental Workflow: Radical Copolymerization
Caption: Workflow for radical copolymerization of NVP and AGE.
Anionic Ring-Opening Polymerization (AROP) of this compound (AGE)
AROP is a controlled polymerization technique that yields polymers with well-defined molecular weights and low polydispersity. This method is often used to synthesize poly(this compound) (PAGE) which can then be used as a macroinitiator for further polymerization or functionalized directly.
Experimental Workflow: Anionic Ring-Opening Polymerization
Caption: Workflow for anionic ring-opening polymerization of AGE.
Post-Polymerization Modification: Thiol-Ene Crosslinking
The pendant allyl groups on AGE-containing polymers are readily functionalized via thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for creating crosslinked hydrogels for tissue engineering.
Experimental Workflow: Thiol-Ene Crosslinking for Hydrogel Formation
Caption: Workflow for thiol-ene crosslinking of AGE-polymers to form hydrogels.
Quantitative Data on Polymer Properties
While specific data for AGE-based biodegradable polymers intended for medical devices is often proprietary and varies with the exact composition and synthesis method, the following tables provide representative data for analogous biodegradable polymer systems to serve as a benchmark for researchers.
Table 1: Molecular Weight and Polydispersity of AGE Copolymers
| Polymer System | Synthesis Method | Mn ( g/mol ) | PDI (Đ) | Reference |
|---|---|---|---|---|
| P(NVP-co-AGE) | Radical Copolymerization | 15,000 - 39,000 | 1.8 - 2.5 | [1] |
| Poly(AGE) | Anionic ROP | 10,000 - 100,000 | 1.05 - 1.33 | [2] |
| P(EO-co-AGE) | Anionic ROP | 5,000 - 13,600 | 1.04 - 1.19 |[3] |
Table 2: Mechanical Properties of Representative Biodegradable Polymers
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| Poly(L-lactic acid) (PLLA) | ~3000 | ~60 | 2-6 | [4] |
| Poly(ε-caprolactone) (PCL) | ~400 | ~23 | >700 | [5] |
| POMaC Elastomer | 0.03 - 1.54 | - | 48 - 534 | [6][7] |
| Cornstarch-based film (30% sorbitol) | 60.17 | 13.61 | - |[8] |
Table 3: In Vitro Degradation of Representative Biodegradable Polymers
| Polymer System | Degradation Condition | Time for ~50% Mass Loss | Reference |
|---|---|---|---|
| PLGA (50:50) | PBS, 37°C | 2-4 weeks | General Knowledge |
| PCL | PBS, 37°C | > 2 years | [6] |
| PEGDA Hydrogel | PBS, 37°C | Weeks to Months |[9] |
Experimental Protocols
Protocol: Radical Copolymerization of NVP and AGE[1]
-
Reactant Preparation: In a polymerization ampoule, dissolve 10 g (0.09 mol) of N-vinyl-2-pyrrolidone (NVP) and a specified amount of this compound (AGE) in 20 mL of 1,4-dioxane.
-
Initiator and Chain Transfer Agent Addition: Add 0.1 g (6 × 10⁻⁴ mol) of azobisisobutyronitrile (AIBN) and 0.286 g (10⁻³ mol) of n-octadecylmercaptan to the monomer mixture.
-
Polymerization: Purge the ampoule with argon, seal it, and maintain it at 343 K (70°C) for 20 hours.
-
Isolation: Isolate the resulting copolymer by precipitation in a tenfold excess volume of diethyl ether.
-
Purification and Drying: Wash the precipitate with diethyl ether and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol: Anionic Ring-Opening Polymerization of AGE[2]
-
Initiator Preparation: Prepare a potassium alkoxide initiator (e.g., potassium naphthalenide) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Polymerization: Cool the initiator solution to the desired reaction temperature (e.g., <40°C to minimize side reactions). Add purified AGE monomer dropwise to the initiator solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy to follow the disappearance of monomer signals.
-
Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a protic solvent (e.g., methanol).
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexanes), filter, and dry under vacuum.
Protocol: In Vitro Degradation Study (based on ASTM F1635)[1][10]
-
Sample Preparation: Prepare specimens of the AGE-based polymer in the desired form (e.g., films, scaffolds). Sterilize the specimens using a method that does not significantly alter their properties (e.g., ethylene oxide or gamma irradiation, with appropriate validation).
-
Incubation: Place the sterilized specimens in a sterile container with a sufficient volume of phosphate-buffered saline (PBS, pH 7.4) to ensure complete immersion (e.g., a solution volume to specimen surface area ratio of at least 100:1).
-
Environmental Control: Incubate the containers at 37°C in a sterile environment.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove a set of specimens (typically n=3-5 per time point) from the PBS.
-
Analysis:
-
Mass Loss: Gently rinse the specimens with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.
-
Molecular Weight: Analyze the molecular weight of the degraded polymer using Gel Permeation Chromatography (GPC).
-
Mechanical Properties: Perform tensile testing (according to ASTM D638) or compression testing to determine changes in mechanical properties.
-
pH of Solution: Monitor the pH of the PBS solution at regular intervals.
-
Protocol: Cytotoxicity Testing (based on ISO 10993-5)[11][12][13]
-
Extract Preparation: Prepare extracts of the sterilized polymer material by incubating it in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours), following the surface area or mass to volume ratios specified in ISO 10993-12.
-
Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) to near confluency in a 96-well plate.
-
Exposure: Replace the culture medium in the wells with the prepared polymer extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Assess cell viability using a quantitative assay such as the MTT or XTT assay, which measures metabolic activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Characterization of AGE-Based Polymers
Logical Relationship: Polymer Characterization
Caption: Key techniques for the characterization of AGE-based polymers.
Conclusion
This compound serves as a versatile building block for the creation of functional biodegradable polymers for a wide array of medical device applications. By carefully selecting the polymerization method and post-polymerization modification strategy, researchers can fine-tune the material properties to meet the specific demands of the intended application, from controlled drug release to providing a temporary scaffold for tissue regeneration. The protocols and data presented herein provide a foundational guide for scientists and engineers working in this exciting and rapidly evolving field.
References
- 1. poly-med.com [poly-med.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdcpp.com [mdcpp.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Living Cells Using Poly(allyl glycidyl ether)-Derived Polyampholytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term storage of living cells is a cornerstone of biomedical research, cell-based therapies, and pharmaceutical development. The standard method relies on cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO), which effectively prevents ice crystal damage but suffers from significant cytotoxicity.[1][2][3] This toxicity necessitates cumbersome post-thaw washing steps and can compromise cell function and viability.[2]
Macromolecular cryoprotectants, such as polyampholytes, are an emerging class of agents that operate in the extracellular space to mitigate cryo-injury.[1] Polyampholytes derived from poly(allyl glycidyl ether) (PAGE-PAs) are a promising new class of tunable, synthetic polymers for cell cryopreservation.[1][2][4] These polymers, featuring a poly(ethylene oxide) backbone, offer low cytotoxicity and can be engineered with varying charge ratios to optimize cryoprotective effects.[1][2][4]
These notes provide detailed protocols for the synthesis of PAGE-PAs and their application in the cryopreservation of mammalian cells, based on published research.[2][4] Data indicates that while PAGE-PAs alone can achieve immediate post-thaw viability comparable to DMSO, their true strength lies in synergistic use with reduced concentrations of DMSO, achieving high long-term cell survival and metabolic activity.[1][2]
Mechanism of Action
The cryoprotective mechanism of polyampholytes is multifaceted and distinct from traditional CPAs. While they exhibit only weak ice recrystallization inhibition (IRI) activity, their primary role is believed to involve interaction with and stabilization of the cell membrane during the stresses of freezing and thawing.[5][6][7] During freezing, as ice crystals form in the extracellular space, the resulting increase in solute concentration causes severe osmotic stress and cellular dehydration. Polyampholytes are thought to form a viscous, protective layer around the cell membrane, moderating these osmotic changes and preventing lethal damage.[8][9] The introduction of hydrophobic moieties into the polymer structure can enhance this membrane interaction, leading to improved cell viability.[6][7][10]
Quantitative Data Summary
The efficacy of PAGE-Polyampholytes (PAGE-PAs) has been evaluated for cryopreserving Normal Human Dermal Fibroblasts (NHDF) and immortalized mouse embryonic fibroblasts (NIH/3T3). The data highlights the importance of the cation-to-anion ratio and the synergistic effect when combined with DMSO.
Table 1: Effect of PAGE-PA Cation/Anion Ratio on Post-Thaw Viability of NHDF Cells
| Cryoprotectant (10 wt%) | Cation:Anion Ratio | Immediate Post-Thaw Viability (%) |
|---|---|---|
| PAGE-PA | 35:65 | ~55% |
| PAGE-PA | 50:50 | ~45% |
| PAGE-PA | 65:35 | ~35% |
| 10% DMSO (Control) | N/A | ~60% |
Data synthesized from published reports.[1][2]
Table 2: Synergistic Effect of PAGE-PA and DMSO on NIH/3T3 Cell Viability
| PAGE-PA (10 wt%) | DMSO (vol%) | Immediate Post-Thaw Viability (%) | Long-Term Metabolic Activity |
|---|---|---|---|
| No | 10% | > 80% | High |
| Yes | 0% | ~50% | Low |
| Yes | 2.5% | > 70% | Comparable to unfrozen cells |
| Yes | 5% | > 70% | Comparable to unfrozen cells |
Data synthesized from published reports indicating that combining PAGE-PA with low DMSO concentrations yields high post-thaw viability and long-term recovery.[1][2]
Experimental Protocols
Protocol 1: Synthesis of PAGE-Derived Polyampholytes (PAGE-PAs)
This protocol describes a two-step process: (1) synthesis of the base polymer, poly(this compound) (PAGE), via anionic polymerization, and (2) post-polymerization modification using thiol-ene chemistry to introduce charged functional groups.[4]
Materials:
-
Benzyl alcohol
-
Potassium naphthalenide solution in THF (0.3 M)
-
This compound (AGE)
-
3-mercaptopropionic acid (anionic group precursor)
-
2-aminoethanethiol (cationic group precursor)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvents (THF, DMF)
-
Hexanes
-
Dialysis tubing
Procedure:
-
Synthesis of PAGE Polymer:
-
Add benzyl alcohol to a sealed, inert-atmosphere reactor.
-
Titrate the benzyl alcohol with potassium naphthalenide solution until a persistent green color is observed.
-
Add purified this compound via buret.
-
Allow the polymerization to proceed at 45°C for at least 3 days.[4]
-
Purify the resulting PAGE polymer by precipitation in hexanes and dry under a vacuum.
-
-
Post-Polymerization Modification (Thiol-Ene Reaction):
-
Dissolve the purified PAGE in an appropriate solvent (e.g., DMF).
-
Add the desired molar ratios of 3-mercaptopropionic acid and 2-aminoethanethiol. The optimal ratio for cryopreservation has been found to be approximately 35:65 (cation:anion).[2]
-
Add a radical initiator (e.g., AIBN).
-
Heat the reaction mixture (e.g., 60-70°C) for several hours to drive the thiol-ene "click" reaction.
-
Purify the final PAGE-Polyampholyte (PAGE-PA) by extensive dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final polymer product.
-
Protocol 2: Cryopreservation of Adherent Mammalian Cells
This protocol details the steps for cryopreserving cell suspensions using PAGE-PAs, with or without low concentrations of DMSO.
Materials:
-
Cultured mammalian cells (e.g., NHDF, NIH/3T3)
-
Complete cell culture medium
-
Trypsin-EDTA or other cell detachment solution
-
Phosphate-buffered saline (PBS)
-
PAGE-PA solution (e.g., 20 wt% stock in PBS or medium)
-
DMSO (cell culture grade)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath (37°C)
Procedure:
-
Cell Preparation:
-
Harvest logarithmically growing cells using a standard detachment protocol (e.g., trypsinization).
-
Neutralize the detachment agent with a complete medium and centrifuge the cell suspension.
-
Discard the supernatant and resuspend the cell pellet in a fresh, cold complete medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Preparation of Cryopreservation Medium:
-
Prepare the final cryopreservation medium on ice. For a final concentration of 10 wt% PAGE-PA and 2.5% DMSO, mix the cell suspension, PAGE-PA stock solution, and DMSO accordingly.
-
Gently mix and adjust the final cell density to 0.5–1.0 x 10⁶ cells/mL.[4]
-
-
Freezing Protocol:
-
Aliquot the cell suspension in the cryopreservation medium into labeled cryovials (1 mL per vial).
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container into a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.[4]
-
Store at -80°C for at least 4 hours and up to a few days for short-term storage.[4]
-
For long-term storage, transfer the cryovials to a liquid nitrogen dewar (-196°C).[4]
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath for approximately 2 minutes until only a small ice crystal remains.[4]
-
Immediately transfer the cell suspension from the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells to pellet them and remove the cryopreservation medium.
-
Resuspend the cell pellet in a fresh complete medium and transfer to a new culture flask.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Post-Thaw Analysis:
-
Immediate Viability: Assess cell viability immediately after thawing (before plating) using a trypan blue exclusion assay.
-
Long-Term Recovery: Monitor cell attachment, proliferation, and metabolic activity (e.g., using an AlamarBlue or MTT assay) at 24, 48, and 72 hours post-thaw to assess recovery from cryopreservation-induced stress.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Poly(this compound)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyampholytes as cryoprotective agents for mammalian cell cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyampholytes as Emerging Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryoprotective properties of completely synthetic polyampholytes via reversible addition-fragmentation chain transfer (RAFT) polymerization and the effects of hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Allyl Glycidyl Ether (AGE) Polymerization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of allyl glycidyl ether (AGE), focusing specifically on controlling the isomerization of the pendant allyl group.
Frequently Asked Questions (FAQs)
Q1: What is allyl group isomerization in the context of AGE polymerization?
A1: In the anionic ring-opening polymerization (ROP) of this compound, a common side reaction is the isomerization of the pendant allyl ether group (–CH₂–CH=CH₂) into a cis-prop-1-enyl ether group (–CH=CH–CH₃).[1] This transformation alters the chemical structure of the repeating units within the polymer backbone.
Q2: Why is controlling this isomerization important?
A2: The pendant allyl groups are crucial functional handles for post-polymerization modification, often via thiol-ene coupling chemistry.[1] The isomerized cis-prop-1-enyl groups are described as "labile" and do not possess the same reactivity, which can interfere with subsequent functionalization steps.[1] Uncontrolled isomerization leads to a mixed-functionality polymer, resulting in inconsistent material properties, unpredictable cross-linking, and poor batch-to-batch reproducibility.
Q3: What is the primary factor that influences the degree of isomerization?
A3: Polymerization temperature is the dominant factor dictating the degree of isomerization.[1] Higher reaction temperatures lead to a significantly higher percentage of isomerized cis-prop-1-enyl groups. The extent of isomerization is not significantly correlated to the molar mass or polydispersity of the polymer.[1]
Q4: Which polymerization method is most susceptible to this issue?
A4: Anionic ring-opening polymerization (ROP), particularly when using potassium alkoxide initiators at elevated temperatures, is most susceptible to this side reaction.[1] Cationic ROP of AGE has been reported, but it tends to produce low molecular weight polymers.[2]
Q5: How can I detect and quantify the level of isomerization in my polymer?
A5: The most effective method for characterizing and quantifying the degree of isomerization is through ¹H NMR spectroscopy.[1] By comparing the integration of specific proton signals corresponding to the allyl and the cis-prop-1-enyl groups, a precise mole percent of the isomer can be calculated.[1][3]
Troubleshooting Guide
Problem: A high degree of isomerization is detected in my final poly(AGE) product.
| Possible Cause | Recommended Solution |
| 1. High Polymerization Temperature: The reaction temperature exceeded 40°C. This is the most common cause.[1] | Reduce the polymerization temperature. Aim for a reaction temperature of 30°C or below, as this has been shown to yield undetectable levels of isomerization.[1] Implement strict and calibrated temperature control throughout the polymerization process. |
| 2. Prolonged Reaction Time at Elevated Temperatures: Even at moderately elevated temperatures (e.g., 40-60°C), extended reaction times can increase the total amount of isomerization. | Optimize the reaction time. Monitor the monomer conversion (e.g., by taking aliquots for NMR or FTIR analysis) to determine the minimum time required to reach completion at the chosen temperature. Avoid unnecessarily long reaction times once full conversion is achieved. |
| 3. Inappropriate Initiator/Base System: While temperature is the key driver, highly reactive bases under certain conditions could potentially facilitate proton abstraction that leads to isomerization.[4] | Verify the initiator system. For anionic ROP of AGE, potassium-based initiators like potassium naphthalenide or potassium alkoxides are commonly used.[1] Ensure the initiator is pure and used under well-established, low-temperature protocols. |
Problem: My polymer properties (e.g., performance in post-modification reactions, solubility) are inconsistent between batches.
| Possible Cause | Recommended Solution |
| 1. Variable Isomerization Levels: Inconsistent temperature control between batches is leading to different mole percentages of the cis-prop-1-enyl isomer, affecting the polymer's overall reactivity and physical properties. | Standardize and rigorously control the experimental protocol. Ensure the reaction temperature is identical for every batch. Use a calibrated thermometer and a reliable heating/cooling system. |
| 2. Lack of Quality Control: The extent of isomerization is not being checked for each batch, leading to the use of polymers with unknown functional purity. | Implement routine characterization. For every batch of poly(AGE) synthesized, perform ¹H NMR analysis to quantify the mole percent of isomerization. Establish an acceptable threshold for your specific application (e.g., <1% isomerization) to ensure batch quality and consistency. |
Data Presentation
Effect of Polymerization Temperature on Allyl Group Isomerization
The following table summarizes the quantitative relationship between the polymerization temperature and the resulting mole percent of the isomerized cis-prop-1-enyl ether units in the anionic ROP of AGE.
| Polymerization Temperature (°C) | Mole Percent of cis-prop-1-enyl Isomer (mol %) |
| 30 | Undetectable |
| 40 | 1.5 |
| 60 | 2.5 |
| 80 | 3.7 |
| 100 | 8.0 |
| 120 | 9.1 |
| 140 | 10.2 |
| Data adapted from neat polymerizations conducted for 20 hours.[1] |
Experimental Protocols
Protocol 1: Minimizing Isomerization during Anionic ROP of AGE
This protocol is designed to produce poly(this compound) with minimal to no isomerization of the allyl side chain.
-
Initiator Preparation (Example: Potassium Naphthalenide): In a glovebox, prepare a standardized solution of potassium naphthalenide in anhydrous tetrahydrofuran (THF).
-
Initiation: In a flame-dried, argon-purged flask, add the desired amount of an alcohol initiator (e.g., benzyl alcohol) to anhydrous THF. Cool the solution to 0°C. Stoichiometrically titrate with the potassium naphthalenide solution until the faint green color persists, indicating the formation of the potassium alkoxide initiator.
-
Polymerization:
-
Set the reaction temperature to 30°C using a controlled-temperature bath.
-
Slowly add the purified this compound (AGE) monomer to the initiator solution via syringe.
-
Allow the reaction to proceed under an inert atmosphere for 20-48 hours. The time can be optimized by monitoring monomer conversion.
-
-
Termination: Quench the polymerization by adding an excess of acidified methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent like cold hexanes or methanol. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate. Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Confirm the absence or minimal presence of isomerization using ¹H NMR spectroscopy as described in Protocol 2.
Protocol 2: Quantification of Allyl Isomerization using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the purified poly(AGE) sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration of all signals.
-
Spectral Analysis:
-
Identify Allyl Group Signals:
-
–O–CH ₂–CH=CH₂: ~4.0 ppm (d)
-
–O–CH₂–CH =CH₂: ~5.9 ppm (m)
-
–O–CH₂–CH=CH ₂: ~5.2-5.3 ppm (m)
-
-
Identify cis-prop-1-enyl Group Signals:
-
–O–CH =CH–CH₃: ~5.9 ppm (dq)
-
–O–CH=CH –CH₃: ~4.3 ppm (dq)
-
–O–CH=CH–CH ₃: ~1.6 ppm (dd)
-
-
-
Calculation:
-
The degree of isomerization can be calculated by comparing the integration of a unique signal from the isomer to a signal from the main polymer chain.
-
A reliable method is to compare the integration of the methyl protons of the cis-prop-1-enyl group (–CH ₃ at ~1.6 ppm, integral I_iso) with the integration of the two methylene protons of the allyl group (–O–CH ₂– at ~4.0 ppm, integral I_allyl).
-
Mole % Isomerization = [ (I_iso / 3) / ( (I_iso / 3) + (I_allyl / 2) ) ] * 100
-
Visualizations
Caption: Chemical scheme of allyl to cis-propenyl isomerization.
Caption: Key factors influencing the degree of isomerization.
Caption: Troubleshooting workflow for high isomerization in poly(AGE).
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 3 from Poly(this compound)-A versatile and functional polyether platform. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Preventing side reactions in the synthesis of poly(allyl glycidyl ether)
Welcome to the technical support center for the synthesis of poly(allyl glycidyl ether) (PAGE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the anionic ring-opening polymerization (AROP) of this compound (AGE).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the anionic polymerization of this compound (AGE)?
A1: The most dominant and well-documented side reaction is the isomerization of the pendant allyl ether side chains into cis-prop-1-enyl ether groups.[1][2][3] This reaction is highly dependent on the polymerization temperature.
Q2: How does temperature affect the synthesis of PAGE?
A2: Temperature is a critical parameter. Higher temperatures (above 40°C) significantly increase the degree of allyl group isomerization.[1][2] To minimize or eliminate this side reaction, it is recommended to conduct the polymerization at temperatures below 40°C, with 30°C being an effective temperature to achieve essentially zero isomerization.[1] High temperatures can also be detrimental by promoting other unwanted side reactions.[1][2]
Q3: Can chain transfer to monomer occur, and how does it affect the polymer?
A3: Yes, chain transfer to the monomer is a potential side reaction in the polymerization of glycidyl ethers.[4] This process typically involves the abstraction of a weakly acidic methylene proton next to the epoxide ring by the growing alkoxide chain end.[1][4] If it occurs, it can lead to a loss of control over molecular weight and produce polymers with broad molecular weight distributions or low-molecular-weight tails observed in size-exclusion chromatography (SEC).[1][4] However, studies using potassium alkoxide initiators for AGE polymerization have shown this side reaction to be negligible.[1]
Q4: How important is the purity of reagents and the initiator system?
A4: Purity is crucial for a controlled "living" polymerization. Protic impurities, such as residual water or alcohol from the initiator synthesis, can interfere with the polymerization by terminating growing chains, leading to a loss of control.[1][2] It is essential to use dry, purified monomers and solvents.[5] Using an initiator system like potassium naphthalenide to deprotonate a precursor alcohol (e.g., benzyl alcohol) is advantageous because the byproducts are innocuous to the polymerization.[1]
Q5: Is it possible to synthesize well-defined PAGE with low polydispersity?
A5: Absolutely. Despite the potential for side reactions, the anionic ring-opening polymerization of AGE can be a highly controlled process. By carefully managing reaction conditions, particularly temperature and reagent purity, it is possible to synthesize PAGE with predictable molecular weights (from 10 to 100 kg/mol ) and low polydispersity indices (PDI) in the range of 1.05–1.33.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad PDI or Bimodal GPC Trace | 1. Protic Impurities: Presence of water or other protic impurities terminating polymer chains.[1][2] 2. Chain Transfer: Significant chain transfer to monomer reactions.[4] 3. Temperature Fluctuation: Inconsistent temperature control during polymerization. | 1. Improve Purification: Ensure monomer and solvent are rigorously dried and purified. Use high-vacuum techniques.[5] 2. Optimize Initiator: Use an initiator system that avoids protic byproducts, such as potassium naphthalenide.[1] 3. Lower Temperature: Conduct the reaction at a lower, stable temperature (e.g., 30°C) to suppress side reactions.[1] |
| High Degree of Allyl Isomerization (detected by ¹H NMR) | 1. High Polymerization Temperature: The reaction temperature was likely above 40°C.[1][2] | 1. Reduce Temperature: Maintain the polymerization temperature at or below 40°C. For minimal isomerization, use a temperature of 30°C.[1][3] |
| Low Monomer Conversion | 1. Insufficient Reaction Time: Polymerization of high molecular weight PAGE may require extended reaction times.[1] 2. Impure Reagents: Impurities may have consumed the initiator or terminated chains prematurely.[1][2] | 1. Increase Reaction Time: For target molecular weights >50 kg/mol , extend the reaction time up to 144 hours.[1] 2. Verify Reagent Purity: Re-purify monomer and solvent. Ensure the initiator is active and handled under strictly inert conditions.[5] |
| Observed Mₙ Disagrees with Stoichiometric Mₙ | 1. Initiator Inefficiency: Inaccurate determination of active initiator concentration or partial deactivation by impurities. 2. Chain Transfer Events: Uncontrolled initiation from chain transfer reactions.[4] | 1. Titrate Initiator: If possible, titrate the initiator solution before use. 2. Review Purification Protocol: Ensure all reagents and glassware are scrupulously dry and handled under an inert atmosphere (e.g., argon or nitrogen).[5] |
Quantitative Data Summary
The primary factor influencing the main side reaction—allyl isomerization—is temperature. The following table summarizes the effect of polymerization temperature on the degree of isomerization.
Table 1: Effect of Temperature on Allyl Isomerization in PAGE Synthesis [1][2]
| Polymerization Temperature (°C) | Degree of Isomerization (% mol) | Polydispersity Index (PDI) |
| 30 | ~0% | Low (1.05 - 1.33) |
| < 40 | Essentially zero | Low (1.05 - 1.33) |
| > 40 | Increases with temperature (up to 10%) | Low (1.05 - 1.33) |
Note: The degree of isomerization was not found to be correlated to the molar mass or the polydispersity of the polymer.[1]
Diagrams
Key Reaction Pathways in PAGE Synthesis
The following diagram illustrates the desired anionic ring-opening polymerization pathway versus the primary side reaction of allyl group isomerization.
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(this compound)-A versatile and functional polyether platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cambridge.org [cambridge.org]
Technical Support Center: Purification of Poly(allyl glycidyl ether)
Welcome to the technical support center for the purification of poly(allyl glycidyl ether) (PAGE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of PAGE.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude poly(this compound)?
A1: The most common impurities in crude PAGE synthesized by anionic ring-opening polymerization (AROP) include:
-
Catalyst Residues: Alkaline metal hydroxides (e.g., potassium hydroxide) or other metal-based catalysts used to initiate polymerization.
-
Unreacted Monomer: Residual this compound (AGE) monomer.
-
Protic Impurities: Water or alcohols introduced during the setup of the initiation system, which can interfere with the polymerization process.[1]
-
Side-Reaction Products: Isomerized allyl groups, primarily cis-prop-1-enyl ether, can form, especially at higher polymerization temperatures.[1][2]
-
Byproducts from Initiator Preparation: For instance, when using potassium naphthalenide to generate a potassium alkoxide initiator, byproducts like naphthalene and dihydronaphthalene may be present, though they are generally considered innocuous to the polymerization itself.
Q2: How can I detect the presence of impurities in my PAGE sample?
A2: The primary methods for detecting impurities in PAGE are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to identify unreacted monomer, the presence of the cis-prop-1-enyl isomer, and other organic impurities.[1][3] Specific chemical shifts can be used to identify these species (see Troubleshooting Guide).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis can reveal the presence of low molecular weight impurities like residual monomer, which will appear as a separate peak from the main polymer distribution. It is also used to determine the molecular weight distribution and polydispersity index (PDI) of the polymer.[2]
-
Titration: Acid-base titration can be used to quantify the amount of residual alkaline catalyst.
Q3: What is the most common method for purifying poly(this compound)?
A3: The most widely reported and straightforward method for purifying PAGE is precipitation .[4] This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the impurities dissolved in the solvent/non-solvent mixture.
Q4: Can the isomerization of the allyl group affect my downstream applications?
A4: Yes, the isomerization of the pendant allyl groups to cis-prop-1-enyl ethers can impact subsequent functionalization reactions.[1] The reactivity of the propenyl group is different from that of the allyl group, which can affect the efficiency of thiol-ene "click" chemistry or other modifications targeting the double bond. For applications requiring high fidelity of the allyl group, it is crucial to control the polymerization temperature to minimize isomerization.[1][4]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI) in the Final Product
| Possible Cause | Troubleshooting Steps |
| Protic Impurities: Presence of water or alcohols in the polymerization reaction.[1][2] | Ensure all glassware is rigorously dried before use. Dry solvents and monomers according to established protocols. Use high-purity initiators and catalysts. |
| Side Reactions: Chain transfer or termination reactions during polymerization.[1] | Optimize polymerization temperature and time. Lower temperatures generally lead to better control and lower PDI.[1][2] |
| Inefficient Initiation: Slow or incomplete initiation of the polymerization. | Ensure proper mixing and temperature control at the start of the polymerization. Consider using a more efficient initiator system. |
Issue 2: Polymer Fails to Precipitate or Forms an Oily Residue
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent/Non-Solvent System: The chosen non-solvent may not be sufficiently poor for the polymer. | Experiment with different non-solvents. Methanol and hexanes are commonly used for PAGE. A mixture of non-solvents can also be effective. |
| Low Molecular Weight of the Polymer: Very low molecular weight polymers may be soluble even in non-solvents. | Confirm the molecular weight of your polymer using GPC. If it is very low, consider adjusting your polymerization conditions to target a higher molecular weight. Alternatively, dialysis may be a more suitable purification method for low molecular weight, soluble polymers. |
| Insufficient Amount of Non-Solvent: Not enough non-solvent has been added to induce precipitation. | Gradually add more non-solvent while stirring vigorously. Cooling the mixture on an ice bath can also aid precipitation. |
| High Concentration of Polymer Solution: A highly concentrated polymer solution can lead to the formation of a viscous, oily phase instead of a solid precipitate. | Dilute the polymer solution with more of the good solvent before adding the non-solvent. |
Issue 3: Presence of Impurities Detected by 1H NMR After Purification
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Impurities: Impurities may have been trapped within the precipitating polymer. | Re-dissolve the polymer in a good solvent and re-precipitate it. Performing multiple precipitation cycles can improve purity. |
| Ineffective Purification Method: The chosen purification method may not be suitable for removing specific impurities. | For residual catalyst salts, consider a pre-purification step of neutralizing with acid followed by filtration, or dialysis against deionized water. For organic impurities with similar solubility to the polymer, column chromatography over silica gel may be necessary. |
| Identification of Specific Impurities by 1H NMR (in CDCl3): | |
| Unreacted AGE monomer: | Multiplet around 5.9 ppm (CH=), doublets around 5.2 ppm and 5.3 ppm (=CH2), doublet around 4.0 ppm (-O-CH2-), and signals for the glycidyl group. |
| cis-prop-1-enyl isomer: | Doublet around 5.97 ppm (-O-CH=), multiplet around 4.38 ppm (=CH-CH3), and a doublet around 1.55 ppm (-CH3).[1] |
| Residual Solvents: | Refer to standard tables for chemical shifts of common laboratory solvents.[5][6] |
Quantitative Data Presentation
The following table summarizes typical molecular weight and polydispersity data for poly(this compound) synthesized under different conditions. Note that purification can sometimes lead to a slight narrowing of the PDI due to the removal of very low or very high molecular weight fractions.
| Polymerization Conditions | Mn ( g/mol ) | PDI (Đ) | Isomerization (%) | Reference |
| Neat, 30 °C, 20 h | 10,500 | 1.10 | Not Detected | [1] |
| Neat, 80 °C, 20 h | 11,200 | 1.12 | 3.7 | [1] |
| Neat, 120 °C, 20 h | - | - | 13.0 | [1] |
| Solution (diglyme), 30 °C, 20 h | 10,100 | 1.09 | Not Detected | [1] |
Experimental Protocols
Protocol 1: Purification of PAGE by Precipitation
Objective: To remove unreacted monomer, catalyst residues, and other small molecule impurities from crude poly(this compound).
Materials:
-
Crude poly(this compound)
-
A good solvent for PAGE (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetone)
-
A non-solvent for PAGE (e.g., cold methanol, hexanes, diethyl ether)
-
Beakers, magnetic stirrer, and stir bar
-
Centrifuge and centrifuge tubes (optional)
-
Filter paper and funnel or filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude PAGE in a minimal amount of a good solvent (e.g., 1 g of polymer in 10 mL of DCM). Stir until the polymer is completely dissolved.
-
Precipitation: While stirring vigorously, slowly add the polymer solution dropwise to a large excess of a cold non-solvent (e.g., 200 mL of cold methanol for a 10 mL polymer solution). A white precipitate of the polymer should form.
-
Isolation:
-
Decantation/Filtration: Allow the precipitate to settle, then carefully decant the supernatant. Wash the precipitate with fresh non-solvent. Collect the polymer by filtration.
-
Centrifugation: Alternatively, transfer the suspension to centrifuge tubes and centrifuge to pellet the polymer. Decant the supernatant and wash the polymer pellet with fresh non-solvent, followed by re-centrifugation.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification of PAGE by Dialysis
Objective: To remove ionic impurities (e.g., catalyst salts) and low molecular weight organic impurities.
Materials:
-
Crude poly(this compound)
-
A solvent in which PAGE is soluble and which is miscible with the dialysis medium (e.g., THF, dioxane)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 1-3.5 kDa, chosen to be significantly smaller than the molecular weight of the polymer)
-
Dialysis clips
-
Large beaker or container for the dialysis medium (dialysate)
-
Dialysis medium (e.g., deionized water, methanol)
-
Magnetic stirrer and stir bar
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this often involves boiling in a sodium bicarbonate solution and then in deionized water to remove preservatives).
-
Sample Loading: Dissolve the crude PAGE in a suitable solvent. Load the polymer solution into the prepared dialysis tubing, ensuring to leave some space at the top. Securely close both ends of the tubing with dialysis clips.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the chosen dialysate (e.g., deionized water) in a beaker. Place the beaker on a magnetic stirrer and stir the dialysate gently.
-
Dialysate Exchange: Change the dialysate periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient removal of impurities.
-
Sample Recovery: After a sufficient dialysis period (e.g., 2-3 days), remove the dialysis bag from the dialysate. Carefully open one end of the bag and transfer the purified polymer solution to a suitable container.
-
Solvent Removal: Remove the solvent from the polymer solution, for example, by rotary evaporation or freeze-drying, to obtain the purified polymer.
Visualizations
Experimental Workflow for PAGE Purification
Caption: General workflow for the purification of poly(this compound).
Troubleshooting Logic for High PDI
Caption: Troubleshooting guide for addressing high polydispersity in PAGE.
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Initiator Systems for Allyl Glycidyl Ether (AGE) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of allyl glycidyl ether (AGE). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during AGE polymerization, offering systematic approaches to identify and resolve them.
Issue 1: Low Monomer Conversion or Incomplete Polymerization
Question: My AGE polymerization has stalled, or the final conversion is much lower than expected. What are the potential causes and how can I fix this?
Answer: Low monomer conversion is a frequent issue that can stem from several factors related to the initiator system and reaction conditions.
Possible Causes and Solutions:
-
Initiator Inactivity or Degradation: The initiator may have degraded due to improper storage or handling. For instance, many radical initiators are sensitive to heat and light, while organometallic initiators used in anionic polymerization are sensitive to air and moisture.
-
Solution: Use a fresh batch of initiator or purify the existing one if possible. Ensure proper storage conditions as per the manufacturer's guidelines.
-
-
Presence of Inhibitors: AGE monomer is often supplied with inhibitors to prevent spontaneous polymerization during storage.[1] These inhibitors can quench the initiating species.
-
Solution: Remove the inhibitor from the monomer before use. This is typically done by passing the monomer through a column of basic alumina or by distillation under reduced pressure.
-
-
Insufficient Initiator Concentration: The amount of initiator may be too low to generate enough active centers to sustain polymerization.[1]
-
Solution: Incrementally increase the initiator concentration. It is advisable to perform a small-scale screening of initiator concentrations to find the optimal level for your specific system.[2]
-
-
Oxygen Inhibition (for Radical Polymerization): Atmospheric oxygen can react with and terminate growing radical chains, leading to incomplete curing, especially at the surface.[1]
-
Solution: Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture.[3]
-
-
Protic Impurities (for Anionic/Cationic Polymerization): Water, alcohols, or other protic impurities can act as terminating agents in ionic polymerizations, leading to low conversion and low molecular weights.[4] This is a significant challenge in systems using strong bases to generate alkoxide initiators.[4]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum). Purify solvents and the monomer to remove any traces of water. Using an initiator system like potassium naphthalenide to generate the alkoxide in situ can be advantageous as it avoids the introduction of protic byproducts.[4]
-
Issue 2: Low Molecular Weight and/or High Polydispersity
Question: My polymerization of AGE yields a product, but GPC analysis shows a very low molecular weight and a broad molecular weight distribution (high PDI). How can I increase the molecular weight and achieve better control?
Answer: This is a classic problem in AGE polymerization, often linked to chain transfer reactions and issues with the initiator system.
Possible Causes and Solutions:
-
Degradative Chain Transfer: The allyl group in AGE is susceptible to chain transfer, where a growing polymer chain abstracts an allylic proton. This terminates the chain and creates a new, less reactive radical, leading to the formation of oligomers.[4] This is particularly problematic in traditional free-radical polymerizations.
-
Solution:
-
Use Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for minimizing irreversible termination reactions and synthesizing well-defined polymers from allyl monomers.[3]
-
Copolymerization: Introducing a comonomer with a lower propensity for chain transfer (e.g., acrylates, methacrylates) can improve polymerization kinetics.[3]
-
-
-
High Initiator Concentration: An excess of initiator generates a large number of growing chains simultaneously. These chains consume the available monomer more quickly and terminate at shorter lengths, resulting in lower molecular weight polymers.[2][5]
-
Solution: Decrease the initiator concentration. A lower concentration will produce fewer, but longer, polymer chains.[2]
-
-
Chain Transfer to Solvent/Impurities: Solvents or impurities (like water in ionic polymerization) can act as chain transfer agents, prematurely terminating chain growth.
-
Solution: Choose a solvent with a low chain transfer constant. For ionic polymerizations, ensure all reagents and glassware are scrupulously dry.[4]
-
-
High Polymerization Temperature (in Anionic ROP): While higher temperatures can increase the reaction rate, they can also promote side reactions, including chain transfer.[6]
-
Solution: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate. For anionic ROP of AGE, temperatures below 40°C are recommended to suppress side reactions.[4]
-
| Parameter | Effect of Increasing the Parameter | Recommended Action for Higher MW |
| Initiator Concentration | Decreases Molecular Weight[5] | Decrease Concentration |
| Temperature | Can Increase Chain Transfer[6] | Optimize (often decrease) |
| Purity of Reagents | Impurities cause premature termination[4] | Increase Purity (Dry & Purify) |
Issue 3: Isomerization of Allyl Side Chains
Question: I am performing an anionic polymerization of AGE and my NMR analysis shows unexpected peaks, suggesting isomerization of the pendant allyl groups. Why is this happening and can it be prevented?
Answer: This is a well-documented side reaction in the anionic ring-opening polymerization of AGE, where the pendant allyl group isomerizes to a cis-prop-1-enyl ether group.[4]
Cause and Solution:
-
High Polymerization Temperature: This isomerization is primarily dictated by the polymerization temperature.[4] At temperatures above 40°C, the degree of isomerization increases significantly.[4]
-
Solution: The most effective way to prevent this side reaction is to conduct the polymerization at a lower temperature. Studies have shown that at 30°C, isomerization is essentially undetectable.[4] While this may slow down the polymerization rate, it preserves the desired chemical structure of the pendant groups for subsequent functionalization.
-
Table: Effect of Temperature on Allyl Group Isomerization in Anionic AGE Polymerization
| Polymerization Temperature (°C) | Mole Percent of cis-prop-1-enyl Isomers (%) | Reference |
| 30 | Undetectable | [4] |
| 40-140 | Increases with temperature (up to ~10%) | [4] |
| 100 | ~8 | [4] |
Frequently Asked Questions (FAQs)
Q1: Which type of initiator system is best for AGE polymerization?
The "best" initiator system depends on the desired polymer characteristics.
-
For well-defined polymers with controlled molecular weight and low PDI: Anionic ring-opening polymerization (ROP) is highly effective.[4] Initiators like potassium alkoxides (e.g., potassium benzoxide generated from potassium naphthalenide) offer excellent control, provided the reaction is performed at low temperatures (<40°C) and under strictly anhydrous conditions.[4]
-
For copolymers or when strict control is less critical: Radical polymerization using initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can be used.[7][8] However, be aware of the high potential for degradative chain transfer, which often results in low molecular weight polymers.[3] Controlled radical polymerization techniques are recommended to mitigate this.[3]
-
For oligodiols: Cationic polymerization using a catalyst system like BF₃–H₂O can produce water-soluble oligoethers with low polydispersity (~1.1).[9]
Q2: How do I choose the right initiator concentration?
The optimal initiator concentration depends on the target molecular weight and the polymerization technique.
-
General Rule: A higher initiator concentration leads to lower molecular weight, while a lower concentration results in higher molecular weight.[5]
-
Starting Point: For radical polymerizations, a common starting range is 0.5 to 2.0 wt% of the monomer.[2] For anionic ROP, the concentration is often determined by the desired monomer-to-initiator ratio, which directly correlates with the target degree of polymerization.
-
Optimization: It is always recommended to perform a small series of experiments with varying initiator concentrations to find the optimal level for your specific application and desired polymer properties.[2]
Q3: Can I polymerize AGE through both its epoxy and allyl groups?
Yes, AGE is a bifunctional monomer.[10] You can selectively polymerize one group while leaving the other intact for subsequent reactions.
-
Epoxy Group Polymerization: Anionic, cationic, or coordination ROP will polymerize the epoxide ring, leaving the pendant allyl groups available for post-polymerization modification (e.g., via thiol-ene click chemistry).[4][6]
-
Allyl Group Polymerization: Radical polymerization can target the allyl double bond, although this is often less controlled.[11] This leaves the epoxy groups pendant, which can be used for cross-linking or other reactions.
Q4: My polymer sample seems to change over time (e.g., cross-linking). Why?
This phenomenon, often referred to as aging, can occur in polymers with reactive pendant groups.[12][13]
-
Spontaneous Cross-linking: The pendant allyl groups on poly(this compound) can react with each other over time, especially when exposed to light, heat, or atmospheric oxygen, leading to the formation of a cross-linked network.[9] This is particularly noted in AGE oligodiols prepared by cationic polymerization.[9]
-
Prevention: To prevent spontaneous cross-linking, the polymer can be functionalized immediately after synthesis. For example, the double bonds can be brominated to render them inert.[9] Storing the polymer in a cool, dark place under an inert atmosphere can also slow down aging processes.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of AGE using Potassium Benzoxide
This protocol is adapted from methodologies that yield well-controlled poly(this compound) with low polydispersity.[4]
Materials:
-
This compound (AGE), dried over CaH₂ and distilled under vacuum.
-
Benzyl alcohol, dried and distilled.
-
Potassium naphthalenide solution in THF (prepared in a glovebox).
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone.
-
Argon or Nitrogen gas (high purity).
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum immediately before use.
-
Initiator Preparation (in a glovebox):
-
In a dry Schlenk flask, dissolve a known amount of benzyl alcohol in anhydrous THF.
-
Slowly add the potassium naphthalenide solution dropwise while stirring until the faint green color of the naphthalene radical anion persists. This indicates complete deprotonation of the benzyl alcohol to form potassium benzoxide. The byproducts, naphthalene and dihydronaphthalene, are innocuous to the polymerization.[4]
-
-
Polymerization:
-
Transfer the flask containing the initiator solution to a pre-cooled oil bath set to the desired temperature (e.g., 30°C to minimize isomerization).
-
Using a gas-tight syringe, slowly add the purified AGE monomer to the initiator solution under a positive pressure of inert gas.
-
Allow the reaction to stir for the required time (e.g., 20 hours for quantitative conversion of lower molar masses, up to 144 hours for higher molar masses >50 kg/mol ).[4]
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold non-solvent (e.g., hexanes or methanol).
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure and check for isomerization using ¹H and ¹³C NMR spectroscopy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longchangchemical.com [longchangchemical.com]
- 13. old.goldbook.iupac.org [old.goldbook.iupac.org]
Technical Support Center: Allyl Glycidyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl glycidyl ether (AGE) for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields are often attributed to side reactions or suboptimal reaction conditions. Key factors include:
-
Side Reactions: The primary culprits are the ring-opening polymerization of epichlorohydrin or the desired this compound product, especially under alkaline conditions.[1][2] Hydrolysis of the epoxide group can also occur if water is present in the reaction mixture.[3]
-
Choice of Synthesis Method: The one-step synthesis, where etherification and dehydrochlorination occur simultaneously, is prone to producing more epoxy oligomers, leading to lower yields compared to the two-step method.[1]
-
Presence of Water: Water in the reaction system can lead to the formation of by-products and reduce yield.[2][4] Anhydrous conditions, such as reacting solid sodium allyl alkoxide with epichlorohydrin, can significantly improve yields to over 91%.[2]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. For instance, in the epoxidation of diallyl ether, the yield is highly sensitive to the catalyst amount, with 3 wt% of Ti-MWW catalyst being optimal in one study.[4] In two-step methods using Lewis acids, an inappropriate catalyst can lead to poor selectivity.[5]
Q2: I am observing a significant amount of by-products. How can I identify and minimize them?
Common by-products include polymers, oligomers, and glycols from the hydrolysis of the epoxide ring.[6]
-
Minimization Strategies:
-
Adopt a Two-Step Approach: This method separates the initial ring-opening etherification (typically under acidic catalysis) from the subsequent ring-closing reaction with a base. This separation prevents the base-induced polymerization of epichlorohydrin, reducing side reactions.[1]
-
Ensure Anhydrous Conditions: Removing water generated during the reaction, for example by using a water separator during the formation of sodium allyl alkoxide, prevents hydrolysis and other water-related side reactions.[2]
-
Optimize Reactant Ratios: Using an excess of allyl alcohol can help to favor the desired reaction over the polymerization of epichlorohydrin. The unreacted allyl alcohol can often be recovered and recycled.[7]
-
Q3: What is the most effective catalyst system for AGE synthesis?
The optimal catalyst depends on the chosen synthesis route.
-
Two-Step Ring-Opening/Closing Method:
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for the initial ring-opening step.[2][8] However, it can be corrosive.[4]
-
Ternary Composite Catalysts: A combination of boron trifluoride etherate, tin (II) chloride, and tin (IV) chloride has been shown to improve reaction selectivity and significantly increase product yield to over 91%.[7]
-
Solid Acid Catalysts: Perchlorates, such as zinc perchlorate, can be used as solid acid catalysts. They offer advantages like being less corrosive to equipment and improving the selectivity of the ring-opening reaction.[5]
-
-
One-Step Phase Transfer Catalysis (PTC):
-
Quaternary ammonium salts like benzyltriethylammonium chloride are effective phase-transfer catalysts.[2] This method, conducted in a solid/organic phase system without water, can produce high yields (around 92%) and simplifies purification by allowing easy filtration of solid by-products like NaCl.[9]
-
Q4: How can I effectively purify the final this compound product?
Purification aims to remove unreacted starting materials, catalysts, and by-products.
-
Distillation: This is the primary method for obtaining high-purity AGE.[1] Unreacted allyl alcohol and excess epichlorohydrin are typically removed first, often via distillation under reduced pressure.[3][7] The final product is then purified by rectification.[7]
-
Filtration: When solid bases or salts (like NaCl) are present in the reaction mixture, filtration is a crucial step to separate them before distillation.[1][2]
-
Washing: Water washing can be employed to remove salts and other water-soluble impurities.[1]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various this compound synthesis protocols.
| Synthesis Method | Key Reactants | Catalyst / Base | Key Conditions | Reported Yield | Reference |
| One-Step (Phase Transfer) | Allyl alcohol, Epichlorohydrin | Benzyltriethylammonium chloride, Solid NaOH | 50-60°C, 1 hour | 88% | [2] |
| Two-Step (Anhydrous) | Allyl alcohol, Solid NaOH; then Epichlorohydrin | None (alkoxide intermediate) | Reflux to form alkoxide; then 1-6 hours reaction | > 91% | [2] |
| Two-Step (Lewis Acid) | Allyl alcohol, Epichlorohydrin | Boron trifluoride etherate, NaOH | Ring opening followed by ring closing | ~80% | [2] |
| Two-Step (Ternary Catalyst) | Allyl alcohol, Epichlorohydrin | BF₃·OEt₂, SnCl₂, SnCl₄; then NaOH solution | Ring opening: 75-95°C; Ring closing: 30-50°C | > 91% | [7] |
| Two-Step (Solid Acid) | Allyl alcohol, Epichlorohydrin | Zinc Perchlorate, NaOH | Ring opening: 80-90°C; Ring closing: 35-45°C | Not specified | [5] |
| Epoxidation | Diallyl ether, t-Butyl hydroperoxide | Ti-MWW | 90°C, 180 minutes | ~2% (AGE) | [4] |
Experimental Protocols
Below are detailed methodologies for key synthesis experiments.
Protocol 1: Two-Step Anhydrous Synthesis
This protocol is based on the high-yield method involving a sodium allyl alkoxide intermediate.[2]
Step A: Preparation of Solid Sodium Allyl Alkoxide
-
Charge a reaction kettle with solid sodium hydroxide and allyl alcohol in a molar ratio of 1:2-6.
-
Heat the mixture to reflux. Continuously remove the water generated during the reaction using a water separator.
-
After the reaction is complete, recover the unreacted excess allyl alcohol.
-
Dry the resulting solid product, sodium allyl alkoxide.
Step B: Synthesis of this compound
-
Charge a separate anhydrous reaction kettle with epichlorohydrin.
-
Add the solid sodium allyl alkoxide prepared in Step A to the epichlorohydrin. The recommended molar ratio of sodium allyl alkoxide to epichlorohydrin is 1:2-6.
-
Heat the mixture and react for 1-6 hours.
-
After the reaction is complete, filter the mixture to remove solid sodium chloride.
-
Purify the filtrate by distillation to obtain high-purity this compound.
Protocol 2: Two-Step Synthesis with Ternary Composite Catalyst
This protocol utilizes a highly selective composite catalyst for the ring-opening step.[7]
Step 1: Ring-Opening Reaction
-
Add excess allyl alcohol (e.g., 3 mol) and the ternary composite catalyst (e.g., 0.8 g, with a mass ratio of BF₃·OEt₂:SnCl₄:SnCl₂ = 1:0.5:0.5) to a three-neck flask.
-
Stir and heat the mixture to 90°C.
-
Maintain the temperature around 90°C and add epichlorohydrin (e.g., 1 mol) at a uniform rate over approximately 30 minutes.
-
After the addition is complete, maintain the temperature and continue the reaction for 1.3 hours.
-
Recover the unreacted allyl alcohol by distillation under reduced pressure to obtain the intermediate product, 1-allyloxy-3-chloro-2-propanol.
Step 2: Ring-Closing Reaction and Purification
-
Cool the intermediate product from Step 1 to 40°C.
-
Add a 22% aqueous solution of sodium hydroxide (containing approx. 1.1 mol NaOH) to the intermediate.
-
After the addition, maintain the temperature and react for 1 hour.
-
Cool the mixture to 30°C and allow the layers to separate in a separatory funnel.
-
Separate and discard the aqueous layer to obtain the crude product.
-
Purify the crude product by rectification (distillation) to obtain the final this compound.
Visualizations
Troubleshooting Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101255100B - The synthetic method of this compound - Google Patents [patents.google.com]
- 3. CN102060989A - Preparation method of glycidol ether base allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. CN1927851A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. JPS60130578A - Production of this compound - Google Patents [patents.google.com]
- 7. CN103333137A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
Catalyst selection for controlling the polymerization of allyl glycidyl ether
Welcome to the technical support center for the controlled polymerization of allyl glycidyl ether (AGE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, experimental execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound (AGE)?
A1: this compound can be polymerized through several methods, primarily involving the ring-opening of the epoxide group. The most common techniques are:
-
Anionic Ring-Opening Polymerization (AROP): This method offers excellent control over molecular weight and results in a narrow molecular weight distribution (low polydispersity).[1][2] It is often preferred for producing well-defined polymers.[1]
-
Cationic Ring-Opening Polymerization (CROP): This technique uses Lewis or Brønsted acid catalysts. While effective, it can sometimes lead to lower molecular weight polymers and broader molecular weight distributions compared to AROP.[2][3][4]
-
Coordination Polymerization: Catalyzed by transition metal complexes, this method can produce linear and stereoregular polymers.[5][6]
-
Radical Polymerization: This method polymerizes the allyl group's double bond, often in copolymerization reactions with other monomers like methyl acrylate, leaving the epoxide group intact for further functionalization.[7][8][9]
Q2: How do I choose the right catalyst for my AGE polymerization?
A2: The choice of catalyst depends on the desired polymer characteristics:
-
For high molecular weight and low polydispersity (Đ) , anionic catalysts like potassium alkoxides (e.g., potassium benzoxide) generated with potassium naphthalenide are highly effective.[10] Organic superbases such as Schwesinger bases also provide good control.[11]
-
For cationic polymerization , common initiators include boron trifluoride complexes like BF₃·H₂O or BF₃·OEt₂.[3][4][12] These are useful but may offer less control over the polymer architecture.[2]
-
If stereoregularity is a primary goal, coordination catalysts, such as Ziegler-Natta systems, should be considered.[5][6]
-
To create copolymers where the epoxy group remains as a pendant functionality, radical initiators like benzoyl peroxide (BPO) can be used to polymerize the allyl double bond with other vinyl monomers.[8]
Q3: A side reaction is occurring during my anionic polymerization. What is it and how can I prevent it?
A3: The most common side reaction during the anionic polymerization of AGE is the isomerization of the pendant allyl group to a cis-prop-1-enyl ether group.[10] This side reaction is highly dependent on the polymerization temperature. To minimize or eliminate isomerization, it is crucial to conduct the polymerization at lower temperatures, ideally below 40°C.[10]
Q4: Can I polymerize both the allyl and epoxide groups simultaneously?
A4: Generally, polymerization methods are selective for either the epoxide ring or the allyl double bond.[7] Anionic and cationic methods typically proceed via ring-opening of the epoxide, leaving the allyl group available for post-polymerization modification.[4][10] Conversely, radical polymerization targets the allyl group, preserving the epoxide.[8] This bifunctionality is a key advantage of AGE, allowing for the synthesis of polymers with reactive handles for cross-linking or functionalization.[7]
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). For some systems, the catalyst may need to be prepared in situ. |
| Presence of Impurities | Impurities such as water or other protic compounds can terminate the polymerization, especially in anionic and cationic systems.[10] Ensure all reagents (monomer, solvent) are rigorously purified and dried before use.[13] Distill AGE from a suitable drying agent like butyl magnesium chloride or calcium hydride.[10] |
| Inhibitors in Monomer | Commercial AGE may contain inhibitors to prevent premature polymerization during storage.[14] Remove inhibitors by passing the monomer through a column of basic alumina or by distillation. |
| Inadequate Reaction Time or Temperature | Verify that the reaction has been allowed to proceed for a sufficient duration. For high molecular weight polymers, longer reaction times may be necessary to achieve full conversion.[10] Ensure the temperature is optimal for the chosen catalyst system. |
| Oxygen Contamination | Oxygen can inhibit certain polymerization reactions.[15] Degas all solvents and the monomer, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][14] |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity)
| Potential Cause | Recommended Action |
| Chain Transfer Reactions | Chain transfer to the monomer or solvent can lead to the formation of new polymer chains, broadening the molecular weight distribution.[10] This is more common in cationic polymerizations.[12] Consider switching to a living polymerization technique like AROP. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, chains will be formed throughout the reaction, leading to a broad distribution. Ensure rapid and efficient initiation by optimizing the initiator concentration and addition method. |
| Impurities | As with low yield, protic impurities can act as chain transfer agents, terminating chains prematurely and broadening the polydispersity.[10] Rigorous purification of all components is critical. |
| High Polymerization Temperature | Elevated temperatures can increase the rate of side reactions and chain transfer events.[10] Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. |
| Poor Mixing | Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in non-uniform polymerization. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Premature Polymerization of Monomer During Storage
| Potential Cause | Recommended Action |
| Improper Storage Temperature | High temperatures can initiate polymerization. Store AGE in a cool, dark place, typically between 2-8°C.[14] |
| Exposure to Light | Photo-initiators or light-sensitive impurities can trigger polymerization. Store in an opaque or amber-colored container.[14] |
| Contamination | Accidental contamination with acids, bases, or metals can catalyze polymerization.[14] Use clean, dedicated containers and handling equipment. |
| Oxygen/Peroxide Formation | Oxygen can lead to the formation of peroxides, which can act as initiators.[14] Store under an inert atmosphere (e.g., argon or nitrogen).[14] |
| Inhibitor Depletion | If an inhibitor was present, it may have been consumed over time. If long-term storage is required, consider adding a suitable inhibitor after consulting manufacturer guidelines.[14] |
Data Presentation: Catalyst Performance in AGE Polymerization
Table 1: Anionic Ring-Opening Polymerization (AROP) of AGE
| Catalyst System | Initiator | Temperature (°C) | Molecular Weight (Mn, kg/mol ) | Polydispersity (Đ) | Notes |
| Potassium Naphthalenide / Benzyl Alcohol | Potassium Benzoxide | 30 - 80 | 10 - 100 | 1.05 - 1.33 | Isomerization of allyl group increases with temperature. Controlled by stoichiometry.[10] |
| Schwesinger Base (P4-t-Bu) / mPEG | mPEG-OH | Room Temp. | Controlled | ~1.05 | Metal-free system, allows for block copolymer synthesis.[11][16] |
| Onium Salt / Triisobutylaluminum | NOct₄Br / i-Bu₃Al | 0 | High | Low | Monomer-activated strategy for synthesizing high molecular weight polymers.[17] |
Table 2: Cationic Ring-Opening Polymerization (CROP) of AGE
| Catalyst System | Solvent | Temperature (°C) | Polydispersity (Đ) | Notes |
| BF₃–H₂O | Acetonitrile | Not specified | ~1.1 | Can lead to spontaneous cross-linking of the polymer over time due to reactions at the double bond.[3] |
| BF₃·THF | Carbon Tetrachloride | Not specified | Not specified | Initially forms cyclic products, then high molecular mass polymer.[4] |
| BF₃·THF | 1,2-Dimethoxyethane | Not specified | Not specified | Yields a linear polymer with end methoxy groups due to solvent involvement.[4] |
Experimental Protocols
Protocol 1: Anionic Polymerization of AGE using Potassium Naphthalenide/Benzyl Alcohol
This protocol is adapted from procedures described for controlled anionic polymerization.[10]
1. Materials and Preparation:
-
This compound (AGE): Degas via several freeze-pump-thaw cycles and distill from butyl magnesium chloride immediately before use.
-
Benzyl Alcohol: Dry over calcium hydride and distill.
-
Tetrahydrofuran (THF): Collect from a dry solvent system.
-
Potassium Naphthalenide: Prepare from potassium metal and recrystallized naphthalene in THF.
-
Glassware: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (argon).
2. Initiator Preparation (Potassium Benzoxide):
-
In a flame-dried flask under argon, dissolve a known amount of dried benzyl alcohol in dry THF.
-
Titrate this solution with the potassium naphthalenide solution until the characteristic green color of the radical anion persists, indicating complete deprotonation of the alcohol. The concentration of the resulting potassium benzoxide initiator can be calculated.
3. Polymerization:
-
In a separate flame-dried reactor equipped with a magnetic stirrer and under an argon atmosphere, add the desired amount of dry THF.
-
Inject the calculated volume of the potassium benzoxide initiator solution.
-
Add the purified AGE monomer dropwise to the initiator solution while stirring vigorously. The amount of monomer will determine the target molecular weight based on the monomer-to-initiator ratio.
-
Maintain the reaction temperature below 40°C using a water bath to prevent isomerization of the allyl side chains.
-
Allow the reaction to proceed for 20-24 hours. For very high molecular weights (>50 kg/mol ), the reaction time may need to be extended.
4. Termination and Purification:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold hexanes or methanol.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove residual monomer and initiator byproducts.
-
Dry the final poly(this compound) (PAGE) under vacuum to a constant weight.
5. Characterization:
-
Determine the molecular weight (Mn) and polydispersity (Đ) using Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure and assess the degree of allyl group isomerization using ¹H NMR spectroscopy.[18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. jinzongmachinery.com [jinzongmachinery.com]
- 16. cambridge.org [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Figure 3 from Poly(this compound)-A versatile and functional polyether platform. | Semantic Scholar [semanticscholar.org]
Minimizing polydispersity in poly(allyl glycidyl ether) synthesis
Technical Support Center: Poly(allyl glycid,yl ether) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for minimizing polydispersity in poly(allyl glycidyl ether) (PAGE) synthesis.
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for achieving a low polydispersity index (PDI) in PAGE synthesis?
Anionic ring-opening polymerization (AROP) is the most effective method for synthesizing PAGE with a low PDI.[1] This method, when carefully controlled, exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, often with PDI values between 1.05 and 1.33.[2][3] In contrast, cationic ring-opening polymerization of this compound (AGE) can lead to lower molecular weight polymers and less control over PDI.[1]
Q2: What are the most critical factors influencing PDI in the anionic polymerization of AGE?
The most critical factors for achieving a low PDI are:
-
Monomer and Solvent Purity: The presence of protic impurities, such as water or alcohols, can lead to premature chain termination and broaden the PDI.[2][4] It is crucial to rigorously dry and purify the monomer and solvent before use.
-
Initiator Selection: The choice of initiator plays a significant role. Potassium-based initiators, such as potassium naphthalenide or potassium alkoxides, are highly effective for the controlled polymerization of AGE.[2][3]
-
Reaction Temperature: Temperature control is essential. Lower temperatures (e.g., < 40 °C) are known to suppress side reactions, such as the isomerization of the allyl side chain to cis-prop-1-enyl ether, which helps maintain the desired polymer structure.[2][3][5]
-
Monomer Addition Rate: A slow monomer addition technique can significantly reduce the PDI by maintaining a low monomer concentration, which suppresses side reactions like monomer deprotonation.[6][7]
Q3: How does temperature affect the synthesis of PAGE?
Temperature has a dual effect on the anionic polymerization of AGE:
-
Kinetics: Higher temperatures increase the rate of polymerization.
-
Side Reactions: Elevated temperatures (above 40°C) can promote the isomerization of the pendant allyl groups to cis-prop-1-enyl groups.[2][3] While this isomerization does not directly correlate with an increase in PDI, it alters the chemical structure and functionality of the resulting polymer.[2][3][5] High temperatures can also increase the likelihood of other detrimental side reactions that may broaden the PDI.[2]
Q4: Can I use cationic polymerization for AGE, and what are the potential issues?
While cationic polymerization of AGE is possible, it is generally less controlled than anionic methods.[1] Issues associated with cationic polymerization include the formation of low molecular weight oligomers and a broader PDI (often greater than 1.1).[1][8] The process can also be complicated by side reactions, such as the formation of cyclic products.[9]
Troubleshooting Guide
This section addresses common problems encountered during PAGE synthesis and provides systematic solutions.
Problem 1: High and Broad Polydispersity (PDI > 1.5)
A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths.
| Potential Cause | Verification | Solution |
| Protic Impurities (e.g., Water) | Use Karl Fischer titration to quantify water content in the monomer and solvent.[10] | Rigorously dry all glassware. Distill the AGE monomer and solvent (e.g., THF) over a suitable drying agent (e.g., CaH₂, Na/benzophenone) immediately before use. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[4] |
| Inefficient Initiation | Analyze the initial reaction kinetics. Slow or incomplete initiation can be observed by taking aliquots at early time points and analyzing them via GPC/SEC. | Use a highly efficient initiator system like potassium naphthalenide to generate a potassium alkoxide initiator. This method avoids the introduction of protic impurities that can arise from using strong bases like potassium tert-butoxide.[2] |
| Chain Transfer Reactions | A decrease in molecular weight with increasing monomer feed can suggest chain transfer.[1] | Maintain a low reaction temperature (< 40 °C).[2][3] Employ a slow monomer addition technique to keep the instantaneous monomer concentration low, which can suppress chain transfer to the monomer.[7] |
Problem 2: Actual Molecular Weight Does Not Match Theoretical (Stoichiometric) Value
This issue often points to problems with initiation efficiency or unintended chain termination/transfer events.
| Potential Cause | Verification | Solution |
| Inaccurate Initiator Concentration | Titrate the initiator solution before use to determine its precise concentration. | Prepare fresh initiator solutions and standardize them. For potassium naphthalenide, the deep green color indicates its activity. |
| Presence of Impurities | Review the monomer and solvent purification procedures. Check for air leaks in the reaction setup. | Ensure all reagents are of high purity and the reaction is performed under strictly anaerobic and anhydrous conditions.[4] |
| Slow Monomer Addition Leading to Lower Mn | Compare the final Mn at different monomer addition rates. | While slow addition is good for PDI control, an excessively slow rate might allow for initiator decomposition over time. Optimize the addition rate to balance PDI control and achieving the target molecular weight.[6][7] |
Problem 3: Presence of Isomerized Side Chains
The isomerization of allyl groups to prop-1-enyl groups can be an unwanted side reaction.
| Potential Cause | Verification | Solution |
| High Reaction Temperature | Analyze the polymer structure using ¹H NMR spectroscopy. The formation of cis-prop-1-enyl ether groups can be identified by characteristic peaks. | Conduct the polymerization at or below 40 °C. The degree of isomerization is directly dictated by the polymerization temperature and can be reduced to near zero at lower temperatures.[2][3][5] |
Experimental Protocols and Data
Key Experimental Protocol: Anionic ROP of AGE with Low PDI
This protocol is based on methods known to produce well-defined poly(this compound).[2]
1. Reagent Purification:
-
This compound (AGE): Stir over CaH₂ for 24 hours, then distill under reduced pressure. Store under an inert atmosphere.
-
Tetrahydrofuran (THF): Reflux over Na/benzophenone until a persistent deep blue/purple color is achieved, then distill under an inert atmosphere immediately before use.
-
Initiator (Potassium Naphthalenide): In a glovebox or under argon, dissolve naphthalene in freshly distilled THF. Add freshly cut potassium metal and stir until the characteristic deep green color of the radical anion forms.
2. Polymerization:
-
Under an inert atmosphere, add the desired amount of an alcohol initiator (e.g., benzyl alcohol) to the reaction flask.
-
Cool the flask to 0 °C and add the potassium naphthalenide solution dropwise until a faint green color persists, indicating the titration of protic impurities. Then add the stoichiometric amount of potassium naphthalenide to deprotonate the alcohol and form the potassium alkoxide initiator.
-
Set the reaction to the desired temperature (e.g., 30-40 °C).
-
Add the purified AGE monomer to the initiator solution. For optimal PDI control, this can be done via a syringe pump over several hours (slow monomer addition).[6][7]
-
Monitor the reaction by taking aliquots for ¹H NMR (to check conversion) or GPC/SEC (to follow molecular weight evolution).
3. Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a slight excess of degassed methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or methanol).
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
Data Presentation: Effect of Reaction Conditions on PDI
The following table summarizes the impact of key parameters on the polydispersity of PAGE synthesized via anionic polymerization.
| Parameter | Condition | Effect on PDI | Rationale | Reference |
| Initiator System | Potassium Naphthalenide/Alkoxide | Low PDI (1.05-1.33) | Clean initiation, avoids protic byproducts. | [2][3] |
| Potassium tert-butoxide | Can be higher if impurities are present. | Commercial sources may contain protic impurities. | [2][7] | |
| Temperature | < 40 °C | Optimal for Low PDI | Minimizes side reactions and isomerization. | [2][3] |
| > 60 °C | Potential for broader PDI | Increased rate of side reactions and chain transfer. | [2] | |
| Monomer Addition | Bulk (all at once) | Higher PDI | High initial monomer concentration can promote side reactions. | [7] |
| Slow Addition | Lower PDI | Keeps monomer concentration low, suppressing deprotonation and other side reactions. | [6][7] |
Visualizations
Experimental Workflow for Low-PDI PAGE Synthesis
Caption: Workflow for synthesizing poly(this compound) with low polydispersity.
Troubleshooting Logic for High PDI
Caption: Decision tree for troubleshooting high polydispersity in PAGE synthesis.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(this compound)-A versatile and functional polyether platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Dispersity control of linear poly(glycidyl ether)s by slow monomer addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Strategies to avoid gelation in allyl glycidyl ether copolymerization
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the copolymerization of allyl glycidyl ether (AGE).
Troubleshooting Guide: Preventing Gelation
Gelation in AGE copolymerization is primarily due to uncontrolled crosslinking of the pendant allyl groups. This guide offers a systematic approach to diagnose and mitigate this issue.
Problem: My reaction mixture has formed an insoluble gel.
Cause 1: Uncontrolled Radical Polymerization
Explanation: Conventional free-radical polymerization can lead to a high concentration of active radical species and broad molecular weight distributions. This lack of control increases the probability of chain transfer to the polymer backbone and reactions involving the allyl groups, resulting in branching and crosslinking.
Solution: Employ controlled or living polymerization techniques. Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Anionic Ring-Opening Polymerization (AROP) provide excellent control over molecular weight and polydispersity, significantly reducing the risk of gelation.[1][2] For instance, RAFT polymerization of AGE with methyl acrylate has been shown to produce well-defined copolymers.[2]
Cause 2: High Reaction Temperature
Explanation: Elevated temperatures can increase the rate of side reactions involving the allyl group. One significant side reaction is the isomerization of the allyl ether to a cis-prop-1-enyl ether, which can be more reactive under certain conditions.[1] High temperatures also increase the rate of chain transfer reactions that can lead to branched architectures and ultimately to crosslinking.
Solution: Maintain a lower reaction temperature. For anionic polymerization of AGE, temperatures below 40°C have been shown to essentially eliminate the isomerization side reaction.[1] For free-radical systems, lowering the temperature can help to slow down the reaction rate and minimize side reactions, though it must be kept high enough for the initiator to decompose efficiently.
Cause 3: High Initiator Concentration
Explanation: A high initiator concentration leads to a greater number of radicals, which can accelerate the polymerization rate and increase the likelihood of termination reactions that can form crosslinks.[3] This can lead to a rapid, uncontrolled increase in viscosity, known as the gel effect.
Solution: Reduce and optimize the initiator concentration. A lower concentration will slow the polymerization rate and reduce the number of active chains at any given time, minimizing the chance of intermolecular reactions between allyl groups.
Cause 4: High this compound (AGE) Feed Ratio
Explanation: A higher proportion of AGE in the monomer feed will result in a copolymer with a higher density of pendant allyl groups.[4] While desirable for some applications requiring high functionality, this also increases the statistical probability of crosslinking reactions occurring between polymer chains. It has also been noted that increasing the fraction of AGE in the feed can slow down the overall polymerization rate.[2]
Solution: Carefully control the monomer feed ratio. If a high degree of functionalization is not essential, reducing the AGE content can lower the risk of gelation. For applications requiring high AGE incorporation, it is crucial to combine this with other control strategies, such as using a controlled polymerization technique and optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the role of a chain transfer agent (CTA) in preventing gelation?
A1: A chain transfer agent helps to control the molecular weight of the polymer chains.[5] It does this by terminating a growing polymer chain and initiating a new one. This process results in shorter polymer chains and a lower likelihood of forming the extensive, cross-linked network that leads to gelation.[5][6] In some systems, allyl compounds themselves can act as chain-transfer agents.[6]
Q2: Can the choice of comonomer influence the risk of gelation?
A2: Yes, the reactivity of the comonomer is a critical factor. Comonomers with high reactivity ratios relative to AGE will be consumed more quickly, potentially leading to segments with a high concentration of AGE units later in the polymerization, which can increase the risk of crosslinking. Choosing a comonomer with a similar reactivity ratio to AGE can lead to a more random and uniform incorporation, distributing the allyl groups more evenly and reducing the likelihood of localized crosslinking.
Q3: How can I monitor the reaction to prevent gelation?
A3: Regular monitoring of the reaction is crucial. Techniques such as Gel Permeation Chromatography (GPC) can be used to track the molecular weight and polydispersity index (PDI) of the polymer. A sudden, rapid increase in molecular weight or a broadening of the PDI can be an early indicator of approaching gelation. Viscosity measurements can also be used; a sharp, non-linear increase in viscosity is a strong sign of incipient gel formation.
Q4: Is it possible to have gelation-free synthesis of high molecular weight AGE copolymers?
A4: Yes, by utilizing controlled polymerization methods. Anionic polymerization of AGE has been used to produce well-defined polymers with molar masses up to 100 kg/mol and low polydispersity indices (1.05–1.33) without gelation.[1] Similarly, RAFT polymerization offers a robust platform for synthesizing high molecular weight copolymers with controlled architectures.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies that can help in designing experiments to avoid gelation.
Table 1: Effect of Reaction Temperature on Allyl Group Isomerization in Neat Anionic Polymerization of AGE
| Polymerization Temperature (°C) | Degree of Isomerization (% mol) |
| 40 | 1.5 |
| 80 | 3.7 |
| 100 | 8.0 |
| < 40 | Essentially zero |
| Data synthesized from studies on anionic polymerization of AGE, which show a clear trend of increased side reactions with temperature.[1] |
Table 2: General Effect of Key Parameters on Gelation Risk in Free-Radical Copolymerization
| Parameter | Change in Parameter | Expected Effect on Gelation Risk | Rationale |
| Initiator Concentration | Increase | Increase | Higher radical flux leads to faster polymerization and a higher probability of chain-chain coupling and branching.[3] |
| Temperature | Increase | Increase | Accelerates polymerization and side reactions involving the allyl group, such as chain transfer and isomerization.[1] |
| AGE Monomer Feed Ratio | Increase | Increase | Results in a higher density of reactive pendant allyl groups on the polymer backbone, increasing the probability of intermolecular crosslinking.[4] |
| Chain Transfer Agent (CTA) | Addition/Increase | Decrease | Limits the polymer molecular weight by terminating growing chains and initiating new ones, thus preventing the formation of an infinite network.[5] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Copolymerization of AGE via RAFT
This protocol provides a general method for the Reversible Addition-Fragmentation chain-Transfer (RAFT) copolymerization of this compound (AGE) with a comonomer (e.g., Methyl Acrylate, MA), designed to minimize the risk of gelation.
Materials:
-
This compound (AGE), purified
-
Comonomer (e.g., Methyl Acrylate, MA), purified
-
RAFT Agent (e.g., benzyl imidazole-1-carbodithioate)
-
Thermal Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and line
-
Inert gas (Nitrogen or Argon)
-
Oil bath with temperature control
Procedure:
-
Purification: Purify monomers to remove inhibitors and any impurities that could interfere with the polymerization.
-
Reaction Setup: Add the RAFT agent, AGE, comonomer, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiator Addition: After degassing, add the thermal initiator to the flask under a positive pressure of inert gas.
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60-70°C).[7] Allow the reaction to proceed for the planned duration.
-
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC).
-
Termination: To quench the reaction, cool the flask rapidly in an ice bath and expose the mixture to air.
-
Purification: Precipitate the resulting copolymer in a suitable non-solvent (e.g., cold methanol or hexane) to remove unreacted monomers and other small molecules. Repeat the precipitation process 2-3 times.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizations
Logical Relationships in Gelation Prevention
Caption: Key factors influencing gelation and the corresponding mitigation strategies.
Experimental Workflow for Troubleshooting Gelation
Caption: A step-by-step workflow for troubleshooting and preventing gelation.
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar [mdpi.com]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal from Poly(allyl glycidyl ether)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from poly(allyl glycidyl ether) (PAGE).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove catalyst residues from my poly(this compound)?
A1: Residual catalyst, even in trace amounts, can significantly compromise the quality and performance of your PAGE. These impurities can lead to issues such as altered thermal stability, discoloration, and interference with downstream functionalization reactions or biological applications. For drug development and biomedical applications, catalyst residues may also pose toxicological risks.
Q2: What are the most common types of catalysts used in the polymerization of this compound, and what kind of residues do they typically leave?
A2: The polymerization of this compound is commonly achieved through:
-
Anionic Ring-Opening Polymerization (AROP): This method often employs alkali metal alkoxides, such as potassium alkoxide generated from potassium naphthalenide and an alcohol initiator.[1] The primary residues are potassium salts.
-
Cationic Ring-Opening Polymerization: Lewis acids like boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) are frequently used.[2] These can leave behind metal halides and their hydrolysis byproducts.
Q3: Can the catalyst removal process affect the integrity of the allyl groups on my polymer?
A3: Yes, certain harsh purification conditions can potentially affect the pendant allyl groups. For instance, strongly acidic conditions could lead to side reactions.[3] It is crucial to select a removal method that is compatible with the chemical nature of your polymer. An isomerization of the allyl side chain to cis-prop-1-enyl ether groups has been observed at elevated polymerization temperatures, which can be minimized by keeping the temperature below 40 °C.[1]
Q4: How can I confirm that the catalyst has been successfully removed?
A4: Several analytical techniques can be employed to quantify residual catalyst levels. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting trace metals. For non-metallic catalysts or their counter-ions (e.g., fluoride from BF₃·OEt₂), ion chromatography or specific ion-selective electrodes can be utilized. A significant reduction in the residual fluoride ion concentration (down to 0.63 mg/L) has been demonstrated after purification.[4]
Troubleshooting Guides
Issue 1: Difficulty Filtering Precipitated Catalyst Salts
-
Symptom: After neutralization or precipitation of the catalyst, the resulting salt is a very fine powder that clogs filters and is difficult to separate from the polymer solution.[3]
-
Possible Cause: The precipitation conditions (e.g., temperature, concentration, rate of addition of precipitating agent) may favor the formation of small, poorly filterable particles.
-
Recommended Actions:
-
Use a Filter Aid: Add a filter aid such as Celite® or diatomaceous earth to the mixture before filtration. This will increase the porosity of the filter cake and improve the filtration rate.
-
Optimize Precipitation Conditions: Experiment with different temperatures and concentrations to encourage the growth of larger crystals. A slower addition of the precipitating agent can also be beneficial.
-
Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant polymer solution can be an effective separation method.
-
Issue 2: Polymer Discoloration After Catalyst Removal
-
Symptom: The final purified poly(this compound) has an undesirable color (e.g., yellow or brown).
-
Possible Cause:
-
Incomplete Catalyst Removal: Some transition metal-based catalysts can impart color even at low concentrations.
-
Side Reactions: The purification process itself may be causing degradation or side reactions of the polymer. For example, strong acids can lead to the formation of chromophores.[3]
-
-
Recommended Actions:
-
Repeat the Purification Step: A second pass through the purification procedure may be necessary to remove residual catalyst.
-
Use an Adsorbent: Treatment with activated carbon, alumina, or silica gel can be effective in removing colored impurities.[5]
-
Re-evaluate the Removal Method: If side reactions are suspected, consider a milder purification technique. For example, switch from a strong acid neutralization to precipitation with carbon dioxide.
-
Issue 3: Inconsistent Polymer Properties (Mn, PDI) After Purification
-
Symptom: The molecular weight (Mn) and/or polydispersity index (PDI) of the PAGE change significantly after the catalyst removal process.
-
Possible Cause:
-
Polymer Degradation: The chosen purification method may be causing chain scission or cross-linking.
-
Fractionation: The purification process, particularly precipitation, may be selectively removing lower or higher molecular weight chains, thus altering the overall molecular weight distribution.
-
-
Recommended Actions:
-
Milder Purification Conditions: Avoid harsh chemical treatments and high temperatures.
-
Optimize Precipitation: If using precipitation, carefully control the addition rate of the non-solvent to minimize fractionation.
-
Alternative Methods: Consider non-precipitating methods like passing the polymer solution through a column of a suitable adsorbent (e.g., neutral alumina, silica gel, or an ion-exchange resin).[5]
-
Data Presentation
| Catalyst Type | Removal Method | Typical Efficiency | Potential Side Effects | Reference(s) |
| Alkali Metal Alkoxides (e.g., Potassium Alkoxide) | Precipitation in a non-solvent (e.g., hexanes) | Effective for removing the bulk of the polymer from the catalyst. | Can lead to fractionation of the polymer. | [6] |
| Neutralization with CO₂ followed by filtration | Forms a carbonate salt that can be filtered off. | The carbonate salt can be a fine precipitate, making filtration difficult. | [3] | |
| Adsorption on Magnesium Silicate | Can effectively remove residual alkaline catalysts. | Requires an additional filtration step to remove the adsorbent. | [7] | |
| Ion-Exchange Resin | High removal efficiency. | The resin may need regeneration and can be costly for large-scale applications.[2] | ||
| Lewis Acids (e.g., BF₃·OEt₂) | Treatment with CaCl₂ | Can reduce fluoride ion concentration to as low as 0.63 mg/L. | Introduces another salt that needs to be removed. | [4][8] |
| Acid-Alcohol Extraction | Effective for many metal-based catalysts. | The use of acid may cause side reactions with the polymer.[9] | ||
| Adsorption on Alumina or Silica | Can effectively trap metal catalysts. | The choice of acidic or neutral adsorbent is important to avoid affecting the polymer's end groups.[5] |
Experimental Protocols
Protocol 1: Removal of Potassium Alkoxide Catalyst by Precipitation
This protocol is adapted from the purification of poly(this compound) synthesized via anionic ring-opening polymerization.[6]
-
Terminate the Polymerization: After the polymerization is complete, terminate the reaction by adding a small amount of degassed methanol.
-
Dissolve the Polymer: If the polymer is not already in solution, dissolve the crude poly(this compound) in a suitable solvent, such as tetrahydrofuran (THF).
-
Precipitate the Polymer: Slowly add the polymer solution to a vigorously stirred non-solvent, such as hexanes. The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Isolate the Polymer: The purified polymer will precipitate out of the solution. Isolate the polymer by decantation or filtration.
-
Wash the Polymer: Wash the precipitated polymer with fresh non-solvent to remove any remaining impurities.
-
Dry the Polymer: Dry the purified poly(this compound) under vacuum until a constant weight is achieved.[6]
Protocol 2: Removal of Alkaline Catalyst by CO₂ Neutralization
This protocol is a general method for the removal of basic catalysts from polyether polyols.[3]
-
Hydrolysis: Add 0.7 to 7.0 wt.% of water to the alkaline polymer mixture at a temperature between 20°C and 120°C.
-
Neutralization: Introduce gaseous carbon dioxide into the mixture with stirring at a temperature of 75°C to 120°C. The amount of CO₂ should be 1 to 2 times the stoichiometric amount required to neutralize the base.
-
Crystallization and Water Removal: After a post-reaction time of 0.5 to 2 hours, remove the water by distillation under atmospheric or reduced pressure at a temperature of 90°C to 130°C. This will also promote the crystallization of the carbonate salt.
-
Filtration: Filter the mixture, optionally with the use of a filter aid, to remove the precipitated carbonate salt.
-
Drying: Dry the filtrate to obtain the purified polyether.
Mandatory Visualization
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]
- 3. US5105019A - Process for the removal of catalysts for polyether polyols - Google Patents [patents.google.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. CA1102793A - Process for the removal of catalyst from polyether polyol - Google Patents [patents.google.com]
- 8. A new approach to prepare Polyethylene Glycol this compound | E3S Web of Conferences [e3s-conferences.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Allyl Glycidyl Ether - Amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction between allyl glycidyl ether (AGE) and amines.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with amines.
| Issue | Potential Cause | Recommended Solution |
| 1. Slow or Incomplete Reaction | Low Reaction Temperature: The activation energy for the epoxide ring-opening by an amine is significant. | Gradually increase the reaction temperature in 10°C increments. Monitor for potential side reactions at higher temperatures. A typical range is 40-80°C. |
| Inappropriate pH: The nucleophilicity of the amine is highly dependent on the pH of the reaction medium. | For aqueous or protic solvents, adjust the pH to an alkaline range of 8-11. The reaction rate often peaks around pH 11. Use a suitable buffer system to maintain the pH.[1] | |
| Steric Hindrance: Bulky substituents on either the amine or near the epoxide ring can sterically hinder the nucleophilic attack. | If possible, select a less sterically hindered amine. Alternatively, a higher reaction temperature or a longer reaction time may be required. | |
| Low Nucleophilicity of the Amine: Aromatic amines are generally less nucleophilic and react slower than aliphatic amines.[2] | Consider using a more nucleophilic aliphatic amine if the application allows. For aromatic amines, higher temperatures and the use of a catalyst are often necessary. | |
| Inadequate Agitation: Poor mixing can lead to localized concentration gradients and a reduced overall reaction rate. | Ensure efficient stirring of the reaction mixture. For viscous solutions, mechanical stirring is recommended over magnetic stirring. | |
| 2. Formation of Diol Byproduct | Presence of Water: Water can act as a nucleophile and hydrolyze the epoxide ring, leading to the formation of a 1,2-diol. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture. |
| 3. Product is a Viscous, Insoluble Oil (Potential Homopolymerization) | Excessive Temperature: High temperatures can promote the homopolymerization of this compound, especially in the presence of certain catalysts. | Reduce the reaction temperature. If a catalyst is being used, consider reducing its concentration. |
| Catalyst-Induced Polymerization: Tertiary amines, while accelerating the desired amine-epoxy reaction, can also initiate the anionic polymerization of epoxides.[3] | Reduce the concentration of the tertiary amine catalyst. Alternatively, consider a non-amine-based catalyst or a protic solvent which can help to terminate the polymerization chains. | |
| 4. Low Product Yield After Purification | Suboptimal Stoichiometry: An incorrect molar ratio of amine to this compound can result in incomplete conversion of the limiting reagent. | The ideal stoichiometry depends on whether the primary amine is intended to react once or twice with the epoxide. For a 1:1 adduct, a molar excess of the amine may be used. For a cross-linked product, the stoichiometry should be carefully calculated based on the number of reactive amine hydrogens. |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or may be volatile. | Optimize the extraction procedure by adjusting the pH of the aqueous phase or using a different organic solvent. If the product is volatile, use rotary evaporation at a reduced temperature and pressure. | |
| Inefficient Purification: The product may be difficult to separate from unreacted starting materials or byproducts. | Consider alternative purification methods such as column chromatography or distillation under reduced pressure. | |
| 5. Unexpected Side Reactions Involving the Allyl Group | Radical Initiators or High Temperatures: The allyl group can undergo polymerization or other reactions in the presence of radical initiators or at very high temperatures. | Ensure the reaction is free from radical initiators unless polymerization of the allyl group is desired. Avoid excessive reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to accelerate the reaction between this compound and an amine?
A1: The most effective methods to accelerate the reaction are:
-
Increase Temperature: Raising the temperature is a common and effective way to increase the reaction rate.
-
Adjust pH: In protic solvents, maintaining an alkaline pH (8-11) significantly enhances the nucleophilicity of the amine, thereby accelerating the reaction.[1]
-
Use a Catalyst: Tertiary amines (e.g., triethylamine, DABCO) or the addition of a hydroxyl-containing compound like benzyl alcohol can act as potent catalysts for the epoxide ring-opening reaction.[4][5][6]
Q2: What type of amine reacts fastest with this compound?
A2: Generally, the reactivity of amines with epoxides follows the order: aliphatic amines > cycloaliphatic amines > aromatic amines.[3] Primary aliphatic amines are typically the most reactive due to their higher nucleophilicity and lower steric hindrance.
Q3: How can I monitor the progress of my reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Allows for the quantitative analysis of the reaction mixture, providing concentrations of reactants and products over time.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the epoxide protons of this compound and the appearance of new signals corresponding to the product.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the characteristic epoxide ring absorption band (around 915 cm⁻¹) can be monitored to track the reaction progress.
Q4: What solvents are suitable for this reaction?
A4: The choice of solvent depends on the specific amine and the desired reaction conditions.
-
Protic Solvents: Water, ethanol, or other alcohols can be used. In these solvents, pH control is crucial. The hydroxyl groups of the solvent can also accelerate the reaction.[2]
-
Aprotic Polar Solvents: Solvents like DMSO or DMF can be effective, particularly for less reactive amines.
-
Solvent-Free: In some cases, the reaction can be run neat, especially if the amine is a liquid at the reaction temperature.
Q5: How can I avoid the formation of diol byproducts?
A5: The formation of 1,2-diols is due to the hydrolysis of the epoxide. To minimize this side reaction, it is essential to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture, for example, by running it under an inert atmosphere like nitrogen or argon.
Quantitative Data on Reaction Parameters
The following tables summarize the effect of various parameters on the reaction of this compound with amines.
Table 1: Effect of pH on the Conversion Rate of Amine Reaction with AGE
| pH | Conversion Rate (%) | Reaction Conditions |
| 8 | 15.65 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
| 9 | 35.42 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
| 10 | 58.23 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
| 11 | 67.72 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
| 12 | 43.15 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
| 13 | 11.21 | Gelatin and AGE at 40°C for 8 hours in an aqueous solution.[1] |
Table 2: Effect of Temperature on Reaction Rate Constant
| Temperature (°C) | Relative Rate Constant (k) | Reaction System |
| 40 | k₄₀ | PDMS-E/gelatin material.[9] |
| 45 | k₄₅ (> k₄₀) | PDMS-E/gelatin material.[9] |
| 50 | k₅₀ (> k₄₅) | PDMS-E/gelatin material.[9] |
| 55 | k₅₅ (> k₅₀) | PDMS-E/gelatin material.[9] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
-
Reagent Preparation: Ensure that the this compound and the amine are of high purity. If necessary, distill the reagents before use. Use an anhydrous solvent if diol formation is a concern.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine and the chosen solvent.
-
Initiation: Slowly add this compound to the amine solution. The molar ratio should be determined based on the desired product (typically 1:1 for a single addition or 2:1 AGE to primary amine for cross-linking).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain it for the required time (e.g., 4-24 hours). If using a catalyst, it can be added at the beginning of the reaction.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product and the solvent used. A typical workup may involve:
-
Removal of the solvent under reduced pressure.
-
Extraction with a suitable organic solvent and washing with water or brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.
-
Characterization: Characterize the purified product using techniques like NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Catalytic Acceleration of the AGE-Amine Reaction using a Tertiary Amine
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1.
-
Catalyst Addition: Add a catalytic amount of a tertiary amine (e.g., 1-5 mol%) to the amine solution.
-
Reaction: Proceed with steps 3-8 from Protocol 1. A lower reaction temperature or a shorter reaction time may be sufficient to achieve high conversion.
Visualizations
Caption: Experimental workflow for the reaction of this compound with an amine.
Caption: Troubleshooting logic for common issues in AGE-amine reactions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hanepoxy.net [hanepoxy.net]
- 6. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Reducing the chlorine content in synthesized allyl glycidyl ether.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the chlorine content in synthesized allyl glycidyl ether (AGE).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of chlorine contamination in this compound (AGE)?
A1: Chlorine impurities in AGE primarily originate from the reactants and side reactions during synthesis. The main sources include:
-
Residual Epichlorohydrin: Incomplete reaction or inefficient removal of the starting material, epichlorohydrin, is a major contributor.
-
Chlorinated Byproducts: Side reactions during the synthesis process can form various chlorine-containing organic compounds. For instance, poor selectivity during the ring-opening step can lead to the formation of intermediates that retain chlorine.[1]
-
Hydrolyzable Chlorine: This refers to chlorine atoms that are not part of the main product structure but are present in impurities like chlorohydrins. These can be saponified with potassium hydroxide. High levels of hydrolyzable chlorine can negatively impact the performance of the final product, especially in applications like cathodic electrodeposition coatings where it can lead to premature anode failure.[2][3][4]
-
Inorganic Chlorides: Salts such as sodium chloride, formed as a byproduct during the ring-closing reaction with sodium hydroxide, can remain in the product if not adequately removed.[1]
Q2: What is the difference between total chlorine and hydrolyzable chlorine?
A2:
-
Total Chlorine refers to all chlorine present in the sample, including organically bound chlorine in the AGE molecule itself (if any), chlorinated byproducts, and inorganic chlorides.[5][6]
-
Hydrolyzable Chlorine is a subset of the total chlorine and represents the chlorine in compounds that can react with a base (like potassium hydroxide) to form a chloride ion. This is a critical parameter for epoxy resins as it affects reactivity and final properties.[2][3][4]
Q3: What are the target chlorine content levels for high-purity AGE?
A3: For high-purity applications, the total chlorine content is typically specified to be very low. While specifications can vary, a high-purity grade of AGE may have a maximum total chlorine content of 30 ppm.[6] Another source specifies a maximum of 0.2% total chlorine for a standard grade.[6] For applications in electronics, the hydrolyzable chlorine content in epoxy resins needs to be minimized, with optimal levels being below 0.005%.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of AGE, focusing on the reduction of chlorine content.
Problem 1: High Total Chlorine Content in the Final Product
-
Possible Cause 1.1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature. For the ring-opening reaction of allyl alcohol and epichlorohydrin, typical temperatures range from 60-130°C. The subsequent ring-closing reaction with sodium hydroxide is usually performed at a lower temperature, around 30-60°C.[8] Monitor the reaction progress using techniques like gas chromatography (GC) to confirm the disappearance of starting materials.
-
-
Possible Cause 1.2: Unfavorable Molar Ratio of Reactants.
-
Solution: The molar ratio of allyl alcohol to epichlorohydrin is a critical parameter. An excess of allyl alcohol is often used to drive the reaction towards the desired product and minimize side reactions involving epichlorohydrin. A common molar ratio is in the range of 1:1 to 5:1 (allyl alcohol:epichlorohydrin).[8]
-
-
Possible Cause 1.3: Inefficient Purification.
-
Solution: Implement a rigorous purification protocol. This should include:
-
Aqueous Extraction (Washing): After the reaction, wash the crude product with water to remove inorganic salts (e.g., NaCl) and other water-soluble impurities. Using a brine wash can help break emulsions and further remove dissolved water.
-
Drying: Thoroughly dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation.
-
Fractional Distillation: This is a highly effective method for separating AGE from both lower-boiling impurities (like residual allyl alcohol and some byproducts) and higher-boiling impurities.[9]
-
-
Problem 2: High Hydrolyzable Chlorine Content
-
Possible Cause 2.1: Formation of Chlorohydrin Intermediates.
-
Solution: The formation of chlorohydrin as an intermediate is a key step in the synthesis. However, incomplete conversion of this intermediate to the final glycidyl ether during the ring-closing step will result in high hydrolyzable chlorine. Ensure a sufficient amount of base (e.g., sodium hydroxide) is used in the ring-closing step. The molar ratio of epichlorohydrin to sodium hydroxide is typically between 1:1 and 1:1.3.[8]
-
-
Possible Cause 2.2: Hydrolysis of Epoxide Groups.
-
Solution: The presence of water during the reaction can lead to the hydrolysis of the epoxy ring, forming glycols and contributing to impurities. While the ring-closing step often uses an aqueous solution of base, minimizing excess water in the initial ring-opening step is beneficial. Some methods employ azeotropic dehydration to remove water before the addition of epichlorohydrin.[1]
-
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Unit | General Grade Value | High Purity Grade Value |
| Total Chlorine | % | ≤ 0.2 | - |
| Total Chlorine | ppm | - | ≤ 30 |
| Purity (by GC) | % | ≥ 99.0 | - |
| Water Content | % | ≤ 0.05 | - |
Source:[6]
Table 2: Impact of Reactant Molar Ratios on AGE Synthesis
| Allyl Alcohol : Epichlorohydrin (molar ratio) | Epichlorohydrin : NaOH (molar ratio) | Catalyst | Ring-Opening Temp. (°C) | Ring-Closing Temp. (°C) | Resulting Purity/Yield |
| 1-5 : 1 | 1 : 1-1.3 | Perchlorate (Solid Acid) | 60-130 | 30-60 | High epoxy value, low organic chlorine[8] |
| 1-3 : 1 | 1 : 1-1.1 | Perchlorate (Solid Acid) | 70-100 | 35-45 | Optimized conditions[8] |
| 2-4 : 1 | 1 : 1-1.1 | Ternary Composite | 75-95 | 30-50 | >99% purity after rectification, >91% yield[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Low Chlorine Content
This protocol is a synthesis of methodologies found in the literature, designed to minimize chlorine content.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, add allyl alcohol and a phase transfer catalyst (e.g., tetrabutylammonium bisulfate).
-
Ring-Opening Reaction:
-
If using a solid acid catalyst (e.g., perchlorate), add it to the allyl alcohol. Heat the mixture to the desired reaction temperature (e.g., 80-90°C).[8]
-
Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature. The molar ratio of allyl alcohol to epichlorohydrin should be in excess, for example, 3:1.
-
After the addition is complete, continue stirring at the reaction temperature for a specified time (e.g., 1-2 hours) to ensure the completion of the ring-opening reaction.
-
-
Ring-Closing Reaction:
-
Cool the reaction mixture to the ring-closing temperature (e.g., 35-45°C).[8]
-
Slowly add a concentrated aqueous solution of sodium hydroxide. The molar ratio of epichlorohydrin (initial amount) to sodium hydroxide should be approximately 1:1.1.
-
Maintain stirring for 1-2 hours.
-
-
Workup and Purification:
-
Add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[9][11]
-
Protocol 2: Determination of Hydrolyzable Chlorine Content
This method is based on the principle of saponification of hydrolyzable chlorine followed by titration.
-
Sample Preparation: Accurately weigh 6-8 g of the this compound sample into an Erlenmeyer flask.
-
Saponification:
-
Add 50 mL of 0.1 N methanolic potassium hydroxide (KOH) solution and 15 mL of toluene to the flask.
-
Gently warm and stir the mixture to ensure complete dissolution and reaction.
-
Allow the solution to cool to room temperature.
-
-
Titration:
-
Add 3 drops of phenolphthalein indicator to the solution.
-
Titrate with a standardized 0.1 N hydrochloric acid (HCl) solution until the pink color disappears.
-
-
Blank Determination: Perform a blank titration with the same reagents but without the AGE sample.
-
Calculation:
-
Calculate the percentage of hydrolyzable chlorine using the following formula:
Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
W_sample = weight of the sample (g)
-
-
Source: Adapted from[3]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logic diagram for troubleshooting high chlorine content in AGE.
References
- 1. CN102060989A - Preparation method of glycidol ether base allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 2. pcimag.com [pcimag.com]
- 3. Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins [chemicalslearning.com]
- 4. store.astm.org [store.astm.org]
- 5. exsyncorp.com [exsyncorp.com]
- 6. yg-chem.co.jp [yg-chem.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. CN1927851A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103333137A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cationic Polymerization of Allyl Glycidyl Ether (AGE)
Welcome to the technical support center for the cationic polymerization of allyl glycidyl ether (AGE). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of poly(this compound) (PAGE).
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Problem: Low Polymer Molecular Weight
Q1: My polymerization resulted in a polymer with a much lower molecular weight than theoretically expected. What could be the cause?
A1: Low molecular weight in the cationic ring-opening polymerization (CROP) of AGE is a common issue that can stem from several factors:
-
Chain Transfer Reactions: Chain transfer to the monomer is a significant cause of decreased molar mass.[1] This process terminates one growing chain and initiates a new one, leading to a higher number of shorter polymer chains.
-
Impurities: Protic impurities, such as water or alcohols, introduced with the monomer, solvent, or initiator, can act as chain transfer agents or terminating agents.[2]
-
High Temperatures: Elevated reaction temperatures can promote unwanted side reactions, including chain transfer.[2]
-
Initiator Concentration: An excessively high initiator concentration relative to the monomer will result in a larger number of polymer chains, each with a lower degree of polymerization.
Troubleshooting Steps:
-
Purify Reagents: Ensure that the AGE monomer and solvent are rigorously dried and purified before use to remove any protic impurities.
-
Optimize Temperature: Conduct the polymerization at lower temperatures. For instance, temperatures below 40°C have been shown to reduce side reactions.[2]
-
Adjust Initiator/Monomer Ratio: Carefully control the stoichiometry of your initiator to monomer concentration to target the desired molecular weight.
-
Consider Anionic Polymerization: If consistently low molecular weights are obtained, anionic polymerization of AGE has been reported to yield polymers with more controlled, higher molecular weights.[1]
Problem: High Polydispersity Index (PDI)
Q2: The PDI of my resulting polymer is very broad. How can I achieve a more controlled polymerization?
A2: A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths. Key factors influencing PDI include:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Chain Transfer and Termination: As with low molecular weight, chain transfer and termination reactions occurring concurrently with propagation will broaden the PDI.[1] Abstraction of an allylic proton is a known termination pathway that can compete with propagation.[2]
-
Temperature Gradients: Inconsistent temperature control within the reaction vessel can lead to different polymerization rates, contributing to a broader molecular weight distribution.
Troubleshooting Steps:
-
Select an Appropriate Initiator System: Utilize a fast and efficient initiating system. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used.[3] The use of a co-initiator like water can sometimes lead to more controlled polymerization, affording oligodiols with low polydispersity (as low as 1.1).[4]
-
Maintain a Homogeneous System: Ensure efficient stirring and strict temperature control throughout the polymerization process.
-
Lower the Reaction Temperature: Reducing the temperature can minimize side reactions that lead to a high PDI.[2]
Problem: Gel Formation or Spontaneous Cross-linking
Q3: My purified polymer became a gel or solid upon storage. Why did this happen and how can it be prevented?
A3: This phenomenon is due to the spontaneous cross-linking of the pendant allyl groups on the polymer backbone.[4] Over time, these double bonds can react with each other, forming a three-dimensional polymer network.[4]
Prevention Strategies:
-
Post-Polymerization Functionalization: To prevent cross-linking, the allyl double bonds can be functionalized in a subsequent reaction step. Common methods include:
-
Bromination: Reacting the polymer with bromine will saturate the double bonds.[4]
-
Thiol-ene "Click" Chemistry: This is a highly efficient method for attaching a wide variety of functional groups to the allyl side chains.[2]
-
Epoxidation or Dihydroxylation: These reactions convert the allyl groups into other functional moieties.
-
-
Storage Conditions: If the polymer is to be stored with intact allyl groups, it should be kept at low temperatures and protected from light and potential radical initiators to minimize cross-linking.
Problem: Isomerization of Allyl Side Chains
Q4: I'm observing signals in my NMR spectrum that suggest the allyl groups are isomerizing. What causes this and is it problematic?
A4: The allyl side chains can isomerize to cis-prop-1-enyl ether groups.[2] This is a known side reaction, and its extent is primarily dictated by the polymerization temperature.[2]
-
Impact of Isomerization: The resulting propenyl ether groups are more labile (less stable) than the original allyl groups, which can affect the subsequent functionalization and overall stability of the polymer.
Control and Mitigation:
-
Temperature Control: The degree of isomerization is strongly correlated with the reaction temperature. Polymerizations carried out at temperatures below 40°C can show undetectable levels of isomerization.[2] At 100°C, as much as 8 mol% of isomerization has been reported.[2]
Summary of Temperature Effects on Isomerization
| Polymerization Temperature (°C) | Degree of Isomerization (mol%) | Reference |
|---|---|---|
| < 40 | Essentially zero | [2] |
| 100 | ~8 |[2] |
Frequently Asked Questions (FAQs)
Q5: What are the main challenges in the cationic polymerization of AGE?
A5: The primary challenges include controlling side reactions such as chain transfer, termination by proton abstraction, and isomerization of the allyl group.[1][2] The formation of cyclic oligomers can also occur, particularly in the early stages of the reaction.[3] Additionally, the resulting polymer can undergo spontaneous cross-linking over time due to the presence of the pendant double bonds.[4]
Q6: Which initiator systems are typically used for the cationic polymerization of AGE?
A6: Lewis acids are common initiators. Boron trifluoride complexes, such as boron trifluoride tetrahydrofuranate (BF₃·THF) or boron trifluoride etherate (BF₃·OEt₂), are frequently employed.[3] These are often used with a co-initiator, which can be a protic substance like water.[4] The choice of initiator and co-initiator can significantly influence the polymerization process and the structure of the final polymer.
Q7: Does the allyl double bond participate in the cationic polymerization?
A7: No, under typical cationic ring-opening polymerization conditions, the polymerization proceeds selectively through the oxirane (epoxide) ring, leaving the allyl double bond intact for potential post-polymerization modification.[3][5]
Q8: How does the choice of solvent affect the polymerization?
A8: The solvent can have a profound effect on the reaction mechanism. For example, using carbon tetrachloride as a solvent with a BF₃·THF initiator can lead to the initial formation of cyclic products.[3] In contrast, conducting the polymerization in 1,2-dimethoxyethane can promote the formation of a linear polymer.[3]
Q9: What are the key differences between cationic and anionic polymerization of AGE?
A9: While both methods polymerize AGE through ring-opening of the epoxide, they have distinct characteristics:
-
Cationic Polymerization: Prone to side reactions like chain transfer and isomerization, which can make it difficult to achieve high molecular weights and low polydispersity.[1]
-
Anionic Polymerization: Generally offers better control, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI values between 1.05–1.33 have been reported).[2] It is often preferred when well-defined polymer architectures are required.[1]
Q10: What analytical techniques are used to characterize the challenges in AGE polymerization?
A10:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used to determine the chemical structure of the polymer, quantify the degree of isomerization of the allyl groups, and analyze end-groups.[2][4]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the epoxide ring during polymerization and to observe the presence of the allyl double bonds. The absence of double bond signals in the IR spectrum of an aged sample can indicate cross-linking.[4]
-
Mass Spectrometry (e.g., MALDI-TOF): Provides detailed information about the polymer structure, including end-groups and the presence of any cyclic species.[4]
Visualized Workflows and Mechanisms
Troubleshooting Workflow
Caption: Troubleshooting workflow for AGE polymerization issues.
Reaction Pathways in Cationic Polymerization of AGE
Caption: Main and side reaction pathways in cationic AGE polymerization.
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of AGE
This protocol is a generalized representation. Specific amounts, temperatures, and times should be optimized for the desired polymer characteristics.
Materials:
-
This compound (AGE), dried over CaH₂ and distilled under reduced pressure.
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dimethoxyethane), freshly distilled.
-
Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂).
-
Co-initiator (e.g., deionized water), if required.
-
Quenching agent (e.g., methanol or ammonia solution in methanol).
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the desired amount of anhydrous solvent and the purified AGE monomer via syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
Initiation:
-
If a co-initiator is used, add the calculated amount (e.g., water) to the monomer solution.
-
Slowly add the initiator (e.g., BF₃·OEt₂) dropwise via syringe to the stirred solution.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours), maintaining constant temperature and stirring under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by ¹H NMR to check monomer conversion).
-
Termination: Quench the polymerization by adding a small amount of the quenching agent (e.g., methanol).
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify.
-
Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Post-Polymerization Bromination to Prevent Cross-linking
Materials:
-
Poly(this compound) (PAGE).
-
Solvent (e.g., chloroform or dichloromethane).
-
Bromine (Br₂).
Procedure:
-
Dissolution: Dissolve the synthesized PAGE in a suitable solvent in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath (0°C).
-
Bromine Addition: While stirring, slowly add a solution of bromine in the same solvent dropwise. The amount of bromine should be in slight molar excess relative to the number of allyl double bonds in the polymer.
-
Reaction: Continue stirring at 0°C for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The disappearance of the bromine color indicates the reaction is proceeding.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The resulting brominated polymer can be purified by precipitation if necessary.
-
Dry the final product under vacuum.
-
Confirm the complete reaction of the double bonds using ¹H NMR spectroscopy (disappearance of vinyl proton signals).
-
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Temperature Control in Polyacrylamide Gel Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical role of temperature in the synthesis of polyacrylamide gels for electrophoresis (PAGE). Precise temperature control is paramount for ensuring reproducible gel polymerization, consistent pore structure, and the prevention of structural anomalies that can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during PAGE gel synthesis?
Temperature is a key factor that directly influences the kinetics of acrylamide polymerization.[1] The polymerization reaction, initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED), is exothermic, meaning it generates heat.[1][2] This heat can further accelerate the reaction, a phenomenon known as auto-acceleration or the gel effect.[2] Inadequate temperature control can lead to inconsistent polymerization rates, altered gel structures, and reduced reproducibility.[1][3]
Q2: How does polymerization temperature affect the final gel structure?
The temperature during polymerization significantly impacts the physical properties of the polyacrylamide matrix.[3]
-
Low Temperatures (0-4°C): Polymerization at low temperatures is often discouraged as it can produce turbid, inelastic, and highly porous gels.[1][3] This is attributed to the formation of hydrogen bonds between cross-linker molecules (like bis-acrylamide) at colder temperatures, leading to non-homogeneous and irreproducible pore sizes.[3]
-
Room Temperature and Higher (25°C+): As the temperature increases, gels become more transparent, less porous, and more elastic.[3] Polymerization is also faster and more complete at these temperatures.[3][4] The optimal range is generally considered to be 25-30°C for the most consistent results.[3]
Q3: What is the optimal temperature for casting polyacrylamide gels?
For most applications, casting polyacrylamide gels at a consistent room temperature (e.g., 23-25°C) is recommended for achieving uniform and reproducible polymerization.[5] It is crucial to allow all solutions to equilibrate to this temperature before mixing to ensure a uniform starting point.[5]
Q4: Can temperature fluctuations during the electrophoresis run affect my results?
Yes, uneven heating of the gel during the electrophoresis run can cause bands to become skewed or distorted, often referred to as "smiling."[6] This happens because the center of the gel can become hotter than the edges, causing proteins in the middle lanes to migrate faster.[6] Using a cooled apparatus or reducing the voltage can help mitigate this issue.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during PAGE synthesis that can be attributed to improper temperature control.
| Symptom / Issue | Possible Cause | Recommended Solution |
| Gel polymerizes too slowly or not at all | Low Temperature: The gel solution is too cold, slowing down the reaction rate.[5][6] | Allow all reagents to equilibrate to room temperature (23-25°C) before mixing and casting.[5] If necessary, warm the glass plates slightly.[8] |
| Old/Degraded Reagents: The APS solution is old and has lost its potency.[6][8] | Always prepare a fresh 10% APS solution daily for consistent results.[5][8] | |
| Gel polymerizes too quickly | High Room Temperature: The ambient temperature is too high, excessively accelerating the polymerization reaction.[5] | If possible, cast gels in a cooler, temperature-controlled environment.[5] |
| Excessive Initiator/Catalyst: The concentrations of APS and/or TEMED are too high for the ambient temperature. | Reduce the amount of APS and/or TEMED in your gel solution.[5] | |
| Poor band resolution or smeared bands | Incomplete or Non-Uniform Polymerization: Temperature fluctuations during casting led to an inconsistent gel matrix.[9] | Ensure the gel has completely polymerized before running. Allow for adequate time at a stable room temperature.[7][9] |
| Uneven Gel Heating During Run: The electrophoresis apparatus is overheating, causing distorted migration. | Reduce the running voltage by 25-50%.[6][7] For high-voltage runs, use a temperature-controlled apparatus or run the gel in a cold room.[10] | |
| "Smiling" or distorted bands | Uneven Gel Temperature: The center of the gel is running hotter than the edges.[6] | Decrease the power setting and ensure the running buffer is not depleted.[6] Use a cooling system or run the gel at a lower voltage for a longer period.[7] |
Quantitative Data on Polymerization
The rate of polymerization is highly dependent on temperature. Below is a summary of the observed effects.
| Temperature | Polymerization Lag Time | Polymerization Rate | Resulting Gel Properties |
| 2°C | Very long (>30 minutes) | Very poor, may not reach completion | Highly turbid, porous, and inelastic |
| 20°C+ | Progressively reduced | Becomes progressively faster | More transparent, less porous, more elastic |
| 30°C+ | Barely 1 minute | Fully polymerized within 10 minutes | Transparent and elastic |
| Data summarized from research on the polymerization kinetics of 5%T, 5%CBis gels.[3] |
Experimental Protocols
Detailed Protocol for Temperature-Controlled pAGE Synthesis
This protocol outlines the steps for casting a standard SDS-PAGE gel with an emphasis on temperature control for reproducibility.
1. Reagent and Equipment Preparation:
- Ensure all solutions (Acrylamide/Bis-acrylamide, Tris buffers, SDS, APS, TEMED) are of high purity.
- Bring all solutions to a stable room temperature (e.g., 23-25°C) before use. This is a critical step for consistent polymerization timing.
- Clean glass plates and spacers thoroughly to avoid any contaminants that might interfere with polymerization.[11]
- Assemble the gel casting apparatus on a level surface.
2. Preparing the Resolving Gel:
- In a conical tube, combine the appropriate volumes of water, Tris-HCl buffer (pH 8.8), and Acrylamide/Bis-acrylamide solution for your desired gel percentage.
- Add 10% SDS solution.
- Gently mix the solution. If desired, degas the solution for 10-15 minutes to remove oxygen, which can inhibit polymerization.[8]
- Initiate the polymerization by adding fresh 10% APS, followed by TEMED. Mix gently but quickly by inverting the tube.[11]
- Immediately pour the solution between the glass plates to the desired height.
- Overlay the gel with water or isopropanol to ensure a flat surface.
- Allow the gel to polymerize for 30-60 minutes at a stable room temperature.[12]
3. Preparing the Stacking Gel:
- Once the resolving gel has polymerized, pour off the overlay.
- Prepare the stacking gel solution in a separate tube by combining water, Tris-HCl buffer (pH 6.8), Acrylamide/Bis-acrylamide, and 10% SDS.
- Add fresh 10% APS and TEMED to initiate polymerization.
- Immediately pour the stacking gel solution on top of the polymerized resolving gel.
- Insert the comb, being careful to avoid trapping air bubbles.[12]
- Allow the stacking gel to polymerize for at least 30 minutes at room temperature.
4. Sample Preparation and Electrophoresis:
- Prepare protein samples by mixing with loading buffer and heating at 85-100°C for 2-10 minutes to denature the proteins (for denaturing gels).[13][14]
- Once polymerization is complete, place the gel into the electrophoresis tank and fill the chambers with running buffer.
- Load the samples into the wells.
- Connect the apparatus to a power supply and run the gel at a constant voltage. To prevent overheating, consider running the gel at a lower voltage for a longer duration or using a cooled system.[7][10]
Visualizations
Caption: Chemical pathway of free-radical acrylamide polymerization.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bio-rad.com [bio-rad.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. oncoproteomics.nl [oncoproteomics.nl]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 14. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
1H NMR and 13C NMR analysis of poly(allyl glycidyl ether)
An essential tool for polymer characterization, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure, composition, and dynamics. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of poly(allyl glycidyl ether) (PAGE) and its common alternatives, including poly(ethyl glycidyl ether) (PEGE), poly(propylene glycol) diglycidyl ether (PPGDGE), and poly(glycidyl methacrylate) (PGMA). The data presented is intended for researchers, scientists, and drug development professionals working with these polymers.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for poly(this compound) and its alternatives. These values are critical for identifying the polymers and understanding their structural nuances.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Poly(this compound) and Alternatives
| Polymer | Backbone Protons (-CH₂-CH-O-) | Side-Chain Protons | Reference Solvent |
| Poly(this compound) (PAGE) | 3.4 - 3.7 | Allyl: -CH₂- (d): ~4.0, =CH- (m): ~5.9, =CH₂ (m): ~5.2 | CDCl₃ |
| PAGE (cis-propenyl isomer) | 3.4 - 3.7 | Propenyl: =CH-CH₃ (d): ~1.6, =CH-O- (q): ~4.3, -O-CH= (d): ~6.2 | CDCl₃ |
| Poly(ethyl glycidyl ether) (PEGE) | 3.4 - 3.8 | Ethyl: -O-CH₂- (q): ~3.5, -CH₃ (t): ~1.2 | D₂O |
| Poly(propylene glycol) diglycidyl ether (PPGDGE) | 3.1 - 3.8 | Propylene glycol: -CH(CH₃)- (m), -CH₂- (m), -CH₃ (d): ~1.1 | CDCl₃ |
| Poly(glycidyl methacrylate) (PGMA) | 1.8 - 2.1 (-CH₂-), 0.8 - 1.2 (-CH₃) | Glycidyl: -O-CH₂- (m): 3.8-4.3, -CH- (m): ~3.2, Epoxide CH₂ (m): 2.6-2.9 | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Poly(this compound) and Alternatives
| Polymer | Backbone Carbons (-CH₂-CH-O-) | Side-Chain Carbons | Reference Solvent |
| Poly(this compound) (PAGE) | ~70-80 | Allyl: -CH₂-: ~72, =CH-: ~135, =CH₂: ~117 | CDCl₃ |
| PAGE (cis-propenyl isomer) | ~70-80 | Propenyl: =CH-CH₃: ~9.5, =CH-O-: ~100, -O-CH=: ~145 | CDCl₃ |
| Poly(ethyl glycidyl ether) (PEGE) | ~62, ~71, ~80 | Ethyl: -O-CH₂-: ~66.5, -CH₃: ~14.6 | D₂O |
| Poly(propylene glycol) diglycidyl ether (PPGDGE) | Not explicitly detailed in search results | Propylene glycol & glycidyl carbons | CDCl₃ |
| Poly(glycidyl methacrylate) (PGMA) | ~54 (-C-), ~45 (-CH₂-), ~18 (-CH₃) | Glycidyl: -O-CH₂-: ~66, -CH-: ~51, Epoxide CH₂: ~44; Carbonyl: ~177 | CDCl₃ |
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of polyethers, based on standard laboratory practices.[1][2][3][4]
Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the polymer's solubility.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. For viscous solutions, slight warming may be necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Acquisition Time: Typically 2-4 seconds.
-
Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy
-
Spectrometer: A spectrometer operating at 75-125 MHz for ¹³C is used.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or similar).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-10 seconds is recommended.
-
Acquisition Time: Typically 1-2 seconds.
-
Referencing: The spectrum is referenced to the solvent peak.
-
Data Interpretation and Structural Insights
The NMR data reveals key structural features of these polymers. For poly(this compound), the ¹H NMR spectrum clearly shows the characteristic signals of the allyl group at approximately 4.0 ppm (-CH₂-), 5.9 ppm (=CH-), and 5.2 ppm (=CH₂).[5] The polymerization temperature can induce isomerization of the allyl side chain to a cis-propenyl group, which is identifiable by the appearance of new signals, notably a doublet around 1.6 ppm for the new methyl group.
In comparison, poly(ethyl glycidyl ether) exhibits simpler side-chain signals corresponding to the ethyl group, with a quartet around 3.5 ppm and a triplet around 1.2 ppm.[6] Poly(propylene glycol) diglycidyl ether, being a derivative of polypropylene glycol, shows more complex overlapping signals in the backbone region and a characteristic methyl doublet around 1.1 ppm.[7][8] Poly(glycidyl methacrylate) has a distinct methacrylate backbone with characteristic signals for the α-methyl group (0.8-1.2 ppm) and the methylene protons of the backbone (1.8-2.1 ppm), in addition to the signals from the glycidyl side chain.[9][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of polymers.
Caption: General workflow for polymer analysis using NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. sc.edu [sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
GPC Analysis for Molecular Weight Determination of pAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of the molecular weight (MW) of polyacrylamide (pAGE) is critical for ensuring its consistent performance in various applications, from electrophoresis gels to drug delivery systems. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for this purpose. This guide provides an objective comparison of GPC with other common analytical methods for pAGE molecular weight determination, supported by experimental data and detailed protocols.
Comparative Analysis of Molecular Weight Determination Techniques
The choice of analytical technique for determining the molecular weight of pAGE depends on the specific requirements of the analysis, including the desired molecular weight average (e.g., number-average, Mn; weight-average, Mw), the need for information on the molecular weight distribution (polydispersity index, PDI), and the available resources. While GPC is a powerful tool for obtaining detailed information on the molecular weight distribution, alternative methods such as Static Light Scattering (SLS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Viscometry offer distinct advantages and can serve as valuable orthogonal techniques for cross-validation.
| Technique | Principle | Information Obtained | Advantages | Limitations | Typical Accuracy |
| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume in solution. | Mn, Mw, Mz, PDI, molecular weight distribution. | Provides detailed information on the entire molecular weight distribution; high throughput.[1] | Relative method requiring calibration with appropriate standards; results can be inaccurate if the hydrodynamic volume of the sample differs significantly from the standards.[1][2] | ± 5-10% (relative to standards) |
| Triple Detection GPC | Combines a concentration detector (e.g., RI), a viscometer, and a light scattering detector. | Absolute Mn, Mw, Mz, PDI, intrinsic viscosity, hydrodynamic radius, and information on branching. | Provides absolute molecular weight without the need for column calibration with standards of similar structure; gives insights into polymer architecture. | More complex instrumentation and data analysis compared to conventional GPC. | High |
| Static Light Scattering (SLS) | Measures the intensity of light scattered by polymer molecules in solution to determine their molecular weight. | Absolute Mw, radius of gyration (Rg), second virial coefficient (A2). | Provides an absolute measure of the weight-average molecular weight without the need for calibration with molecular weight standards.[3] | Less sensitive to lower molecular weight species; requires accurate knowledge of the refractive index increment (dn/dc). | High |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the number of repeating monomer units by comparing the integral of the polymer backbone protons to that of the end-group protons. | Absolute Mn.[1][4] | Provides an absolute measure of the number-average molecular weight; rapid analysis and requires no calibration curve.[1] | Less accurate for high molecular weight polymers (> 30,000 Da) due to the low signal intensity of end groups; requires soluble polymers in deuterated solvents and distinct, non-overlapping end-group signals.[1] | High for low MW polymers |
| Viscometry | Measures the viscosity of a dilute polymer solution and relates it to the molecular weight via the Mark-Houwink-Sakurada equation. | Viscosity-average molecular weight (Mv).[5] | Simple, inexpensive, and can provide a reasonable estimate of molecular weight.[5] | Provides only an average molecular weight, not the distribution; requires accurate Mark-Houwink parameters (K and a) for the specific polymer-solvent system.[5] | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Gel Permeation Chromatography (GPC) with Triple Detection
This protocol outlines the determination of the absolute molecular weight of polyacrylamide using a GPC system equipped with a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector.
Instrumentation:
-
GPC system with a pump, autosampler, and column oven
-
RI, MALS, and viscometry detectors
-
Aqueous GPC columns (e.g., Agilent PL aquagel-OH or similar)
Reagents:
-
Mobile Phase: An aqueous buffer, for example, 0.2 M NaNO₃ with 0.02% NaN₃. The salt is crucial to suppress ionic interactions between the polymer and the column packing material.
-
Polyacrylamide sample
-
Calibration standards (optional, for system validation): Narrow molecular weight distribution pullulan or polyethylene oxide (PEO) standards.[7]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it thoroughly.
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the polyacrylamide sample.
-
Dissolve the sample in a known volume (e.g., 1 mL) of the mobile phase to create a solution with a concentration of 2-5 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours with gentle agitation. Avoid vigorous shaking to prevent shear degradation of high molecular weight polymers.
-
Filter the sample solution through a 0.2 µm syringe filter into an autosampler vial.
-
-
GPC System Setup and Analysis:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) and temperature (e.g., 30-40 °C) until stable baselines are achieved for all detectors.
-
Inject the prepared sample solution (e.g., 100 µL).
-
Collect the data from all three detectors.
-
-
Data Analysis:
-
Use the GPC software to perform the data analysis.
-
The concentration at each elution volume is determined from the RI detector signal and the known dn/dc value of polyacrylamide in the mobile phase.
-
The absolute molecular weight at each elution volume is calculated from the MALS detector signal.
-
The intrinsic viscosity at each elution volume is determined from the viscometer signal.
-
The software then calculates the absolute Mn, Mw, Mz, and PDI, as well as provides information on the hydrodynamic radius and polymer conformation.
-
Static Light Scattering (SLS)
This protocol describes the determination of the weight-average molecular weight (Mw) of polyacrylamide using a standalone SLS instrument.
Instrumentation:
-
SLS photometer with a laser light source
-
Refractometer for dn/dc determination
-
Glass vials or cuvettes
Reagents:
-
Solvent: A suitable solvent for polyacrylamide that has been filtered through a 0.02 µm filter (e.g., 0.1 M NaCl).
-
Polyacrylamide sample
Procedure:
-
dn/dc Determination:
-
Prepare a series of polyacrylamide solutions of known concentrations in the chosen solvent.
-
Measure the refractive index of each solution and the pure solvent using a refractometer.
-
Plot the refractive index difference against concentration. The slope of the resulting line is the dn/dc value.
-
-
Sample Preparation for SLS:
-
Prepare a series of dilute polyacrylamide solutions of known concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 mg/mL) in the filtered solvent.
-
Ensure the solutions are free of dust and aggregates by filtering them directly into clean SLS vials.
-
-
SLS Measurement:
-
Measure the scattered light intensity of the pure solvent and each polymer solution at multiple angles.
-
-
Data Analysis (Zimm Plot):
-
For each concentration and angle, calculate Kc/R(θ), where K is an optical constant, c is the concentration, and R(θ) is the excess Rayleigh ratio.
-
Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where k' is an arbitrary constant.
-
Extrapolate the data to both zero angle and zero concentration. The common intercept on the y-axis is equal to 1/Mw.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the determination of the number-average molecular weight (Mn) of polyacrylamide by end-group analysis. This method is most suitable for polymers with a known and distinct end-group structure and a relatively low molecular weight.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Polyacrylamide sample with identifiable end-groups (e.g., from a polymerization using a specific initiator or chain transfer agent).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the polyacrylamide sample in the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.
-
-
Data Analysis:
-
Identify the proton signals corresponding to the repeating acrylamide monomer units in the polymer backbone and the signals from the protons of the end-groups.
-
Integrate the area of the repeating unit signal (A_repeat) and the end-group signal (A_end).
-
Calculate the degree of polymerization (DP) using the formula: DP = (A_repeat / N_repeat) / (A_end / N_end) where N_repeat is the number of protons per repeating unit and N_end is the number of protons per end-group.
-
Calculate the number-average molecular weight (Mn) using the formula: Mn = (DP * MW_repeat) + MW_end_groups where MW_repeat is the molecular weight of the acrylamide monomer and MW_end_groups is the molecular weight of the initiator/terminator fragments at the chain ends.
-
Viscometry
This protocol describes the determination of the viscosity-average molecular weight (Mv) of polyacrylamide using a capillary viscometer.
Instrumentation:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Stopwatch
Reagents:
-
Solvent: A suitable solvent for polyacrylamide (e.g., 1 M NaCl solution).
-
Polyacrylamide sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the polyacrylamide sample at a known concentration (e.g., 1 g/dL).
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).
-
-
Viscosity Measurement:
-
Equilibrate the viscometer in the constant temperature water bath.
-
Measure the flow time of the pure solvent (t₀).
-
Measure the flow time (t) for each of the polymer solutions.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration.
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate the two lines to zero concentration. The common intercept is the intrinsic viscosity ([η]).
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a where K and a are the Mark-Houwink parameters for polyacrylamide in the chosen solvent and at the measurement temperature. For polyacrylamide in 1 M NaCl at 25°C, typical values are K = 3.73 x 10⁻⁴ dL/g and a = 0.66.[8]
-
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making involved in selecting an appropriate technique, the following diagrams are provided.
References
- 1. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Characterization of Allyl Glycidyl Ether Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of various copolymers of allyl glycidyl ether (AGE), a versatile monomer used in the development of functional polymers for applications including drug delivery and biomaterials. The thermal behavior of these copolymers is critical to their processing and end-use performance. This document summarizes key thermal characteristics determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supported by detailed experimental protocols.
Executive Summary
Copolymers of this compound with methyl methacrylate (MMA), allyl methacrylate (AMA), and acrylonitrile (AN) exhibit distinct thermal stability profiles as revealed by Thermogravimetric Analysis (TGA). TGA data indicates that the degradation of these copolymers typically occurs in multiple stages. For instance, Poly(AGE-co-AMA) shows a higher initial decomposition temperature compared to Poly(AGE-co-MMA).[1][2] The thermal stability of copolymers of AGE with acrylonitrile is noted to be higher than those with methyl methacrylate.
Comparative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from TGA for different AGE copolymers.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Copolymers
| Copolymer | Initial Decomposition Temp. (T_onset) (°C) | Temperature of Max. Decomposition Rate (T_max) (°C) | Final Decomposition Temp. (T_final) (°C) |
| Poly(AGE-co-AMA) | 250 - 350 | 305 - 420 | 350 - 497 |
| Poly(AGE-co-MMA) | 175 - 253 | 172 - 382 | 240 - 452 |
Data sourced from Yildirim et al. (2016).[1][2]
Table 2: Glass Transition Temperatures (Tg) of Homopolymers
As experimental data for the glass transition temperatures of the specific AGE copolymers is not available in the reviewed literature, the following table provides the Tg of the individual homopolymers as a reference. The Tg of a copolymer is generally expected to be intermediate to that of its constituent homopolymers.
| Homopolymer | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound) (PAGE) | -78 |
| Poly(methyl methacrylate) (PMMA) | ~105 |
| Poly(allyl methacrylate) (PAMA) | Not readily available |
| Poly(acrylonitrile) (PAN) | ~105 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copolymers.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
A small sample of the copolymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual weight.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
A small sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -100 °C) to a temperature above its expected transitions (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
The heat flow to the sample is monitored relative to the reference pan as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the thermal characterization of this compound copolymers using DSC and TGA.
Caption: Workflow for Thermal Characterization of AGE Copolymers.
References
A Comparative Guide to Anionic and Cationic Polymerization of Allyl Glycidyl Ether
The polymerization of allyl glycidyl ether (AGE) offers a versatile platform for creating functional polyethers with pendant allyl groups, which are amenable to a wide range of post-polymerization modifications. The choice between anionic and cationic ring-opening polymerization (ROP) methods is critical as it significantly influences the polymer's structure, molecular weight, and polydispersity. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific application.
Logical Comparison Framework
The fundamental differences between anionic and cationic polymerization of AGE stem from their distinct reaction mechanisms, which dictate the level of control, achievable polymer characteristics, and susceptibility to side reactions.
Performance and Data Comparison
Anionic polymerization is generally the preferred method for producing high molecular weight poly(this compound) (PAGE) with well-defined structures.[1][2] In contrast, cationic polymerization is often faster but more susceptible to side reactions, typically resulting in lower molecular weight polymers or oligomers.[1][2]
| Parameter | Anionic Polymerization | Cationic Polymerization |
| Initiator/Catalyst | Potassium alkoxides (e.g., from potassium naphthalenide and benzyl alcohol)[3] | Lewis acids (e.g., BF₃·THF, BF₃-H₂O)[4][5] |
| Mechanism | Nucleophilic ring-opening initiated by an anion (e.g., alkoxide).[6] | Electrophilic ring-opening initiated by a cation.[6] |
| Control & Kinetics | Highly controlled, living polymerization. Slower reaction rate.[3][6] | Faster, but more difficult to control.[6] |
| Molecular Weight (Mₙ) | High, controlled by stoichiometry (e.g., 10 - 100 kg/mol ).[3] | Generally produces lower molecular weight oligomers.[1][2] |
| Polydispersity Index (PDI) | Very low (e.g., 1.05 - 1.33).[3] | Can be low (e.g., < 1.1) under specific conditions.[5] |
| Key Side Reactions | Isomerization of the pendant allyl group to a cis-prop-1-enyl ether group, which increases with temperature.[3] | Formation of cyclic products, especially in early stages. Chain transfer reactions can also occur.[4][6] |
| Polymer Structure | Linear polymers with predictable molar masses.[3] | Can yield linear polymers but also cyclic byproducts.[4] |
| Solvent | Aprotic solvents like THF, diglyme, or neat (bulk) polymerization.[3] | Solvents of varying basicity, such as carbon tetrachloride or 1,2-dimethoxyethane.[4] |
| Temperature | Dictates the degree of side reactions. Low temperatures (<40 °C) minimize allyl isomerization.[3] | Varies depending on the catalytic system. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for both anionic and cationic polymerization of AGE.
Anionic Polymerization Workflow
The anionic ROP of AGE requires stringent anhydrous and oxygen-free conditions to maintain the living nature of the polymerization.
Detailed Protocol (Anionic): This protocol is based on the methods described for controlled polymerization using potassium alkoxide initiators.[3]
-
Initiator Preparation: Potassium naphthalenide is prepared from potassium metal and recrystallized naphthalene in dry THF. Benzyl alcohol, previously dried over calcium hydride and distilled, is then titrated with the potassium naphthalenide solution to generate the potassium benzoxide initiator. The byproducts, naphthalene and dihydronaphthalene, are innocuous to the polymerization.[3]
-
Monomer Preparation: this compound is degassed through several freeze-pump-thaw cycles and distilled from butyl magnesium chloride immediately before use.[3]
-
Polymerization: The polymerization is conducted under an inert atmosphere (e.g., argon). The AGE monomer is added to the initiator solution either in a solvent (like diglyme) or under neat conditions. The reaction is maintained at a specific temperature (e.g., 30°C to minimize isomerization) for a duration sufficient for high conversion (20 to 144 hours, depending on the target molecular weight).[3]
-
Termination and Purification: The reaction is terminated by adding an acidic quenching agent. The resulting polymer is then purified, typically by precipitation in a non-solvent.
-
Characterization: The polymer's number-averaged molar mass (Mₙ) and polydispersity index (PDI) are determined by size-exclusion chromatography (SEC). The monomer conversion and degree of allyl group isomerization are quantified using ¹H NMR spectroscopy.[3]
Cationic Polymerization Workflow
Cationic polymerization of AGE is typically initiated by a Lewis acid and can proceed rapidly, though it may involve intermediate stages like cyclization.
Detailed Protocol (Cationic): This protocol is a generalized representation based on studies using boron trifluoride catalysts.[4][5]
-
Catalyst and Monomer Preparation: A catalytic system, such as boron trifluoride tetrahydrofuranate (BF₃·THF) or a BF₃-H₂O complex, is prepared.[4][5] The AGE monomer is dissolved in a suitable solvent, such as carbon tetrachloride or 1,2-dimethoxyethane (DME).[4]
-
Polymerization: The polymerization is initiated by adding the catalyst to the monomer solution. The reaction proceeds via the oxirane cycle. In solvents like carbon tetrachloride, the reaction initially forms low molecular weight cyclic products. As the reaction progresses, these cyclic species can interact with active centers, leading to the formation of a high molecular weight linear polymer.[4]
-
Termination and Purification: The reaction is terminated, and the resulting polymer or oligomer is isolated and purified.
-
Characterization: The structure and molecular weight of the products are analyzed. Techniques like ¹H NMR spectroscopy are used to confirm the structure, and mass spectrometry can be employed to identify the different oligomeric species formed.[5]
Conclusion
The choice between anionic and cationic polymerization of this compound is dictated by the desired polymer characteristics. For applications requiring well-defined, high molecular weight polymers with low polydispersity, anionic ROP is the superior method, provided that side reactions like allyl isomerization are controlled through temperature management.[3] Cationic ROP, while often faster, offers less control and is more suited for the synthesis of lower molecular weight oligomers, but can still yield products with low polydispersity under optimized conditions.[4][5] Researchers should select the method that best aligns with their target molecular weight, structural precision, and tolerance for potential side products.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [mdpi.com]
- 3. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the differences between anionic and cationic polymerization? | AAT Bioquest [aatbio.com]
A Comparative Guide to Allyl Glycidyl Ether and Other Functional Epoxides in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functional polymers is a cornerstone of advanced materials science and pharmaceutical development. Polyethers, in particular, have garnered significant attention due to their biocompatibility and tunable properties. While poly(ethylene glycol) (PEG) has been a dominant material, its limited functional handles restrict its application.[1][2] Functional poly(glycidyl ether)s have emerged as a versatile alternative, allowing for precise control over polymer architecture and functionality.[1]
Among the monomers used to create these advanced polymers, Allyl Glycidyl Ether (AGE) is a standout precursor.[3] The pendant allyl groups on the resulting poly(this compound) (PAGE) backbone are readily accessible for a variety of post-polymerization modifications, most notably the highly efficient thiol-ene "click" reaction.[3][4] This modularity makes PAGE a powerful platform for creating materials for drug delivery, bioconjugation, and tissue engineering.[3][4][5]
This guide provides an objective comparison of this compound with other key functional epoxides, including Propargyl Glycidyl Ether (PGE), Furfuryl Glycidyl Ether (FGE), and Glycidyl Methacrylate (GMA). We present comparative experimental data, detailed protocols, and visualizations to assist researchers in selecting the optimal monomer for their specific synthesis and application needs.
Performance Comparison: Reactivity and Functionalization
The choice of a functional epoxide monomer is primarily dictated by two factors: its behavior during polymerization and the type of post-polymerization modification chemistry its functional group enables.
Monomer Reactivity in Copolymerization
The reactivity ratio of a monomer indicates its preference to react with itself versus another monomer during copolymerization. This is critical for controlling the microstructure of the final polymer (i.e., whether the monomer units are arranged randomly, in blocks, or alternating).
For instance, in the anionic ring-opening copolymerization of AGE with ethylene oxide (EO), the reactivity ratio for AGE (r_AGE) is 1.31, while for EO (r_EO) it is 0.54.[6][7][8] This indicates that a growing polymer chain ending in an AGE unit prefers to add another AGE monomer over an EO monomer. Conversely, in the copolymerization of AGE with phenyl glycidyl ether (PGE), the ratios are r_AGE = 0.66 and r_PGE = 1.56, showing that PGE is more reactive and will be consumed more rapidly.[9][10] Understanding these ratios is essential for designing copolymers with desired block-like or statistical structures.
| Monomer 1 | Monomer 2 | r₁ | r₂ | Polymerization System | Reference |
| This compound (AGE) | Ethylene Oxide (EO) | 1.31 ± 0.26 | 0.54 ± 0.03 | Anionic Ring-Opening Copolymerization (AROP) | [6][7][8] |
| This compound (AGE) | Phenyl Glycidyl Ether | 0.66 ± 0.03 | 1.56 ± 0.01 | Aluminum Chelate-Catalyzed AROP | [9][10] |
| Glycidyl Methacrylate (GMA) | Glycidyl Methyl Ether (GME) | 1.24 | 0.37 | Monomer-Activated AROP | [11] |
| Table 1. Comparative Monomer Reactivity Ratios. This table summarizes the reactivity ratios (r) for AGE and GMA with other comonomers, providing insight into their incorporation behavior during copolymerization. |
Post-Polymerization Modification Strategies
The true power of functional epoxides lies in the versatility of their pendant groups. Each functional group unlocks a specific "click chemistry" pathway, enabling the attachment of a wide array of molecules after the polymer backbone has been formed.
| Monomer (Functional Group) | Reaction Type | Key Reagents | Resulting Linkage | Key Features |
| This compound (Allyl) | Thiol-Ene Reaction | Thiol, Photoinitiator, UV light | Thioether | High efficiency, rapid, orthogonal to many functional groups, tolerant of various solvents.[3][4] |
| Propargyl Glycidyl Ether (Alkyne) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Cu(I) Catalyst (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate) | 1,2,3-Triazole | The quintessential "click" reaction; forms a highly stable, aromatic linkage; robust and high-yielding.[12][13][14] |
| Furfuryl Glycidyl Ether (Furan) | Diels-Alder Cycloaddition | Maleimide | Cycloadduct | Thermally reversible reaction, enabling the creation of self-healing or remendable materials.[15][16][17] |
| Azidoalkyl Glycidyl Ether (Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Copper-free and highly biocompatible, ideal for live-cell and in vivo applications.[18][19] |
| Table 2. Comparison of Post-Polymerization Modification Chemistries. This table outlines the primary click chemistry pathways available for polymers derived from different functional epoxides. |
Visualizing the Process: From Monomer to Functional Polymer
To better understand the synthesis and application of these materials, the following diagrams illustrate the experimental workflow and chemical pathways involved.
Experimental Protocols
Detailed and reproducible methodologies are critical for success in polymer synthesis. The following protocols provide a starting point for the polymerization of AGE and its subsequent modification.
Protocol 1: Anionic Ring-Opening Polymerization of this compound (AGE)
This protocol describes a typical procedure for synthesizing poly(this compound) (PAGE) with controlled molecular weight and low polydispersity.[1][3][8]
-
Materials:
-
This compound (AGE), dried over CaH₂ and distilled under reduced pressure.
-
Initiator: Potassium naphthalenide or potassium alkoxide (e.g., potassium benzoxide), prepared in anhydrous Tetrahydrofuran (THF).
-
Anhydrous THF as the polymerization solvent.
-
Acidified methanol for termination.
-
-
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry argon.
-
Solvent and Monomer Addition: Anhydrous THF is cannulated into the reactor, followed by the purified AGE monomer. The solution is brought to the desired reaction temperature (e.g., 45 °C).[8]
-
Initiation: The calculated amount of initiator solution is added dropwise via syringe to begin the polymerization. The amount of initiator determines the target molecular weight of the polymer.
-
Polymerization: The reaction is allowed to proceed under an inert atmosphere for a set time (e.g., 20 hours) to ensure high monomer conversion.[3] It is crucial to maintain a temperature below 40-50 °C to minimize side reactions like the isomerization of the allyl side chain.[3][20]
-
Termination: The polymerization is terminated by adding a small amount of acidified methanol to protonate the living alkoxide chain ends.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol), filtered, and dried under vacuum to yield the final PAGE polymer.
-
Protocol 2: Post-Polymerization Modification of PAGE via Photoinitiated Thiol-Ene Reaction
This protocol details the functionalization of the pendant allyl groups on a PAGE backbone with a model thiol compound.[3][4]
-
Materials:
-
Poly(this compound) (PAGE).
-
Thiol compound (e.g., 1-thioglycerol), typically used in slight excess relative to the allyl groups.
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Anhydrous solvent (e.g., THF or Dichloromethane).
-
-
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve PAGE and the photoinitiator in the chosen solvent.
-
Reagent Addition: Add the thiol compound to the solution. The vessel is sealed and purged with an inert gas (e.g., argon) to remove oxygen, which can inhibit radical reactions.
-
Photoreaction: The vessel is exposed to UV radiation (e.g., 365 nm) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by ¹H NMR by observing the disappearance of the allyl proton signals.
-
Purification: The functionalized polymer is purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) to remove unreacted thiol and photoinitiator fragments. The purified polymer is then dried under vacuum.
-
Conclusion
This compound serves as a remarkably versatile building block for the synthesis of functional polyethers, primarily due to the robust and efficient nature of the thiol-ene chemistry that its pendant allyl groups enable.[3] However, the selection of the ideal functional epoxide is application-dependent.
-
For applications requiring thermally reversible crosslinks, such as self-healing materials, Furfuryl Glycidyl Ether is an excellent choice due to its participation in Diels-Alder reactions.[15][16]
-
When the goal is to create highly stable linkages via the well-established CuAAC click reaction, Propargyl Glycidyl Ether is the monomer of choice.[13]
-
For bioconjugation in sensitive biological systems where copper catalysts must be avoided, azide-functionalized glycidyl ethers provide a pathway to copper-free SPAAC reactions.[18]
By understanding the distinct reactivity and post-modification capabilities of each monomer, researchers can strategically design and synthesize advanced polymer architectures tailored for a wide range of applications, from targeted drug delivery vehicles to next-generation smart materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Buy Furfuryl glycidyl ether (EVT-297334) | 5380-87-0 [evitachem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle for Drug Delivery: AGE-Based Polymers Challenge the Reign of PEG
For decades, polyethylene glycol (PEG) has been the undisputed champion in the world of polymer-based drug delivery, extending the circulation time and improving the therapeutic efficacy of countless drugs. However, a new class of challengers, Acetal and Ketal Group-Containing (AGE)-based polymers, is emerging from the labs of researchers and scientists, promising enhanced biodegradability and potentially overcoming some of PEG's key limitations, most notably its immunogenicity.
This guide provides a comprehensive comparison of the performance of AGE-based polymers with polyethylene glycol (PEG) for professionals in drug development. We will delve into key performance metrics, supported by experimental data, and provide detailed methodologies for the cited experiments.
Executive Summary: A Tale of Two Polymers
Polyethylene glycol has long been the gold standard for stealth polymers in drug delivery. Its ability to form a hydrophilic cloud around nanoparticles shields them from the immune system, prolonging their circulation half-life and allowing for greater accumulation at the target site.[1][2] However, the repeated administration of PEGylated therapeutics has been linked to the development of anti-PEG antibodies, which can lead to accelerated blood clearance and reduced efficacy.[3][4] This has spurred the search for alternative polymers that can match PEG's performance without its immunogenic baggage.
AGE-based polymers, which include poly(acetal)s, poly(ortho ester)s, and poly(glycoamidoamine)s, are characterized by the presence of acid-labile acetal or ketal linkages in their backbone. This unique feature allows them to degrade under the mildly acidic conditions found in tumor microenvironments or within cellular compartments like endosomes and lysosomes, leading to triggered drug release at the target site. This targeted degradation profile offers a significant advantage over the non-biodegradable nature of high molecular weight PEG.[5]
Performance Metrics: The Data-Driven Showdown
To provide a clear and concise comparison, the following table summarizes the key performance metrics of AGE-based polymers and PEG based on available experimental data. It is important to note that direct head-to-head comparative studies across a wide range of AGE-polymers and applications are still emerging.
| Performance Metric | AGE-Based Polymers (Representative Examples) | Polyethylene Glycol (PEG) | Key Considerations & Supporting Evidence |
| Circulation Half-Life | Variable, can be tailored by polymer composition. Some studies show comparable half-lives to PEG.[6] | Generally long, can be tuned by molecular weight (e.g., 5.6 to 6.6 hours for PLA-PEG nanoparticles in mice).[6] | AGE-polymer hydrophilicity and molecular weight are key factors. PEG's long circulation is a well-established benchmark.[7][8] |
| Immunogenicity | Generally considered to have low immunogenicity due to their biodegradable nature. | Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) and hypersensitivity reactions.[1][3][4] | The biodegradable nature of AGE-polymers may prevent the accumulation that contributes to PEG's immunogenicity.[5] |
| Biocompatibility | Generally good, with degradation products being biocompatible.[9][10] | Considered biocompatible and is FDA-approved for many applications.[11] | In vitro cytotoxicity assays and in vivo implantation studies are crucial for assessing the biocompatibility of any new polymer.[12][13] |
| Drug Loading Efficiency | Varies depending on the polymer structure and drug properties (e.g., up to 19% w/w for dexamethasone in PEGylated micelles).[14][15] | Well-established for a wide range of drugs, with efficiencies often in the 10-25% range for nanoparticles.[16] | The chemical structure of the polymer and the hydrophobicity of the drug are critical factors.[17][18] |
| Drug Release Profile | Often pH-triggered due to acid-labile linkages, allowing for targeted release in acidic environments.[5] | Typically shows a sustained, diffusion-controlled release. Can be modified with pH-sensitive linkers.[19][20] | The acid-degradable nature of AGE-polymers offers an intrinsic mechanism for triggered release.[5] |
| Protein Adsorption | Can be designed to have low protein adsorption, similar to PEG. | Low protein adsorption is a key feature, contributing to its "stealth" properties.[21][22][23] | The hydrophilic nature of the polymer surface is the primary determinant of protein resistance. |
| Cellular Uptake | Can be tailored for specific cellular interactions and uptake mechanisms.[24][25] | PEGylation generally reduces non-specific cellular uptake by macrophages.[2][26] | Surface chemistry and particle size are critical parameters influencing cellular uptake.[24][25] |
Experimental Protocols: The "How-To" Behind the Data
To ensure transparency and reproducibility, this section details the methodologies for the key experiments cited in the performance comparison.
Determination of Drug Loading Efficiency and Encapsulation Efficiency
Principle: To quantify the amount of drug successfully incorporated into the polymer nanoparticles.
Methodology (Indirect Method):
-
Prepare a known concentration of the drug in a suitable solvent.
-
Synthesize the polymer nanoparticles in the presence of the drug solution.
-
Separate the nanoparticles from the solution by centrifugation or filtration.
-
Measure the concentration of the free, unencapsulated drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:
Methodology (Direct Method):
-
Lyophilize a known amount of the drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug in the solution using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC, ATR-FTIR).[18]
-
Calculate the DLE as described above.
In Vitro Drug Release Assay
Principle: To simulate the release of the drug from the polymer nanoparticles under physiological or target-specific conditions.
Methodology (Dialysis Method):
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or an acidic buffer like acetate buffer at pH 5.0 to simulate the tumor microenvironment).
-
Place the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of the same release medium, which is continuously stirred.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the withdrawn aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.[27][28]
Circulation Half-Life Determination
Principle: To measure the time it takes for the concentration of the polymer nanoparticles in the bloodstream to reduce by half.
Methodology:
-
Label the polymer nanoparticles with a fluorescent dye or a radionuclide.
-
Administer the labeled nanoparticles to animal models (e.g., mice or rats) via intravenous injection.
-
At various time points post-injection, collect blood samples.
-
Measure the concentration of the labeled nanoparticles in the blood samples using an appropriate detection method (e.g., fluorescence spectroscopy, scintillation counting, or quantitative microscopy).[6]
-
Plot the nanoparticle concentration in the blood versus time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).
In Vivo Immunogenicity Assessment
Principle: To evaluate the potential of the polymer-drug conjugate to elicit an immune response.
Methodology (Anti-Polymer Antibody Detection):
-
Administer the polymer-drug conjugate to animal models (e.g., mice) according to a specific dosing schedule. A control group receiving a known immunogenic substance and a placebo group are included.
-
Collect blood samples at baseline and at various time points after administration.
-
Isolate the serum from the blood samples.
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) to detect the presence of anti-polymer antibodies (e.g., IgM and IgG) in the serum. The wells of the ELISA plate are coated with the polymer being tested.[4]
-
The amount of antibody is quantified by measuring the absorbance of the colorimetric reaction.
In Vitro Cytotoxicity Assay
Principle: To assess the toxicity of the polymer and its degradation products on living cells.
Methodology (MTT Assay):
-
Culture a relevant cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate.
-
Prepare extracts of the polymer by incubating it in cell culture medium for a specified period (e.g., 24 hours).
-
Expose the cells to different concentrations of the polymer extract.
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.
-
Living cells will metabolize the MTT into a purple formazan product.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.[13][19][29]
Protein Adsorption Assay
Principle: To quantify the amount of protein that adsorbs onto the surface of the polymer nanoparticles.
Methodology (Bicinchoninic Acid (BCA) Assay):
-
Incubate the polymer nanoparticles with a protein solution (e.g., fetal bovine serum or a specific protein like albumin) for a set period.
-
Separate the nanoparticles with adsorbed proteins from the solution by centrifugation.
-
Wash the nanoparticles to remove any non-adsorbed protein.
-
Quantify the amount of protein in the supernatant (unbound protein) or eluted from the washed nanoparticles (bound protein) using the BCA protein assay, which involves a colorimetric reaction that is proportional to the protein concentration.
-
The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein.[22][23]
Cellular Uptake Study
Principle: To visualize and quantify the internalization of polymer nanoparticles by cells.
Methodology (Flow Cytometry):
-
Label the polymer nanoparticles with a fluorescent dye.
-
Incubate a specific cell line with the fluorescently labeled nanoparticles for various time points.
-
After incubation, wash the cells to remove any non-internalized nanoparticles.
-
Harvest the cells and analyze them using a flow cytometer.
-
The flow cytometer measures the fluorescence intensity of individual cells, which is proportional to the amount of internalized nanoparticles.
-
The percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity can be quantified.[24][25]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
The Future of Polymer-Based Drug Delivery
While PEG remains a formidable and widely used tool in the drug delivery arsenal, the emergence of AGE-based polymers represents a significant step forward in the quest for more effective and safer nanomedicines. Their inherent biodegradability and potential for triggered drug release address some of the key challenges associated with long-circulating, non-degradable polymers. As more direct comparative data becomes available, the drug development community will be better equipped to select the optimal polymer for each specific therapeutic application, ushering in a new era of precision drug delivery.
References
- 1. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of PLLA-PEG and PDLLA-PEG micelles for co-encapsulation of docetaxel and resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG-b-PLA Micelles and PLGA-b-PEG-b-PLGA Sol-Gels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Protein adsorption onto nanoparticles induces conformational changes: Particle size dependency, kinetics, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DSpace [scholarworks.uvm.edu]
- 24. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. [PDF] Toxicity screening of biodegradable polymers. II. Evaluation of cell culture test with medium extract | Semantic Scholar [semanticscholar.org]
- 28. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
Spectroscopic Methods for Quantifying Functional groups in AGE Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals working with allyl glycidyl ether (AGE) copolymers, accurate quantification of functional groups is paramount for ensuring material quality, predicting performance, and optimizing synthesis. This guide provides an objective comparison of key spectroscopic methods for this purpose, supported by experimental principles and data presentation.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy for the quantitative analysis of critical functional groups in AGE copolymers, such as epoxy, allyl, and hydroxyl groups.
Comparison of Spectroscopic Methods
The selection of an appropriate spectroscopic technique depends on the specific requirements of the analysis, including the functional group of interest, the desired level of precision, and the physical state of the sample. Each method offers distinct advantages and limitations.[1]
| Spectroscopic Method | Functional Groups Quantified | Principle | Advantages | Limitations |
| ¹H and ¹³C NMR | Epoxy, Allyl, Hydroxyl (after derivatization), Copolymer Composition | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and environment.[2][3][4] | High resolution and excellent for quantitative analysis without the need for calibration standards (using internal standards).[5][6] Provides detailed structural information, including monomer ratios and tacticity.[2][7] | Lower sensitivity compared to other methods. Requires soluble samples.[5] Can be complex to interpret for intricate copolymer structures. |
| FTIR Spectroscopy | Epoxy, Hydroxyl, Carbonyl | Measures the absorption of infrared radiation by specific molecular vibrations, identifying functional groups.[1][5] | Fast, versatile, and non-destructive.[8] Applicable to solid, liquid, and gas samples. Extensive spectral libraries are available for reference.[9] | Quantitative analysis can be challenging due to overlapping peaks and variations in band intensities.[5][10] Less sensitive to the polymer backbone compared to Raman spectroscopy.[9] |
| Raman Spectroscopy | C=C (Allyl), Polymer Backbone, Epoxy (less common) | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.[11][12] | Excellent for analyzing aqueous samples as water is a weak Raman scatterer.[9] Provides high-resolution spectra with sharp bands.[9] Highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying polymer backbones.[9][13] | Can be affected by sample fluorescence.[13] The Raman effect is inherently weak, which may require longer acquisition times. |
| UV-Vis Spectroscopy | Chromophores (e.g., aromatic groups, conjugated systems) | Measures the absorption of ultraviolet and visible light by a sample, corresponding to electronic transitions.[1][14] | Simple, rapid, and cost-effective. Useful for quantifying the concentration of specific chromophores.[1] | Limited to samples containing chromophores.[14] Generally provides less structural information compared to NMR or FTIR.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of functional groups in AGE copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Composition and Epoxy Group Quantification
Objective: To determine the molar ratio of monomers in an AGE copolymer and quantify the epoxy group content.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the AGE copolymer (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trioxane) for quantitative analysis.
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton signals for each monomer unit and the epoxy group. For an AGE-containing copolymer, signals corresponding to the glycidyl ether protons (epoxy ring) and allyl protons can be integrated.[15][16]
-
Integrate the area of the characteristic peaks corresponding to each monomer and the internal standard.
-
Calculate the molar ratio of the monomers by comparing the integrated areas of their respective unique proton signals, normalized to the number of protons contributing to each signal.
-
The epoxy group content can be determined by comparing the integral of the epoxy proton signals to the integral of a known proton signal from the copolymer backbone or the internal standard.[16]
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum to confirm the presence of specific carbon environments, including those of the epoxy and allyl groups, which provides complementary structural information.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Epoxy Group Quantification
Objective: To quantify the conversion of epoxy groups during a reaction or to determine the epoxy content in a final copolymer product.
Methodology:
-
Sample Preparation: Prepare a thin film of the AGE copolymer on an IR-transparent substrate (e.g., KBr pellet or NaCl plate) by casting from a solution and evaporating the solvent. Alternatively, for in-situ monitoring, the liquid sample can be placed between two KBr plates.
-
FTIR Analysis:
-
Record the FTIR spectrum of the sample.
-
Identify the characteristic absorption band for the epoxy group, which typically appears around 915 cm⁻¹ (C-O-C stretching of the oxirane ring).[10][17]
-
Select a reference peak that is expected to remain constant throughout any reaction, such as a C-H stretching band from the polymer backbone.
-
For quantitative analysis, create a calibration curve by measuring the absorbance of the epoxy peak for a series of standards with known epoxy concentrations.
-
The epoxy group concentration in the unknown sample can be determined from its absorbance value using the calibration curve.
-
The degree of epoxy group conversion can be calculated by monitoring the decrease in the intensity of the epoxy band relative to the reference band over time.[8][18][19]
-
Raman Spectroscopy for Allyl Group Quantification
Objective: To quantify the concentration of allyl (C=C) functional groups in an AGE copolymer.
Methodology:
-
Sample Preparation: The AGE copolymer can be analyzed directly as a solid or liquid. For solutions, a quartz cuvette can be used.
-
Raman Analysis:
-
Acquire the Raman spectrum of the sample.
-
Identify the characteristic Raman band for the C=C stretching vibration of the allyl group, which is typically found in the region of 1640-1650 cm⁻¹.[13]
-
As with FTIR, select a stable internal reference peak from the polymer backbone.
-
For quantitative analysis, a calibration curve can be constructed by plotting the ratio of the allyl peak intensity to the reference peak intensity against the known concentration of allyl groups in a series of standards.
-
The concentration of allyl groups in the sample can then be determined from this calibration curve.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental procedures.
Caption: Workflow for epoxy group quantification using FTIR spectroscopy.
Caption: Workflow for copolymer composition and functional group analysis using NMR spectroscopy.
Caption: Decision tree for selecting a spectroscopic method for AGE copolymer analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 5. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer analysis by spectral methods | PPTX [slideshare.net]
- 12. azom.com [azom.com]
- 13. azom.com [azom.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. article.sapub.org [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
Comparative Guide to the Mechanical Performance of Resins Crosslinked with Allyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of resins crosslinked with Allyl Glycidyl Ether (AGE) against those cured with other common crosslinking agents. The information presented is supported by experimental data from scientific literature to aid in material selection for demanding applications.
Introduction to this compound in Resin Chemistry
This compound (AGE) is a versatile bifunctional monomer possessing both an epoxy and an allyl group.[1] This unique structure allows it to act as a reactive diluent to reduce viscosity and as a crosslinking agent, enhancing properties such as flexibility and chemical resistance in the final polymer network.[2] Its dual reactivity enables various polymerization strategies, including nucleophilic polymerization of the epoxide groups and radical polymerization or hydrosilylation of the allyl groups, offering a tunable approach to polymer design.[1][3]
Comparative Mechanical Properties
The mechanical performance of an epoxy resin is critically dependent on its crosslinking chemistry. While direct head-to-head comparative studies featuring this compound against a wide range of conventional hardeners in a single experimental design are limited in publicly available literature, we can infer its performance characteristics by examining its effects as a reactive diluent and co-monomer in various epoxy systems and comparing these to resins cured with standard amine and anhydride hardeners.
Reactive diluents, in general, tend to decrease the crosslink density of the epoxy network, which can lead to a reduction in tensile strength and modulus but an increase in flexibility and impact strength.[4][5] The extent of these changes is highly dependent on the chemical structure and concentration of the diluent.
Table 1: Comparative Mechanical Properties of Various Epoxy Resin Systems
| Resin System | Crosslinking Agent(s) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference(s) |
| Diglycidyl ether of bisphenol A (DGEBA) | Neat Resin (for baseline) | ~60-80 | ~2.5-3.5 | ~0.5-1.0 | [6][7] |
| DGEBA with 7.5% Diglycidyl Ether (DE) | Ethylene Diamine (EDA) | 53.27 | - | - | [5] |
| DGEBA with Aliphatic Amine | Triethylenetetramine (TETA) | 75 | 2.8 | - | [8] |
| DGEBA with Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | 80-90 | 3.0-4.0 | - | [9] |
| DGEBA with Anhydride Hardener | Alkenyl Succinic Anhydride (ASA) | Decreases with increasing alkyl chain length | - | Increases with increasing alkyl chain length | [10] |
| Epoxidized Linseed Oil (ELO) | Citric Acid (CA) with THF | 8.79 | - | - | [2] |
| Epoxidized Linseed Oil (ELO) | Jeffamine D230 | Lower than ELO-CA-THF | - | - | [2] |
Note: The values presented are approximate and can vary significantly based on the specific resin, curing conditions, and testing parameters. This table is intended for comparative purposes and is compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in this guide, based on ASTM standards.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of a material, including tensile strength, tensile modulus, and elongation at break.
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining to the dimensions specified in ASTM D638 (Type I is the preferred specimen).[4][11] The thickness of the specimens should be uniform and not exceed 14 mm.[11]
-
Instrumentation: A universal testing machine (UTM) equipped with tensile grips and an extensometer is used.[4]
-
Testing Conditions: The test is conducted at a constant rate of crosshead movement. The speed is dependent on the specimen type and can range from 0.05 to 20 inches per minute.[4]
-
Data Acquisition: The force applied to the specimen and the resulting elongation are recorded throughout the test until the specimen fractures.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing (ASTM D790)
Objective: To measure the flexural strength and flexural modulus of a material.
Procedure:
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.[12]
-
Instrumentation: A universal testing machine with a three-point bending fixture is used. The support span is typically set to a ratio of 16:1 of the specimen depth.[12]
-
Testing Conditions: The load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain.[13]
-
Data Acquisition: The applied load and the deflection of the specimen are recorded.
-
Calculations:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Impact Resistance Testing (ASTM D256 - Izod Test)
Objective: To determine the impact resistance of a material by measuring the energy absorbed during fracture.
Procedure:
-
Specimen Preparation: A notched bar of standard dimensions is prepared as per ASTM D256.[5]
-
Instrumentation: An Izod impact testing machine, which consists of a swinging pendulum, is used.[5]
-
Testing Conditions: The specimen is clamped vertically with the notch facing the direction of the pendulum's impact.
-
Test Execution: The pendulum is released, and it swings down to strike and fracture the specimen.
-
Data Acquisition: The energy absorbed by the specimen is determined by the height to which the pendulum swings after fracturing the specimen.[5]
-
Calculations: The impact strength is reported in energy per unit of specimen thickness (e.g., J/m or ft-lb/in).
Visualizations
Crosslinking Mechanism
The crosslinking of an epoxy resin with an amine hardener and this compound involves two primary reactions. First, the primary and secondary amines of the hardener react with the epoxy groups of both the base resin (e.g., DGEBA) and AGE through nucleophilic addition. This reaction opens the epoxide ring and forms a covalent bond, creating a growing polymer network. Secondly, the pendant allyl groups from AGE can undergo further crosslinking through mechanisms like free-radical polymerization, which can be initiated thermally or with an appropriate initiator. This dual-curing capability can lead to a more complex and potentially tougher polymer network.
Caption: Epoxy-Amine and Allyl Crosslinking Reactions.
Experimental Workflow for Mechanical Testing
The process of evaluating the mechanical properties of a newly formulated resin involves a systematic workflow from sample preparation to data analysis. This ensures that the results are reliable and reproducible.
Caption: Mechanical Property Evaluation Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative Thermo-Mechanical Properties of Sustainable Epoxy Polymer Networks Derived from Linseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Mechanical properties of epoxy networks based on DGEBA and aliphatic amines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. polymerinnovationblog.com [polymerinnovationblog.com]
- 13. eucalyptus.com.br [eucalyptus.com.br]
Comparative study of initiators for allyl glycidyl ether polymerization
A Comparative Guide to Initiators for Allyl Glycidyl Ether Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined poly(this compound) (PAGE) is crucial for a variety of applications, including drug delivery and bioconjugation. The choice of initiator plays a pivotal role in controlling the polymerization process and the final properties of the polymer. This guide provides a comparative analysis of different initiator systems for the polymerization of this compound (AGE), supported by experimental data and detailed protocols.
Performance Comparison of Initiator Systems
The selection of an initiator system dictates the mechanism of polymerization—anionic, cationic, coordination, or free-radical—each imparting distinct characteristics to the resulting polymer in terms of molecular weight, polydispersity, and potential side reactions. The following table summarizes the quantitative performance of various initiators for AGE polymerization based on published data.
| Initiator System | Polymerization Type | Monomer Conversion | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Features & Limitations |
| Potassium Alkoxide/Naphthalenide | Anionic | Quantitative | 10–100 kg/mol | 1.05–1.33 | Highly controlled process; side reaction (isomerization of allyl group) is temperature-dependent and can be minimized at <40°C.[1] |
| mPEG / P4-t-Bu Schwesinger Base | Anionic | ≥99% | ~5,000 g/mol | 1.03 | Allows for the synthesis of block copolymers with a living character; suitable for creating sequence-controlled polymers.[2] |
| BF3-H2O | Cationic | Not specified | Oligodiols (~800 MW) | ≤ 1.1 | Produces low polydispersity oligodiols; spontaneous cross-linking can occur over time due to reactions at the double bond.[3] |
| BnSAlMe2 / NAl catalyst | Coordination | Not specified | 29.6 kg/mol (targeted at 30 kg/mol ) | 1.45 | Demonstrates good control over molecular weight.[4] |
| Azobis(isobutyronitrile) (AIBN) | Free-Radical (Copolymerization) | Lower yield than radical initiator copolymerization | Not specified for homopolymer | Affects the polydispersity index of copolymers.[5] | |
| Benzoyl Peroxide (BPO) | Free-Radical (Copolymerization) | Not specified | Not specified for homopolymer | Used for copolymerization of AGE with other monomers like allyl methacrylate and methyl methacrylate.[6] | |
| 60Co-gamma rays | Radiation-Induced (Copolymerization) | Lower yield than chemical initiation | Not specified for homopolymer | Compared to radical initiation for copolymerization with styrene.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key polymerization methods.
Anionic Polymerization using Potassium Alkoxide/Naphthalenide
This procedure describes the synthesis of PAGE using a potassium alkoxide initiator generated from potassium naphthalenide and benzyl alcohol.[1]
1. Initiator Preparation:
-
In an inert atmosphere glovebox, a solution of potassium naphthalenide is prepared by stirring potassium metal with a stoichiometric amount of naphthalene in a suitable solvent like THF until the characteristic dark green color appears.
-
A stoichiometric amount of benzyl alcohol is then slowly added to the potassium naphthalenide solution. The reaction is allowed to proceed until the green color disappears, indicating the formation of potassium benzoxide.
2. Polymerization:
-
The desired amount of this compound (AGE) monomer is added to the initiator solution.
-
The polymerization can be carried out either in bulk or in a solvent such as diglyme.
-
The reaction temperature is maintained between 30-80°C. For minimal isomerization of the allyl side chains, temperatures below 40°C are recommended.[1]
-
Polymerization is typically allowed to proceed for 20 hours for quantitative conversion, though higher molecular weight polymers (>50 kg/mol ) may require longer reaction times (e.g., 144 hours).[1]
-
The polymerization is terminated by the addition of methanol.
Cationic Polymerization using BF3-H2O
This protocol outlines the cationic polymerization of AGE to form oligodiols.[3]
1. Catalyst System Preparation:
-
The BF3-H2O catalytic system is prepared, typically by introducing water to boron trifluoride or a complex like boron trifluoride diethyl etherate in a controlled manner.
2. Polymerization:
-
This compound (AGE) monomer is added to the prepared catalytic system.
-
The reaction proceeds to form oligoetherdiols.
-
The resulting oligomers are noted to be in a viscous flow state which can transition to a solid state over time due to cross-linking.[3]
3. Post-Polymerization Modification (Optional):
-
To prevent spontaneous cross-linking, the double bonds of the oligoethers can be functionalized, for example, through bromination.[3]
Coordination Polymerization using an Aluminum-Based Initiator
This protocol describes the polymerization of AGE using a thiol-derived aluminum initiator.[4]
1. Initiator and Catalyst Preparation:
-
The initiator, for example, (benzylthio)dimethylaluminum (BnSAlMe2), is synthesized from the corresponding thiol and trimethylaluminum.
-
A suitable NAl catalyst is also prepared.
2. Polymerization:
-
All manipulations are performed in an inert atmosphere.
-
The initiator, NAl catalyst, and AGE monomer are combined in a reaction vial.
-
The polymerization is carried out neat (without solvent) and heated to 50°C until completion.
-
The reaction is quenched with methanol and the resulting polymer is dissolved in dichloromethane for further purification and analysis.[4]
Polymerization Mechanisms and Workflows
The underlying mechanism of polymerization significantly influences the process control and the final polymer architecture. The following diagrams illustrate the general workflows and initiation steps for the primary polymerization types discussed.
References
A Comparative Guide to the Analysis of Branching in Poly(allyl glycidyl ether)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of linear and branched poly(allyl glycidyl ether) (PAGE), offering insights into how the polymerization method dictates the polymer architecture. While anionic polymerization of this compound (AGE) characteristically yields linear polymers, branching can be intentionally introduced through copolymerization or may occur as an uncontrolled side reaction in other polymerization techniques, such as cationic polymerization. This guide presents supporting experimental data, detailed analytical protocols, and visual workflows to aid in the understanding and characterization of branching in PAGE and related polyethers.
Performance Comparison: Linear vs. Branched Polyethers
The presence and extent of branching in a polymer significantly influence its physical and chemical properties, such as viscosity, thermal behavior, and functional group accessibility. In the context of polyethers like PAGE, controlling the degree of branching is crucial for tailoring materials for specific applications, from drug delivery to advanced materials.
Anionic ring-opening polymerization of AGE is a highly controlled process that typically results in linear PAGE with low polydispersity.[1] The primary side reaction observed is the isomerization of the pendant allyl groups, particularly at elevated temperatures, rather than the formation of branches.[1][2]
Conversely, branching can be systematically introduced by copolymerizing AGE with a monomer like glycidol, which acts as a branching unit. Sunder et al. have demonstrated the synthesis of hyperbranched random copolymers of glycidol and AGE with a controllable degree of branching (DB).[3][4]
Cationic polymerization of AGE, in contrast, is less controlled and can lead to a mixture of cyclic and high-molecular-mass products, where branching is likely but often not well-characterized quantitatively.[5][6]
The following table summarizes key quantitative data comparing linear PAGE with intentionally branched copolymers of AGE and glycidol.
Table 1: Comparison of Linear Poly(this compound) and Branched Poly(glycidol-co-allyl glycidyl ether)
| Parameter | Linear PAGE (Anionic Polymerization) | Branched P(Glycidol-co-AGE) |
| Degree of Branching (DB) | Essentially zero | 9% - 58% (controlled by comonomer ratio) |
| Molecular Weight (Mn) | 10 - 100 kg/mol (stoichiometrically controlled) | 3.1 - 5.2 kg/mol (DPn = 42 - 72) |
| Polydispersity Index (PDI) | 1.05 - 1.33 | < 1.7 |
| Primary Side Reaction | Allyl group isomerization to cis-prop-1-enyl | None reported |
| Synthesis Method | Anionic Ring-Opening Polymerization | Anionic Ring-Opening Copolymerization |
| Reference | [1][2] | [3] |
Experimental Protocols
Accurate characterization of branching is essential for structure-property relationship studies. The following are detailed methodologies for key experiments used in the analysis of branching in polyethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Branching Analysis
NMR spectroscopy is a powerful tool for elucidating the microstructure of polymers, including the presence of branches.
-
¹H NMR Spectroscopy:
-
Objective: To determine the overall polymer composition and, in some cases, to quantify end groups for molecular weight estimation. For PAGE, ¹H NMR is crucial for identifying the isomerization of allyl to propenyl groups.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10 mg/mL.
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure quantitative analysis.
-
Analysis: For linear PAGE, the ratio of the integrals of the vinyl protons (δ ≈ 5.8-6.0 ppm and 5.1-5.3 ppm) to the backbone protons (δ ≈ 3.4-3.8 ppm) confirms the repeat unit structure. The appearance of new signals in the vinyl and methyl regions can indicate isomerization. For branched structures, the complexity of the spectrum increases, and ¹³C NMR is often more informative for quantifying branching.
-
-
¹³C NMR Spectroscopy:
-
Objective: To identify and quantify different types of carbon environments, which is the primary NMR method for determining the degree of branching.
-
Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of polymer in 0.5-1.0 mL of a deuterated solvent.
-
Acquisition: Acquire spectra on a 100 MHz or higher spectrometer. Inverse-gated decoupling sequences are used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. A longer relaxation delay (e.g., 10 seconds) is necessary.
-
Analysis: In branched polyethers derived from glycidol, distinct signals will appear for dendritic (D), linear (L), and terminal (T) units. The degree of branching (DB) can be calculated using the formula: DB = (D + T) / (D + L + T). Specific chemical shifts will depend on the exact polymer structure and solvent.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of polymers, which can be used to infer branching.
-
Objective: To determine the absolute molecular weight distribution and the radius of gyration (Rg) of the polymer. A comparison of the Rg of a potentially branched polymer with that of a linear analog of the same molecular weight reveals the presence of branching.
-
Instrumentation: A standard SEC system equipped with a differential refractive index (dRI) detector and a multi-angle light scattering (MALS) detector.
-
Mobile Phase: A suitable solvent for the polymer that is compatible with the SEC columns (e.g., tetrahydrofuran (THF), dimethylformamide (DMF) with 0.05 M LiBr).
-
Sample Preparation: Prepare polymer solutions at a concentration of 1-5 mg/mL in the mobile phase. Filter the solutions through a 0.2 or 0.45 µm filter before injection.
-
Data Analysis: The MALS detector measures the scattered light at different angles to determine the molar mass and Rg for each elution slice. A conformation plot (log(Rg) vs. log(Molar Mass)) is generated. For linear polymers, the slope of this plot is typically between 0.5 and 0.6. A lower slope (e.g., < 0.5) is indicative of a more compact, branched structure. The branching ratio (g) can be calculated as the ratio of the mean square radius of the branched polymer to that of a linear polymer of the same molecular weight.
Rheological Analysis
Rheology, the study of the flow of matter, is highly sensitive to polymer architecture, particularly long-chain branching.
-
Objective: To probe the viscoelastic properties of the polymer melt, which are significantly affected by branching.
-
Instrumentation: A rotational rheometer with a parallel plate or cone-and-plate geometry, capable of performing small amplitude oscillatory shear (SAOS) and extensional rheology measurements.
-
Sample Preparation: Polymer samples are typically melt-pressed into disks of appropriate dimensions for the rheometer geometry.
-
Measurements:
-
Dynamic Frequency Sweep: This SAOS measurement provides the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. Branched polymers often exhibit a higher zero-shear viscosity (η₀) and a more pronounced shear-thinning behavior compared to their linear counterparts of the same molecular weight.[7][8]
-
Extensional Rheology: This measurement is particularly sensitive to long-chain branching. Branched polymers often show significant strain hardening in their extensional viscosity, a phenomenon that is absent in linear polymers.[9][10]
-
-
Analysis: The presence of long-chain branching can be inferred from an increase in melt elasticity and viscosity at low shear rates, as well as the presence of strain hardening in extensional flow.
Visualizing the Synthesis-Structure Relationship
The choice of polymerization strategy is the most critical factor in determining the final architecture of poly(this compound). The following diagrams illustrate the conceptual workflows for synthesizing linear and branched PAGE.
Caption: Synthesis pathways to linear and branched poly(this compound).
The following diagram illustrates the logical workflow for the analysis of branching in a given PAGE sample.
Caption: Workflow for the characterization of branching in PAGE.
References
- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(this compound)-A versatile and functional polyether platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the differences between anionic and cationic polymerization? | AAT Bioquest [aatbio.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. scimed.co.uk [scimed.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Drug Loading Efficiency in Protein-Based Nanoparticles for Advanced Glycation End-product (AGE)-Related Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the drug loading efficiency in protein-based nanoparticles, such as those derived from albumin, gelatin, and chitosan. These nanoparticles are of significant interest in the development of therapies targeting pathologies associated with Advanced Glycation End-products (AGEs). Accurate quantification of drug loading is a critical parameter for ensuring dosage consistency and therapeutic efficacy. This document outlines common analytical techniques, presents comparative experimental data, and provides detailed experimental protocols and workflows.
Comparison of Methodologies for Quantifying Drug Loading
The two primary metrics used to evaluate the success of drug incorporation into nanoparticles are Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
-
Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
Encapsulation Efficiency (EE %): Indicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[1]
These parameters are typically determined using either indirect or direct methods.[1] In indirect methods , the amount of free, unencapsulated drug in the supernatant after nanoparticle separation (e.g., by centrifugation) is quantified. The encapsulated amount is then calculated by subtracting the free drug from the initial total amount of drug used.[1] In direct methods , the nanoparticles are disrupted using a suitable solvent to release the encapsulated drug, which is then quantified directly.[2]
The choice of analytical technique depends on the physicochemical properties of the drug and the nanoparticle, the required sensitivity, and the availability of equipment. Below is a comparative overview of commonly employed techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Applications |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the drug molecule at a specific wavelength. | Simple, rapid, and cost-effective. | Lower sensitivity and specificity; potential interference from the nanoparticle matrix. | Quantification of drugs with strong chromophores. |
| High-Performance Liquid Chromatography (HPLC) | Separates the drug from other components in a sample, followed by quantification using a detector (e.g., UV-Vis, fluorescence). | High sensitivity, specificity, and accuracy. | More complex, time-consuming, and requires specialized equipment and solvents. | Gold standard for accurate quantification of a wide range of drugs. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a drug molecule after excitation with a specific wavelength of light. | Very high sensitivity for fluorescent drugs. | Limited to fluorescent molecules; susceptible to quenching effects. | Quantification of fluorescent drugs or drugs labeled with a fluorescent tag. |
Performance Comparison of Protein-Based Nanoparticles
The drug loading efficiency of nanoparticles is highly dependent on the nanoparticle material, the physicochemical properties of the drug, and the preparation method. Below is a summary of reported drug loading and encapsulation efficiencies for doxorubicin and curcumin in albumin, gelatin, and chitosan-based nanoparticles.
| Nanoparticle Type | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Preparation Method | Reference |
| Albumin | Doxorubicin | ~15.2 - 19.1 | 70 - 95 | Desolvation | [3][4] |
| Doxorubicin | - | ~88.24 | Desolvation with PEI coating | [3] | |
| Doxorubicin | - | 95.2 | Desolvation | [5] | |
| Chitosan-Albumin | Doxorubicin | - | ~74.7 | Electrostatic gelation | [1] |
| Gelatin | Curcumin | - | 30 - 80 | Microfluidics | |
| Chitosan | Curcumin | - | ~80 - 90 | Ionotropic gelation | [6] |
| Doxorubicin | - | up to 98 | Various | [7] |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Determination of Drug Loading by UV-Vis Spectrophotometry (Indirect Method)
This protocol is a generalized procedure for determining the encapsulation efficiency of a drug in nanoparticles.
a. Preparation of Calibration Curve:
-
Prepare a stock solution of the drug in a suitable solvent (e.g., methanol, PBS).
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of the drug using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
b. Sample Preparation and Analysis:
-
After nanoparticle synthesis, separate the drug-loaded nanoparticles from the aqueous medium by centrifugation (e.g., 12,000 rpm for 20 minutes).
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Measure the absorbance of the supernatant at the λmax of the drug.
-
Determine the concentration of the free drug in the supernatant using the prepared calibration curve.
c. Calculation of Encapsulation Efficiency (EE):
Determination of Drug Loading by HPLC (Direct Method)
This protocol describes a general procedure for the quantification of encapsulated drug using HPLC.
a. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the drug in the mobile phase at known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
b. Sample Preparation and Analysis:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension to obtain a dry powder.
-
Dissolve a precisely weighed amount of the dried nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile, dimethylformamide).
-
Vortex and sonicate the solution to ensure complete dissolution and release of the encapsulated drug.
-
Filter the solution through a 0.22 µm syringe filter to remove any insoluble material.
-
Inject a fixed volume of the filtered solution into the HPLC system.
-
Determine the concentration of the drug in the sample solution from the calibration curve.
c. Calculation of Drug Loading Content (DLC):
Workflow for Validation of Drug Loading Efficiency
The following diagram illustrates the general workflow for validating the drug loading efficiency in nanoparticles.
References
- 1. Biopolymeric Nanogel as a Drug Delivery System for Doxorubicin—Improved Drug Stability and Enhanced Antineoplastic Activity in Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Albumin Nanoparticles for Enhanced Drug Delivery to Treat Breast Cancer: Preparation and In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of curcumin-loaded chitosan nanoparticles for wound healing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan‐based nanoscale systems for doxorubicin delivery: Exploring biomedical application in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radiation vs. Chemical Initiation for Allyl Glycidyl Ether (AGE) Copolymerization
For researchers and professionals in drug development and material science, the choice of initiation method for copolymerization is a critical step that dictates the final properties of the polymer. This guide provides an objective comparison between radiation and chemical initiation for the copolymerization of allyl glycidyl ether (AGE), a versatile monomer used in the synthesis of functional polymers for various applications, including drug delivery systems.
Executive Summary
Both radiation and chemical initiation methods can be successfully employed for the copolymerization of this compound. The choice between the two depends on the desired copolymer characteristics, such as yield, molecular weight, and polydispersity. Chemical initiation, particularly with radical initiators like azobisisobutyronitrile (AIBN), has been shown to result in higher copolymer yields compared to gamma radiation-induced copolymerization.[1][2] However, the initiation method significantly impacts the polydispersity index of the resulting copolymers.[1][2] Thermal stability of the copolymers appears to be comparable between the two methods.[1][2]
Performance Comparison: Quantitative Data
The following tables summarize the key quantitative data from comparative studies of AGE copolymerization with styrene, initiated by both radiation and chemical methods.
Table 1: Comparison of Copolymerization Yield
| Initiation Method | Initiator/Dose | Comonomer | Reaction Time | Temperature (°C) | Copolymer Yield (%) |
| Chemical | Azobisisobutyronitrile (AIBN) | Styrene | 1-7 days | 60 | Higher than radiation |
| Radiation | 60Co-gamma rays | Styrene | - | Ambient | Lower than chemical |
Note: Specific yield percentages were not detailed in the provided search results, but the qualitative comparison was explicitly stated.[1][2]
Table 2: Molecular Weight and Polydispersity Index (PDI)
| Initiation Method | Initiator/Dose | Comonomer | Molecular Weight (Mw) | Molecular Weight (Mn) | Polydispersity Index (PDI = Mw/Mn) |
| Chemical | Azobisisobutyronitrile (AIBN) | Styrene | Varies with conditions | Varies with conditions | Affected by initiation method |
| Radiation | 60Co-gamma rays (55, 110, 165 kGy) | Styrene | Varies with dose | Varies with dose | Affected by initiation method |
Note: The polymerization method affects the polydispersity index of the copolymers, indicating differences in the control over the polymerization process.[1]
Experimental Protocols
Chemical Initiation Protocol (Example)
This protocol is based on the free radical copolymerization of AGE with styrene using AIBN as an initiator.[1]
-
Monomer Preparation: Mix this compound and styrene in the desired molar ratio in a reaction vessel.
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) to the monomer mixture. The concentration of the initiator will influence the polymerization rate and molecular weight of the resulting copolymer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to remove oxygen which can inhibit radical polymerization.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for a specified duration (e.g., 1, 3, 5, or 7 days).
-
Copolymer Isolation: After the reaction, precipitate the copolymer by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated copolymer and dry it under vacuum to a constant weight.
Radiation Initiation Protocol (Example)
This protocol describes the gamma radiation-induced copolymerization of AGE with styrene.[1]
-
Sample Preparation: Place the mixture of this compound and styrene in sealed ampoules.
-
Degassing: Subject the ampoules to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Expose the samples to a 60Co-gamma radiation source at room temperature. The total absorbed dose (e.g., 55, 110, and 165 kGy) will determine the extent of polymerization.
-
Copolymer Isolation: After irradiation, open the ampoules and precipitate the copolymer in a suitable non-solvent.
-
Purification and Drying: Wash the precipitated copolymer and dry it under vacuum.
Reaction Mechanisms and Visualizations
The initiation step is the key differentiator between the two methods, leading to the generation of free radicals that propagate the polymerization chain.
Chemical Initiation Mechanism
In chemical initiation, a thermally labile compound, such as AIBN or benzoyl peroxide (BPO), decomposes upon heating to generate free radicals.[3][4][5] These radicals then attack the monomer units to initiate the polymerization chain.
References
Comparing allyl glycidyl ether with benzyl and propargyl glycidyl ethers in copolymerization.
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polymers with pendant reactive groups is a cornerstone of modern materials science and drug delivery. Glycidyl ethers, with their versatile epoxide ring, offer a robust platform for creating tailored polymeric architectures. This guide provides an objective comparison of three key functional glycidyl ether monomers: allyl glycidyl ether (AGE), benzyl glycidyl ether (BGE), and propargyl glycidyl ether (PGE). By examining their behavior in copolymerization, this document aims to equip researchers with the necessary data to select the optimal monomer for their specific application, be it in drug conjugation, hydrogel formation, or the development of advanced biomaterials.
Performance in Copolymerization: A Data-Driven Comparison
The reactivity of glycidyl ethers in copolymerization is a critical factor influencing the final polymer microstructure and properties. While direct comparative studies of the copolymerization of AGE, BGE, and PGE with a single common comonomer are limited, analysis of their copolymerization with other monomers provides valuable insights into their relative reactivities. Anionic ring-opening polymerization (AROP) is a common method for the controlled polymerization of these monomers.
Table 1: Monomer Reactivity Ratios in Anionic Ring-Opening Copolymerization
| Comonomer System (M1/M2) | r1 | r2 | Polymerization Type | Notes |
| This compound (AGE) / Ethylene Oxide (EO) | 1.31 ± 0.26[1] | 0.54 ± 0.03[1] | Anionic | AGE is more reactive than EO. |
| Oleyl Glycidyl Ether (OlGE) / Ethylene Oxide (EO) | 0.78[2] | 1.27[2] | Anionic | Close to ideal random copolymerization. |
| Ethoxy Ethyl Glycidyl Ether (EEGE) / Ethylene Oxide (EO) | 0.94 ± 0.02[3] | 1.05 ± 0.02[3] | Anionic | Nearly ideal random copolymerization. |
Note: Reactivity ratios (r) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. r > 1 indicates a preference for the same monomer, r < 1 indicates a preference for the comonomer, and r ≈ 1 suggests random incorporation.
Table 2: Thermal Properties of Glycidyl Ether Copolymers
| Copolymer System | Glass Transition Temperature (Tg) | Decomposition Temperature | Reference |
| Poly(lactide-co-allyl glycidyl ether) | - | - | [7] |
| Poly(n-butyl acrylate-co-glycidyl methacrylate) | Varies with composition | - | [8] |
| Poly(benzyl methacrylate-co-HBPPMA) | 73 °C (PBzMA homopolymer) | 207 °C (PBzMA homopolymer) | [9] |
| Poly(THF-ran-GN) | -59 °C | - | [10] |
| Poly(GME-co-GMA) | Varies with composition | - | [11] |
Note: Thermal properties are highly dependent on the specific comonomer, copolymer composition, and molecular weight.
The thermal properties of copolymers containing these glycidyl ethers are influenced by the nature of the pendant group. For instance, the benzyl group in BGE can introduce aromatic interactions, potentially affecting the glass transition temperature and thermal stability of the resulting copolymer. The allyl and propargyl groups offer sites for post-polymerization modification, which can also alter the thermal characteristics of the final material.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and the successful implementation of these copolymerization reactions in the laboratory.
General Protocol for Anionic Ring-Opening Polymerization (AROP) of Glycidyl Ethers
This protocol provides a general workflow for the synthesis of functional polyethers via AROP.
Materials:
-
Glycidyl ether monomer (AGE, BGE, or PGE), dried and distilled.
-
Initiator (e.g., benzyl alcohol).
-
Catalyst (e.g., potassium naphthalenide solution in THF, titrated).
-
Anhydrous solvent (e.g., tetrahydrofuran - THF).
Procedure:
-
All glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
The initiator (e.g., benzyl alcohol) is dissolved in the anhydrous solvent in the reaction vessel.
-
The catalyst solution (e.g., potassium naphthalenide in THF) is added dropwise to the initiator solution until a persistent color change is observed, indicating the formation of the alkoxide initiator.
-
The purified glycidyl ether monomer is then added to the activated initiator solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified duration to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a proton source (e.g., acidified methanol).
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and dried under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the copolymer and determine the copolymer composition.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the copolymer.
Visualizing the Process and Logic
Diagrams are essential for understanding the workflow and the relationships between the different components of the copolymerization process.
Caption: General workflow for the synthesis and characterization of glycidyl ether copolymers.
Caption: Comparison of key features of AGE, BGE, and PGE for copolymerization.
Conclusion
The choice between allyl, benzyl, and propargyl glycidyl ethers for copolymerization depends heavily on the desired properties and intended application of the final polymer.
-
This compound (AGE) is a versatile monomer with well-documented reactivity in copolymerization, offering a readily accessible platform for post-polymerization modification via robust thiol-ene chemistry.
-
Benzyl Glycidyl Ether (BGE) provides a route to copolymers with aromatic functionality, which can be useful for tuning thermal properties and for applications where interactions with aromatic systems are desired. The benzyl group can also serve as a protecting group for hydroxyl functionalities.
-
Propargyl Glycidyl Ether (PGE) is the monomer of choice for introducing alkyne groups into a polymer backbone, enabling highly efficient and specific "click" chemistry reactions for conjugation with a wide array of molecules, a critical advantage in drug delivery and bioconjugation.
While this guide provides a comparative overview based on available data, direct experimental comparison of these three monomers under identical conditions would be invaluable for a more definitive understanding of their relative performance. Researchers are encouraged to consider the specific requirements of their system when selecting the most appropriate functional glycidyl ether.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00159E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allyl Glycidyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of Allyl Glycidyl Ether (AGE) is critical for ensuring laboratory safety and environmental protection. As a reactive, flammable, and toxic substance, AGE waste must be managed as hazardous material, following specific procedures to mitigate risks. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before handling AGE waste, ensure all ignition sources are eliminated from the area.[1][2] AGE is a combustible liquid with vapors that can form explosive mixtures with air.[2][3] All operations should be conducted in a well-ventilated area or within a chemical fume hood, and all equipment must be properly grounded to prevent static discharge.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, polyvinyl alcohol).[5]
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[6]
-
Protective Clothing: A lab coat or chemical-resistant apron is required.[1]
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a respirator with organic vapor cartridges.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its proper classification and handling as hazardous waste.
| Parameter | Value | Reference |
| UN Number | 2219 | [3][6] |
| Transport Hazard Class | 3 (Flammable Liquid) | [2][6] |
| Packing Group | III | [2][6] |
| NFPA Flammability Rating | 2 (Moderate) | [1] |
| Aquatic Toxicity (LC50) | 30 mg/L (Goldfish) | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Waste Collection
-
Collect all AGE waste, including contaminated materials and rinsates, in a designated, properly labeled, and sealed hazardous waste container.[1][7]
-
The container must be compatible with AGE and kept tightly closed in a cool, dry, and well-ventilated area, away from heat and incompatible substances like oxidizing agents, acids, and bases.[1][6][7]
-
Crucially, do not dispose of this compound down the sewer or drain. [3]
Step 2: Handling Spills
-
In the event of a spill, evacuate all non-essential personnel from the area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like sawdust.[2]
-
Use only non-sparking tools to collect the absorbed material.[2][3][8]
-
Place the collected waste into a sealable container for disposal as hazardous material.[1][7]
-
Ventilate the area and wash it thoroughly after the cleanup is complete.[1]
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).[9]
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[1][6]
-
Peroxide Formation Risk: Like other ethers, AGE can form explosive peroxides upon prolonged storage and exposure to air.[4][10] It is recommended to date containers upon opening and dispose of them within one year to minimize this risk.[10]
Step 4: Final Disposal
-
The primary and recommended method for the final disposal of this compound is incineration .[3][6]
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[3][6]
-
Provide the disposal company with a complete and accurate description of the waste. All disposal activities must adhere strictly to federal, state, and local environmental regulations.[2][6]
Step 5: Empty Container Disposal
-
Empty containers that once held this compound retain hazardous residue and must be disposed of as hazardous waste.[2][6]
-
Do not attempt to rinse or quench the residual material in the bottle.[9] The container should be sealed, labeled, and turned over to your institution's hazardous waste management service.[9]
AGE Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. njchm.com [njchm.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling Allyl glycidyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Allyl Glycidyl Ether (AGE). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a colorless liquid with a pleasant odor.[1][2][3] It is classified as a Class II Combustible Liquid and is utilized as a reactive diluent and intermediate in the production of resins.[1][2] However, it poses significant health risks, including irritation to the eyes, skin, and respiratory system, dermatitis, pulmonary edema, and narcosis.[1] It may also have hematopoietic and reproductive effects.[1]
Health Hazard Information
This compound is a hazardous substance with both acute and chronic health effects.[4] It is crucial to handle it with extreme caution as it may cause mutations and damage the testes.[4]
Acute (Short-Term) Health Effects:
-
Skin and Eye Irritation: Direct contact can cause skin irritation, rash, or a burning sensation, as well as severe eye irritation and potential damage.[4][5] High vapor concentrations may lead to corneal opacities.[4]
-
Respiratory Irritation: Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5] Higher exposures can result in a dangerous buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[2][4]
-
Central Nervous System Effects: High exposures may cause dizziness, lightheadedness, and fainting.[4]
Chronic (Long-Term) Health Effects:
-
Skin Sensitization: AGE may cause a skin allergy, where subsequent low-level exposures can trigger itching and a skin rash.[4][5]
-
Organ Damage: Prolonged or repeated exposure may affect the liver and kidneys and can lead to the development of bronchitis.[4]
-
Reproductive Hazards: AGE is suspected of damaging fertility or the unborn child.[5][6]
-
Mutagenicity and Carcinogenicity: It is suspected of causing genetic defects and is considered a potential carcinogen.[5][6][7]
Quantitative Data Summary
| Property | Value |
| CAS Number | 106-92-3 |
| Formula | C6H10O2 |
| Physical Description | Colorless liquid with a pleasant odor[1][2][3] |
| Boiling Point | 309°F (154°C)[1] |
| Flash Point | 135°F (57°C)[2] |
| Vapor Pressure | 4.7 mm Hg[2] |
| Oral LD50 (Rat) | 1600 mg/kg[5] |
| Dermal LD50 (Rabbit) | 2550 mg/kg[5] |
| Inhalation LC50 (Rat) | 670 ppm/8H[2] |
| OSHA PEL (Ceiling) | 10 ppm[2] |
| ACGIH TLV (TWA) | 1 ppm[2] |
| NIOSH IDLH | 50 ppm[2] |
Operational Plan: Safe Handling of this compound
1. Pre-Handling Preparations:
-
Training: All personnel must be trained on the hazards, proper handling, and emergency procedures for AGE.[4]
-
Location: Work with AGE in a well-ventilated area, preferably within a chemical fume hood.[5][8] Ensure safety showers and eyewash stations are readily accessible.[4][5]
-
Personal Protective Equipment (PPE) Check: Before handling, inspect all PPE for integrity.
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear indirect-vent, impact, and splash-resistant goggles.[4] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[4][7] Contact lenses should not be worn.[4][5]
-
Skin and Body Protection: Wear protective gloves (neoprene or nitrile rubber are recommended) and a lab coat or chemical-resistant suit.[5] All protective clothing should be clean and put on before work begins.[4]
-
Respiratory Protection: If the potential for exposure exceeds 1 ppm, a MSHA/NIOSH-approved full-facepiece respirator with an organic vapor cartridge is required.[4] For higher concentrations, a powered-air purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1][3]
3. Handling Procedures:
-
Container Handling: Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from heat, sparks, and open flames.[4][7][8] Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Dispensing: Use only non-sparking tools when opening and dispensing AGE.[5][9]
-
Hygiene: Do not eat, drink, or smoke in areas where AGE is handled.[4][7] Wash hands thoroughly after handling and before breaks.[4][7]
4. Post-Handling Procedures:
-
Decontamination: At the end of the work shift, wash any areas of the body that may have come into contact with AGE.[4]
-
PPE Removal: Remove and dispose of contaminated gloves properly.[7] Contaminated work clothing should not be taken out of the workplace and should be decontaminated before reuse.[5][7]
Emergency and Disposal Plans
1. Spill and Leak Response:
-
Evacuation: Evacuate all non-essential personnel from the spill area.[4]
-
Ignition Sources: Remove all sources of ignition.[4]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[4] Use non-sparking tools for cleanup.[10]
-
Ventilation and Cleaning: Ventilate the area and wash the spill site after cleanup is complete.[4]
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][11] Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[7] Get medical advice if irritation persists.[5]
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide respiratory support.[1] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[1][6]
3. Disposal Plan:
-
Waste Characterization: this compound and materials contaminated with it may be considered hazardous waste.[4]
-
Disposal Method: Dispose of waste in accordance with all federal, state, and local environmental regulations.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not allow the product to enter drains.[7]
Safe Handling Workflow
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. nj.gov [nj.gov]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. njchm.com [njchm.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
